3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA
Description
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Properties
Molecular Formula |
C45H72N7O18P3S |
|---|---|
Molecular Weight |
1124.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosa-9,12,15,18,21-pentaenethioate |
InChI |
InChI=1S/C45H72N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h5-6,8-9,11-12,14-15,17-18,31-34,38-40,44,53,56-57H,4,7,10,13,16,19-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/b6-5-,9-8-,12-11-,15-14-,18-17-/t33-,34-,38+,39+,40-,44-/m0/s1 |
InChI Key |
DRQAURCKCKDINZ-MRBHEALXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA structure
An In-depth Technical Guide to 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive examination of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA, a complex very-long-chain fatty acyl-CoA (VLCFA-CoA) intermediate. As an integral component of fatty acid metabolism, this molecule sits at the crossroads of lipid biosynthesis, energy production, and cellular signaling. Its structure, featuring a 24-carbon polyunsaturated backbone and a key 3-hydroxy group, suggests significant roles in cellular physiology and pathology, particularly within the central nervous system where VLCFAs are critical. This document details the molecular architecture, synthesizes a putative biosynthetic and metabolic pathway, explores its potential biological significance in the context of neurodegenerative and metabolic diseases, and provides a detailed framework for its analytical characterization using advanced mass spectrometry techniques. This guide is intended to serve as a foundational resource for researchers investigating lipid metabolism and its implications for drug discovery and development.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Acyl-CoAs
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are fundamental components of cellular lipids, particularly in neural tissues.[1] They are key constituents of sphingomyelins and glycerophospholipids, contributing to the structural integrity and fluidity of myelin sheaths and neuronal membranes.[1][2] When these VLCFAs are polyunsaturated (PUFAs), they also serve as precursors to signaling molecules that regulate inflammation and neuronal function.[2][3]
The activation of VLCFAs to their coenzyme A (CoA) thioesters is a prerequisite for their participation in metabolic pathways, including peroxisomal β-oxidation and elongation.[1][4] Dysregulation of VLCFA metabolism is strongly linked to severe neurodegenerative disorders such as X-linked adrenoleukodystrophy (X-ALD), Alzheimer's disease, and Parkinson's disease, highlighting the critical importance of maintaining their homeostasis.[1][5][6] The subject of this guide, 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA, is a hydroxylated intermediate in the metabolism of a C24:5 PUFA, placing it at a critical juncture in the pathways that govern the fate of these vital lipids.
Molecular Profile and Physicochemical Properties
The chemical structure of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA is defined by several key features:
-
Acyl Chain: A 24-carbon (tetracosanoyl) backbone.
-
Unsaturation: Five cis-configured double bonds at carbons 9, 12, 15, 18, and 21, making it a highly unsaturated molecule. This all-cis methylene-interrupted pattern is characteristic of omega-3 fatty acids.
-
Hydroxylation: A hydroxyl group at the C-3 position with (S)-stereochemistry. This is the specific stereoisomer produced during the hydration step of fatty acid β-oxidation.[7]
-
Coenzyme A Thioester: The carboxyl group of the fatty acid is linked to the thiol group of Coenzyme A, activating the molecule for enzymatic reactions.
References
- 1. Metabolomic Profiling of Very Long-Chain Fatty Acids in Neurological Disease - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Very long-chain fatty acids in diagnosis, pathogenesis, and therapy of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA in Fatty Acid Metabolism
This guide provides a comprehensive technical overview of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA, a key intermediate in the metabolism of very long-chain polyunsaturated fatty acids (VLC-PUFAs). Tailored for researchers, scientists, and drug development professionals, this document delves into the biosynthetic and degradative pathways, the enzymatic machinery involved, state-of-the-art analytical methodologies for its characterization, and its physiological and pathophysiological significance.
Introduction
Very long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular membranes, particularly in the retina and brain, and serve as precursors for potent signaling molecules.[1][2] The metabolism of these specialized lipids involves a series of elongation and desaturation reactions, followed by peroxisomal β-oxidation for chain shortening and the generation of bioactive products. 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA is a pivotal, yet transient, intermediate in these intricate metabolic pathways. Its precise regulation is crucial for maintaining cellular homeostasis, and dysregulation of its metabolism is implicated in a range of neurological and metabolic disorders.[3][4][5] This guide will illuminate the metabolic journey of this specific VLC-PUFA derivative.
Part 1: Biosynthesis of the C24:5 Acyl-CoA Precursor
The journey to 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA begins with the synthesis of its precursor, tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA (C24:5n-3). This process occurs primarily in the endoplasmic reticulum through the coordinated action of fatty acid elongase and desaturase enzymes, starting from the essential omega-3 fatty acid, α-linolenic acid (ALA, 18:3n-3).
The biosynthetic cascade involves a series of alternating elongation and desaturation steps to increase the carbon chain length and the degree of unsaturation. The key enzyme families involved are the Elongation of Very Long-chain fatty acids (ELOVL) proteins and the Fatty Acid Desaturases (FADS).
Key Enzymes in the Biosynthetic Pathway:
| Enzyme Family | Specific Enzymes (Human) | Function in C24:5n-3 Synthesis | Substrate Preference |
| Fatty Acid Desaturases (FADS) | FADS1 (Δ5-desaturase), FADS2 (Δ6-desaturase) | Introduction of double bonds at specific positions. | FADS2 has been shown to also possess Δ4-desaturase activity.[6] Acyl-CoA substrates. |
| Fatty Acid Elongases (ELOVL) | ELOVL5, ELOVL2 | Catalyze the rate-limiting condensation step in the two-carbon elongation of fatty acyl-CoAs. | ELOVL5 elongates C18-C22 PUFAs.[7][8] ELOVL2 is crucial for the elongation of C22 PUFAs to C24 PUFAs.[9] |
The probable biosynthetic pathway from α-linolenic acid to the C24:5n-3 precursor is outlined below:
Figure 1: Proposed Biosynthetic Pathway of Tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA.
Part 2: Formation and Degradation of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA
The conversion of the C24:5 acyl-CoA to its 3-hydroxy form and its subsequent degradation occurs within the peroxisome through the β-oxidation pathway. Peroxisomal β-oxidation is essential for the metabolism of VLCFAs, as mitochondria are not equipped to handle these long-chain substrates.[10]
Formation: The Role of Peroxisomal Enoyl-CoA Hydratase
Once tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA is transported into the peroxisome, it undergoes the initial steps of β-oxidation. The formation of the 3(S)-hydroxy intermediate is catalyzed by the enoyl-CoA hydratase activity of the D-bifunctional protein (DBP), encoded by the HSD17B4 gene.[10][11]
-
Acyl-CoA Oxidase: The first step is the oxidation of the fatty acyl-CoA by a peroxisomal acyl-CoA oxidase (ACOX), introducing a double bond between the α and β carbons.
-
Enoyl-CoA Hydratase (DBP activity): The resulting 2-enoyl-CoA is then hydrated by the enoyl-CoA hydratase domain of DBP to form 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA.
Degradation: The Action of 3-Hydroxyacyl-CoA Dehydrogenase
The newly formed 3(S)-hydroxy intermediate is a substrate for the next enzyme in the peroxisomal β-oxidation spiral, 3-hydroxyacyl-CoA dehydrogenase. This activity is also carried out by the D-bifunctional protein (DBP).[10][11]
-
3-Hydroxyacyl-CoA Dehydrogenase (DBP activity): The 3-hydroxyacyl-CoA is oxidized to a 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH.
-
Thiolase: The final step of the cycle is the thiolytic cleavage of the 3-ketoacyl-CoA by a peroxisomal thiolase, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
This chain-shortened acyl-CoA can then re-enter the β-oxidation spiral until it is sufficiently short to be transported to the mitochondria for complete oxidation.
Figure 2: Peroxisomal β-oxidation of Tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA.
Part 3: Analytical Methodologies
The analysis of long-chain acyl-CoA species such as 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA presents significant analytical challenges due to their low abundance, inherent instability, and complex biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of these molecules.[12][13][14][15][16]
Experimental Protocol: LC-MS/MS Analysis of Very Long-Chain Acyl-CoAs
This protocol provides a general framework for the analysis of VLC-PUFA-CoAs from biological samples. Optimization will be required for specific sample types and instrumentation.
1. Sample Preparation:
-
Objective: To efficiently extract acyl-CoAs while minimizing degradation.
-
Procedure:
-
Flash-freeze biological samples (tissues or cell pellets) in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen sample in an ice-cold extraction buffer, typically a mixture of isopropanol and an aqueous buffer containing an internal standard.
-
Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water to separate the lipid and aqueous phases.
-
The acyl-CoAs will partition into the aqueous/methanol phase.
-
Carefully collect the aqueous phase and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, often a buffered mobile phase.
-
2. Liquid Chromatography Separation:
-
Objective: To achieve chromatographic separation of the target analyte from other acyl-CoAs and matrix components.
-
Typical Parameters:
-
Column: A C8 or C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with an ion-pairing agent (e.g., tributylamine) and an acid (e.g., acetic acid) to improve peak shape and retention.
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is employed to resolve the wide range of acyl-CoA polarities.
-
3. Mass Spectrometry Detection:
-
Objective: To specifically detect and quantify the target analyte.
-
Typical Parameters:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity.
-
MRM Transitions:
-
Precursor Ion (Q1): The [M+H]+ ion of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA.
-
Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine moiety.
-
-
Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.
Part 4: Physiological and Pathophysiological Significance
The metabolism of VLC-PUFAs, including the transient intermediate 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA, is vital for several physiological processes.
-
Membrane Structure and Function: VLC-PUFAs are incorporated into phospholipids, influencing membrane fluidity, lipid raft formation, and the function of membrane-bound proteins.[1]
-
Cellular Signaling: Hydroxylated fatty acids and their derivatives can act as signaling molecules, modulating inflammatory responses and other cellular pathways.[17][18]
-
Neurological Health: The brain and retina are particularly enriched in VLC-PUFAs, where they play critical roles in neuronal function and photoreceptor maintenance.[1][2]
Implications in Disease:
Defects in the enzymes responsible for VLC-PUFA metabolism can lead to severe inherited metabolic disorders.
-
Peroxisomal Biogenesis Disorders (PBDs): Conditions such as Zellweger syndrome, where peroxisome formation is impaired, result in the accumulation of VLCFAs and severe neurological defects.[19]
-
D-Bifunctional Protein Deficiency: Mutations in the HSD17B4 gene lead to an inability to metabolize VLCFAs, resulting in a severe phenotype with neurological dysfunction.[10][11][19]
-
ELOVL4 Mutations: Defects in the ELOVL4 elongase are associated with neurodegenerative conditions like Stargardt-like macular dystrophy and spinocerebellar ataxia, highlighting the importance of proper VLC-PUFA synthesis.[3][7]
The accumulation of 3-hydroxy fatty acids, which can occur in disorders like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, has been shown to have detrimental effects, including the uncoupling of oxidative phosphorylation in cardiac mitochondria.[4][20]
Conclusion
3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA stands as a critical, albeit transient, player in the complex symphony of very long-chain polyunsaturated fatty acid metabolism. Its formation and degradation are tightly controlled by the peroxisomal β-oxidation machinery, and any disruption in this pathway can have profound consequences for human health, particularly in the nervous system. A deeper understanding of the enzymes that govern its metabolism and the development of robust analytical methods to measure its flux are paramount for elucidating its precise roles in health and disease and for the development of novel therapeutic strategies for related metabolic and neurological disorders.
References
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Agnew, T., et al. (2019). Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. Frontiers in Cellular Neuroscience, 13, 428. Available from: [Link]
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Di Gregorio, E., et al. (2014). ELOVL5 mutations cause spinocerebellar ataxia 38. The American Journal of Human Genetics, 95(2), 209-217. Available from: [Link]
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Chen, J., et al. (2020). The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina. Aging Cell, 19(2), e13082. Available from: [Link]
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Luo, J., et al. (2020). ELOVL5-Mediated Long Chain Fatty Acid Elongation Contributes to Enzalutamide Resistance of Prostate Cancer. Cancers, 12(11), 3179. Available from: [Link]
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UniProt Consortium. (2023). ELOVL5 - Very long chain fatty acid elongase 5 - Homo sapiens (Human). UniProt. Available from: [Link]
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Ohno, Y., et al. (2010). ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis. Proceedings of the National Academy of Sciences, 107(43), 18439-18444. Available from: [Link]
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Chen, Y., et al. (2021). ELOVL5‐mediated fatty acid elongation promotes cellular proliferation and invasion in renal cell carcinoma. Cancer Science, 112(10), 4137-4151. Available from: [Link]
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Datsomor, A. D., et al. (2021). The long chain polyunsaturated fatty acid biosynthetic pathway from α-linolenic (18:3n-3) and linoleic (18:2n-6) acids. ResearchGate. Available from: [Link]
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Ohno, Y., et al. (2010). ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis. Proceedings of the National Academy of Sciences of the United States of America, 107(43), 18439-18444. Available from: [Link]
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National Center for Biotechnology Information. (2023). ELOVL2 ELOVL fatty acid elongase 2 [Homo sapiens (human)]. Gene. Available from: [Link]
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Ohno, Y., et al. (2010). ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis. PubMed. Available from: [Link]
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A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology. PubMed Central. Available from: [Link]
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Park, H. G., et al. (2015). The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells. The FASEB Journal, 29(9), 3911-3921. Available from: [Link]
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Haynes, C. A., et al. (2008). Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. Journal of Chromatography B, 872(1-2), 1-10. Available from: [Link]
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Classification and substrate head-group specificity of membrane fatty acid desaturases. ScienceDirect. Available from: [Link]
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Neurological outcome in long-chain hydroxy fatty acid oxidation disorders. PubMed. Available from: [Link]
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A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology. springermedizin.de. Available from: [Link]
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D-bifunctional protein peroxisomal enzymatic activity. Very-long-chain... ResearchGate. Available from: [Link]
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Cahoon, E. B., et al. (1998). Redesign of soluble fatty acid desaturases from plants for altered substrate specificity and double bond position. Proceedings of the National Academy of Sciences, 95(22), 12815-12820. Available from: [Link]
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A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed. Available from: [Link]
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Wanders, R. J., et al. (1997). Peroxisomal d-hydroxyacyl-CoA dehydrogenase deficiency: Resolution of the enzyme defect and its molecular basis in bifunctional protein deficiency. Proceedings of the National Academy of Sciences, 94(9), 4394-4399. Available from: [Link]
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A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. MDPI. Available from: [Link]
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Ferdinandusse, S., et al. (2015). Peroxisomal D-bifunctional protein deficiency: Three adults diagnosed by whole-exome sequencing. Neurology. Genetics, 1(1), e1. Available from: [Link]
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Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids. PubMed Central. Available from: [Link]
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A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. ResearchGate. Available from: [Link]
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Yuan, M., et al. (2013). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 937, 101-109. Available from: [Link]
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Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. PubMed Central. Available from: [Link]
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Su, H. M., et al. (2001). Peroxisomal straight-chain Acyl-CoA oxidase and D-bifunctional protein are essential for the retroconversion step in docosahexaenoic acid synthesis. The Journal of biological chemistry, 276(36), 33792-33798. Available from: [Link]
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Review on Fatty Acid Desaturases and their Roles in Temperature Acclimatisation. ResearchGate. Available from: [Link]
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Wanders, R. J. (2004). Molecular basis of D-bifunctional protein deficiency. Molecular and cellular biochemistry, 259(1-2), 153-159. Available from: [Link]
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The synthesis of the very long chain polyunsaturated fatty acid (VLC-PUFA) 32:6 n-3. Royal Society of Chemistry. Available from: [Link]
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Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (Year of the Zebra). YouTube. Available from: [Link]
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An In-Depth Technical Guide to the Discovery and Analysis of Very-Long-Chain 3-Hydroxyacyl-CoAs
Introduction: Beyond the Mitochondria
In the landscape of cellular metabolism, the breakdown of fatty acids is a cornerstone of energy production. While the mitochondrial β-oxidation spiral is widely recognized for its role in catabolizing short-, medium-, and long-chain fatty acids, it is incapable of processing all lipid species. Fatty acids with carbon chains exceeding 20-22 atoms, known as very-long-chain fatty acids (VLCFAs), require a specialized metabolic pathway housed within a different organelle: the peroxisome.[1][2] VLCFAs are not merely longer versions of their shorter counterparts; they are integral components of cellular lipids like sphingolipids and glycerophospholipids and serve as precursors to lipid mediators, playing critical roles in membrane structure and cellular signaling.[3][4]
The degradation of VLCFAs via peroxisomal β-oxidation generates a series of unique intermediates, among which are the very-long-chain 3-hydroxyacyl-CoAs. These molecules represent a critical juncture in the pathway, standing as the product of the second step and the substrate for the third. Their discovery and characterization were not the result of a single finding but emerged from the meticulous elucidation of the peroxisomal β-oxidation pathway and the identification of the unique multifunctional enzymes that govern it. This guide provides a detailed exploration of this pathway, the enzymes responsible for producing VLC-3-hydroxyacyl-CoAs, the state-of-the-art analytical techniques required for their study, and their profound implications in human health and disease.
The Peroxisomal β-Oxidation Pathway: A Distinct Metabolic Route
The oxidation of fatty acids in peroxisomes differs from the mitochondrial process in several key aspects.[5] The primary distinction lies in the first oxidative step. In mitochondria, this is catalyzed by an acyl-CoA dehydrogenase that transfers electrons to the electron transport chain. In peroxisomes, an FAD-containing acyl-CoA oxidase catalyzes the initial dehydrogenation, directly donating electrons to molecular oxygen to produce hydrogen peroxide (H₂O₂).[1] This fundamental difference underscores the distinct bioenergetic and redox roles of the two organelles; peroxisomal oxidation is not directly coupled to ATP synthesis and contributes to cellular thermogenesis.[2][6]
The subsequent steps of hydration, dehydrogenation, and thiolytic cleavage proceed to shorten the VLCFA, typically until it reaches the length of octanoyl-CoA, at which point it can be transported to the mitochondria for complete oxidation.[2][6] The formation of 3-hydroxyacyl-CoA intermediates is the pivotal second step in this cycle.
The Central Role of Bifunctional Enzymes in Forming VLC-3-Hydroxyacyl-CoAs
The "discovery" of VLC-3-hydroxyacyl-CoAs is intrinsically linked to the characterization of the enzymes that produce them. Unlike the mitochondrial pathway, which employs distinct monofunctional enzymes for each of the middle two steps, the peroxisomal system utilizes multifunctional proteins that catalyze sequential reactions. In humans, two key bifunctional enzymes are responsible for the conversion of enoyl-CoA to 3-ketoacyl-CoA, a process that necessarily generates the 3-hydroxyacyl-CoA intermediate.[7]
-
L-Bifunctional Protein (EHHADH) : This enzyme possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.[7][8] It is part of the classic, peroxisome proliferator-activated receptor α (PPARα)-inducible pathway that handles straight-chain fatty acids and dicarboxylic acids.[1][9]
-
D-Bifunctional Protein (HSD17B4) : This protein also has hydratase and dehydrogenase domains, but it acts on a different set of substrates, including D-stereoisomers of hydroxyacyl-CoAs, branched-chain fatty acids, and bile acid intermediates.[7][10]
The existence and characterization of these two enzymes were pivotal. They demonstrated that peroxisomes contain parallel β-oxidation systems with distinct, though sometimes overlapping, substrate specificities.[1][8] The dehydrogenase domain of these proteins catalyzes the critical third step: the NAD⁺-dependent oxidation of the 3-hydroxyl group to a 3-keto group, yielding NADH.[7][11] The L-3-hydroxyacyl-CoA intermediate is thus a transient but essential species in this metabolic sequence.
| Enzyme | Gene | Catalytic Activities | Primary Substrates | Associated Disorder |
| L-Bifunctional Protein | EHHADH | Enoyl-CoA Hydratase, L-3-Hydroxyacyl-CoA Dehydrogenase | Straight-chain Acyl-CoAs, Dicarboxylic Acyl-CoAs[8][9] | EHHADH Deficiency |
| D-Bifunctional Protein | HSD17B4 | Enoyl-CoA Hydratase, D-3-Hydroxyacyl-CoA Dehydrogenase, short-chain 3-ketoacyl-CoA thiolase | Branched-chain Acyl-CoAs, Bile Acid Intermediates[5][10] | D-Bifunctional Protein Deficiency (DBPD)[10] |
| Mitochondrial Trifunctional Protein | HADHA / HADHB | Long-chain Enoyl-CoA Hydratase, L-3-Hydroxyacyl-CoA Dehydrogenase, Long-chain Thiolase | Long-chain Acyl-CoAs (Mitochondrial) | LCHAD / TFP Deficiency[12][13] |
Analytical Methodologies for the Quantification of Acyl-CoAs
The study of VLC-3-hydroxyacyl-CoAs and other acyl-CoA thioesters is analytically challenging due to their low intracellular abundance, inherent chemical instability, and the complexity of the biological matrix.[14][15] Successful analysis depends on a meticulously planned workflow that preserves the integrity of these molecules from tissue collection to final detection.
Experimental Protocol 1: Extraction of Acyl-CoAs from Biological Tissues
This protocol is a robust method for extracting a broad range of acyl-CoAs, including VLC species, from tissue samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The causality behind this protocol is the absolute necessity to halt all enzymatic activity instantly and maintain a non-degradative environment.
Core Principle: Rapid metabolic quenching followed by efficient extraction in an acidic organic solvent mixture to precipitate proteins and solubilize acyl-CoAs. An internal standard is added early to account for extraction inefficiency and matrix effects during analysis.
Materials:
-
Tissue sample
-
Liquid nitrogen
-
Wollen clamps (or similar tool), pre-chilled in liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Internal Standard (IS) solution (e.g., ¹³C-labeled or odd-chain acyl-CoA like heptadecanoyl-CoA)
-
Extraction Solvent: Acetonitrile/Isopropanol/Water (e.g., 2:2:1 v/v/v), pre-chilled to -20°C[16]
-
100 mM Potassium Phosphate buffer (KH₂PO₄), pH 4.9[17]
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Metabolic Quenching (Critical Step): Immediately upon excision, freeze-clamp the tissue sample using tongs pre-chilled in liquid nitrogen.[14] This instantly halts all enzymatic activity, preserving the in vivo acyl-CoA profile. Store at -80°C until extraction.
-
Tissue Pulverization: Place the frozen tissue in a pre-chilled mortar. Add a small amount of liquid nitrogen to keep the tissue brittle and grind it to a fine, homogenous powder with the pestle. This ensures efficient extraction from the cellular matrix.
-
Extraction: a. Weigh approximately 20-50 mg of the frozen tissue powder into a pre-chilled tube. b. Add the appropriate volume of internal standard solution directly to the powder. c. Immediately add 1 mL of ice-cold Extraction Solvent. d. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation. e. Incubate on ice for 10-15 minutes.
-
Phase Separation & Clarification: a. Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.[15] b. Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube. c. The pellet contains precipitated proteins and cellular debris.
-
Sample Preparation for LC-MS/MS: The supernatant can be directly analyzed or subjected to further purification, such as solid-phase extraction (SPE), if high levels of interfering substances are present.[15] For direct analysis, transfer the extract to an autosampler vial.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive technique for quantifying low-abundance metabolites like acyl-CoAs.[16]
-
Liquid Chromatography (LC): A reversed-phase C18 column is typically used to separate the acyl-CoAs based on the hydrophobicity of their acyl chains. A gradient elution with solvents like methanol or acetonitrile containing a weak acid (e.g., formic acid) allows for the resolution of different chain lengths.
-
Tandem Mass Spectrometry (MS/MS): Following separation, the molecules are ionized (typically by electrospray ionization, ESI) and detected. In MS/MS, a specific parent ion (the mass of the intact acyl-CoA) is selected, fragmented, and a specific product ion is monitored. This highly selective process, known as Multiple Reaction Monitoring (MRM), allows for accurate quantification even in a complex biological extract.[18] For a suspected disorder, this method can identify the abnormal accumulation of specific 3-hydroxyacyl species.[19]
Functional Characterization: Enzymatic Assays
While LC-MS/MS quantifies the metabolites, enzymatic assays are essential for measuring the functional activity of the enzymes that produce them. This is critical for diagnosing enzyme deficiencies and for screening potential drug candidates that might modulate enzyme activity.
Experimental Protocol 2: Spectrophotometric Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH from NAD⁺.
Core Principle: A coupled assay system is used to ensure the reaction proceeds in the forward direction.[20] The product of the dehydrogenase, 3-ketoacyl-CoA, is immediately consumed by a thiolase in the presence of Coenzyme A (CoASH). This prevents product inhibition and makes the reaction effectively irreversible, allowing for a stable and linear measurement of enzyme activity.[20]
Materials:
-
Cell or tissue homogenate (source of the enzyme)
-
Spectrophotometer capable of reading at 340 nm
-
Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.4
-
NAD⁺ solution
-
L-3-hydroxyacyl-CoA substrate solution (e.g., L-3-hydroxydecanoyl-CoA)
-
Coenzyme A (CoASH) solution
-
3-ketoacyl-CoA thiolase (purified enzyme)
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, NAD⁺, CoASH, and the 3-ketoacyl-CoA thiolase enzyme.
-
Background Reading: Add the cell/tissue homogenate to the cuvette. Mix gently and monitor the absorbance at 340 nm for 2-3 minutes to establish a stable baseline rate (to account for any non-specific NADH production).
-
Initiation of Reaction: Start the reaction by adding the L-3-hydroxyacyl-CoA substrate.
-
Rate Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes). The rate should be linear during the initial phase of the reaction.
-
Calculation of Activity: The rate of NADH production is calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹). Enzyme activity is typically expressed as nmol of NADH produced per minute per mg of protein.
Clinical Significance and Therapeutic Implications
Defects in the metabolism of very-long-chain fatty acids have severe clinical consequences. The discovery of VLC-3-hydroxyacyl-CoAs and their parent enzymes has been fundamental to understanding, diagnosing, and managing these disorders.
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: This autosomal recessive disorder is caused by mutations in the HADHA gene, which encodes the alpha subunit of the mitochondrial trifunctional protein.[12][21] Although a mitochondrial disorder, it highlights the critical nature of the 3-hydroxyacyl-CoA dehydrogenase step. The deficiency prevents the body from converting long-chain fatty acids into energy, leading to an accumulation of toxic fatty acid intermediates.[12] Clinical manifestations are often triggered by fasting or illness and include hypoketotic hypoglycemia, lethargy, hypotonia, liver disease, cardiomyopathy, and a characteristic chorioretinopathy.[13][22][23]
-
D-Bifunctional Protein Deficiency (DBPD): Caused by mutations in the HSD17B4 gene, this is a severe peroxisomal disorder.[10] The impairment of the HSD17B4 enzyme disrupts the breakdown of VLCFAs and branched-chain fatty acids, leading to profound neurological deterioration in infancy.[10]
For drug development professionals, understanding this pathway is crucial. The enzymes EHHADH and HSD17B4 represent potential therapeutic targets. Furthermore, the analytical methods described are the cornerstone of newborn screening programs, which use tandem mass spectrometry to detect abnormal acylcarnitine profiles (including hydroxylated species) from a single spot of dried blood, allowing for early diagnosis and intervention.[24]
Conclusion
The discovery of very-long-chain 3-hydroxyacyl-CoAs is a story of biochemical pathway elucidation, enzyme characterization, and analytical innovation. These molecules are not merely intermediates but are central to a specialized metabolic system essential for cellular health. From the initial recognition that VLCFAs required a unique degradative pathway in peroxisomes to the identification of the specific bifunctional enzymes that generate them, our understanding has grown immensely. This knowledge, coupled with powerful analytical tools like LC-MS/MS, has directly translated into the ability to diagnose and manage devastating inherited metabolic diseases. For researchers and drug developers, this field continues to offer opportunities for uncovering deeper metabolic insights and developing novel therapeutic strategies for disorders of fatty acid oxidation.
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3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA metabolic pathway
An In-depth Technical Guide to the Metabolic Pathway of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA
Executive Summary
3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA is a specific, hydroxylated very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). While not a household name in metabolic charts, its structure points to a critical role as an intermediate in the elongation and/or degradation of C24 polyunsaturated fatty acids. This guide provides a comprehensive technical overview of its putative metabolic pathway, synthesizing information from established principles of lipid metabolism. We delve into its likely biosynthetic and catabolic routes, the key enzymatic players and their regulation, and the state-of-the-art methodologies required for its study. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced roles of specialized lipid molecules in cellular physiology and disease.
Introduction: Situating a Novel Intermediate in Lipid Metabolism
Lipid metabolism is a vast and intricate network of pathways responsible for energy storage, membrane structure, and cellular signaling. Within this network, fatty acyl-CoAs are the activated intermediates, primed for various metabolic fates.[1] 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA is a coenzyme A derivative of a 24-carbon fatty acid, featuring five cis-double bonds and a hydroxyl group at the third carbon (beta-position) in the S-stereochemical configuration.[2][3]
Its structure is highly informative:
-
Tetracosa (C24) backbone: Classifies it as a very-long-chain fatty acid (VLCFA). The metabolism of VLCFAs has unique features, often initiating in peroxisomes rather than mitochondria.[1][4]
-
Pentaenoyl (5 double bonds): Indicates it is a highly polyunsaturated fatty acid (PUFA), likely derived from essential fatty acid precursors.
-
3(S)-Hydroxy group: This is the hallmark of an intermediate in the beta-oxidation pathway. The "S" configuration is the specific stereoisomer produced by the enzyme enoyl-CoA hydratase during fatty acid degradation.
Therefore, this molecule is logically positioned as an intermediate in the metabolic flux of C24 PUFAs, either during their synthesis via elongation or, more classically, during their breakdown via beta-oxidation. Understanding its metabolic context is crucial for elucidating the complete picture of PUFA homeostasis.
The Metabolic Hub: Synthesis and Degradation Pathways
The concentration of any metabolic intermediate is determined by the balance of its formation and consumption. For 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA, this involves pathways of fatty acid elongation and beta-oxidation.
Proposed Biosynthesis (Anabolism)
The formation of a 3-hydroxyacyl-CoA is a canonical step in the fatty acid elongation cycle that occurs in the endoplasmic reticulum. This process adds two-carbon units to a growing acyl chain. The direct precursor to our target molecule would be a C22 PUFA-CoA. The cycle involves four key steps:
-
Condensation: A C22:5-CoA condenses with malonyl-CoA to form 3-oxo-tetracosa-pentaenoyl-CoA.
-
Reduction: The 3-keto group is reduced to a 3-hydroxy group. This step is catalyzed by a 3-ketoacyl-CoA reductase. The enzyme 17-beta-hydroxysteroid dehydrogenase 12 (HSD17B12) is a known interactor and likely candidate for this reduction, converting the 3-oxo intermediate to 3(S)-hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA using NADPH as a reductant.[5]
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form a trans-2,3-enoyl-CoA.
-
Reduction: The enoyl-CoA is reduced to the saturated C24 acyl-CoA.
In this scheme, our target molecule is the product of the second step. Its accumulation would depend on the relative activities of the reductase that forms it and the dehydratase that consumes it.
The Regulatory Landscape
The metabolism of PUFAs is tightly controlled at the transcriptional level to maintain lipid homeostasis. [6]Several families of transcription factors act as lipid sensors, and their activity is modulated by PUFAs and their derivatives. [7][8][9]
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARα is a key regulator of fatty acid catabolism. It is activated by long-chain fatty acids and their derivatives, leading to the upregulation of genes involved in beta-oxidation, including those required for peroxisomal oxidation.
-
Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a master regulator of lipogenesis. PUFAs are known to suppress the activity of SREBP-1c, thereby down-regulating the expression of genes involved in fatty acid synthesis and elongation. [6][8]This acts as a negative feedback mechanism to prevent excessive lipid accumulation.
-
Liver X Receptors (LXRs): LXRs also play a role in lipogenesis and are influenced by cellular lipid status. [7][8]* Hepatocyte Nuclear Factor-4α (HNF-4α): This transcription factor is involved in a wide range of hepatic metabolic processes, including lipid metabolism, and can be modulated by fatty acyl-CoAs. [8] The flux through the pathway involving 3(S)-Hydroxy-tetracosa-pentaenoyl-CoA is therefore governed by a complex interplay between substrate availability and the transcriptional control exerted by these nuclear receptors and transcription factors.
Methodologies for Interrogation: A Practical Guide
Studying low-abundance, chemically labile intermediates like long-chain acyl-CoAs presents significant analytical challenges. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their quantification. [10][11]
Sample Preparation: The Critical First Step
The accuracy of any measurement begins with robust sample preparation. Acyl-CoAs are prone to hydrolysis, so rapid and cold processing is essential. [10][11] Protocol: Extraction of Long-Chain Acyl-CoAs from Tissues
-
Homogenization: Flash-freeze ~20-50 mg of tissue in liquid nitrogen. Immediately homogenize the frozen tissue on ice in 1 mL of a pre-chilled extraction solution (e.g., 2:1:0.8 isopropanol:acetonitrile:water). The organic solvent serves to precipitate proteins and extract lipids.
-
Internal Standard Spiking: It is critical to add a non-endogenous odd-chain acyl-CoA (e.g., C17:0-CoA) as an internal standard to the homogenization buffer. This corrects for variability in extraction efficiency and matrix effects during MS analysis. [12]3. Phase Separation: Add 1 mL of acetonitrile and vortex vigorously. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris. [13]4. Extraction: Carefully transfer the supernatant to a new tube. For cleaner samples, this extract can be further purified using solid-phase extraction (SPE). 5. Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol containing 50 mM ammonium acetate, which has been shown to improve stability. [10][11]
Quantification by LC-MS/MS
LC-MS/MS provides the sensitivity and specificity required to measure individual acyl-CoA species within a complex biological matrix. [14][15] Protocol: LC-MS/MS Analysis
-
Instrumentation: Utilize a UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. 2. Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used to separate acyl-CoAs based on chain length and unsaturation.
-
Mobile Phase A: Water with 10 mM ammonium hydroxide (or ammonium acetate). The alkaline pH can improve peak shape. [13] * Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.
-
Gradient: Run a gradient from ~10% B to 95% B over 10-15 minutes to elute the acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion ESI is preferred as the CoA moiety is readily protonated. [10][12] * Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the target analyte) and a specific product ion (a characteristic fragment).
-
Characteristic Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of the 507 Da phospho-ADP moiety. [10][16]This is the most common and robust transition to monitor for all acyl-CoA species.
-
Table 1: Illustrative MRM Parameters for Acyl-CoA Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
|---|---|---|---|
| Target Analyte | [M+H]⁺ | [M+H - 507]⁺ | Specific detection via neutral loss |
| C16:0-CoA | 1004.4 | 497.4 | Example: Palmitoyl-CoA |
| C17:0-CoA (IS) | 1018.4 | 511.4 | Example: Internal Standard |
| Untargeted Screen | Varies | Varies | Neutral Loss Scan of 507 Da |
Note: The exact m/z for the target analyte (C24:5 3-OH-CoA) would need to be calculated based on its precise molecular formula.
Enzymatic Assays
While LC-MS/MS quantifies the molecule itself, enzymatic assays measure the activity of the proteins that produce or consume it. These are often fluorescence- or absorbance-based.
-
Acyl-CoA Oxidase Activity: The activity of the first enzyme in peroxisomal beta-oxidation can be measured by quantifying the H₂O₂ produced. This is typically done using a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic substrate like 4-hydroxyphenyl-acetic acid. [17]* Dehydrogenase Activity: The activity of 3-hydroxyacyl-CoA dehydrogenase can be monitored by measuring the rate of NAD⁺ reduction to NADH (increase in absorbance at 340 nm).
-
Commercially Available Kits: Several kits are available for measuring total fatty acyl-CoA pools, which can provide a broader metabolic context. [18][19][20]These assays typically involve enzymatic conversion of the acyl-CoA to a product that can be detected by fluorescence or colorimetry. [19]
Implications in Research and Drug Development
The metabolism of VLC-PUFAs is implicated in several physiological and pathological processes.
-
Metabolic Diseases: Dysregulation of fatty acid oxidation and synthesis is a hallmark of conditions like type 2 diabetes, fatty liver disease, and obesity. [19]Understanding the flux through minor or specialized pathways can reveal new insights into these conditions.
-
Neurological Function: The brain is highly enriched in VLC-PUFAs. Inborn errors of metabolism affecting peroxisomal beta-oxidation, such as Zellweger syndrome and X-linked adrenoleukodystrophy, lead to the accumulation of VLCFAs and severe neurological defects. [4]* Therapeutic Targeting: The enzymes in these pathways—elongases, reductases, dehydrogenases, and oxidases—represent potential targets for therapeutic intervention. Modulating their activity could correct metabolic imbalances or alter the production of bioactive lipid mediators.
Conclusion
3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA stands at a crossroads of very-long-chain polyunsaturated fatty acid metabolism. As a key intermediate in both elongation and beta-oxidation, its steady-state level is a sensitive indicator of the metabolic flux and regulatory state of these pathways. While its direct biological activities are yet to be fully characterized, its position in the metabolic network makes it a crucial piece of the puzzle in understanding lipid homeostasis. The advanced analytical techniques outlined in this guide, particularly LC-MS/MS, provide the necessary tools for researchers to precisely quantify this and related molecules, paving the way for new discoveries in metabolic disease and drug development.
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POLYUNSATURATED FATTY ACID REGULATION OF GENES OF LIPID METABOLISM. (n.d.). Annual Review of Nutrition. [Link]
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Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. (2016). ACS Publications. [Link]
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Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. (n.d.). PubMed Central. [Link]
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Overview of the pathway of long-chain fatty acid degradation FadE... (n.d.). ResearchGate. [Link]
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Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. (n.d.). ResearchGate. [Link]
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EnzyFluo Fatty Acyl-CoA Assay Kit (EFCOA-100). (n.d.). Universal Biologicals. [Link]
-
Fatty acyl CoA analysis. (n.d.). Cyberlipid. [Link]
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EnzyFluo™ Fatty Acyl-CoA Assay Kit. (n.d.). BioAssay Systems. [Link]
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Human Metabolism Map VII - Fatty Acid Degradation. (2012). YouTube. [Link]
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Long Chain Fatty Acid Degradation in Aerobic Conditions. (n.d.). Aquafix Inc. [Link]
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Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity. (n.d.). PubMed. [Link]
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LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. (n.d.). ACS Publications. [Link]
-
Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. (n.d.). NIH. [Link]
-
Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay. (n.d.). PubMed. [Link]
-
BioAssay Systems Fatty Acyl-CoA Assay. (n.d.). [Link]
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Novel Long-Chain Fatty Acid (LCFA)-Degrading Bacteria and Pathways in Anaerobic Digestion Promoted by Hydrochar as Revealed by Genome-Centric Metatranscriptomics Analysis. (n.d.). PubMed Central. [Link]
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3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-coenzyme A). (n.d.). [Link]
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An In-depth Technical Guide on the Core Function of HSD17B12 in Polyunsaturated Fatty Acid Elongation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the function of 17β-Hydroxysteroid Dehydrogenase Type 12 (HSD17B12) in the elongation of polyunsaturated fatty acids (PUFAs). It is designed to serve as a foundational resource for researchers in lipid metabolism, cell biology, and drug discovery, offering insights into the enzyme's mechanistic role, experimental methodologies for its study, and its significance as a potential therapeutic target.
Introduction: Beyond Steroidogenesis - HSD17B12 in Lipid Metabolism
Initially characterized as a member of the 17β-hydroxysteroid dehydrogenase superfamily involved in the conversion of estrone to estradiol, HSD17B12 has emerged as a critical enzyme in fatty acid metabolism.[1][2] While it retains some steroidogenic activity, its primary and essential function lies within the endoplasmic reticulum-bound fatty acid elongation cycle.[3][4] HSD17B12 is now understood to be a very-long-chain 3-oxoacyl-CoA reductase, catalyzing a crucial reduction step in the synthesis of long-chain and very-long-chain fatty acids (VLCFAs).[1][5]
Genetic studies in mice have underscored the vital importance of HSD17B12. Global knockout of the Hsd17b12 gene is embryonically lethal, highlighting its fundamental role in development.[6] Conditional knockout models in adult mice have revealed its necessity for maintaining metabolic homeostasis, with its absence leading to rapid weight loss, lipodystrophy, and liver dysfunction.[7][8] These phenotypes are largely attributed to defects in the synthesis of essential PUFAs, particularly arachidonic acid (AA), and their downstream signaling molecules, such as prostaglandins.[9]
HSD17B12 is widely expressed in human tissues, and its dysregulation has been implicated in various pathological conditions, including cancer and viral infections.[6][9][10] In several cancers, including ovarian and breast cancer, increased HSD17B12 expression is associated with poor prognosis and is thought to fuel tumor progression by providing the necessary lipid building blocks for rapid cell proliferation and signaling.[9][11] Furthermore, its role in lipid metabolism has been co-opted by certain viruses, such as Hepatitis C virus (HCV), for their replication.[12] This makes HSD17B12 an attractive target for the development of novel therapeutics.
This guide will delve into the specific enzymatic function of HSD17B12 in PUFA elongation, provide detailed protocols for its study, and discuss its broader implications in health and disease.
Molecular Function and Catalytic Activity of HSD17B12
HSD17B12 is an integral membrane protein of the endoplasmic reticulum.[13] It functions as a 3-ketoacyl-CoA reductase, catalyzing the second of four sequential reactions in the fatty acid elongation cycle. This cycle is responsible for the addition of two-carbon units to a growing fatty acyl-CoA chain.
The primary catalytic function of HSD17B12 is the NADPH-dependent reduction of a 3-ketoacyl-CoA to a (3R)-3-hydroxyacyl-CoA.[5] This reaction is essential for the elongation of both saturated and unsaturated fatty acids.
The Fatty Acid Elongation Cycle:
-
Condensation: An acyl-CoA substrate is condensed with a malonyl-CoA, adding a two-carbon unit. This reaction is catalyzed by one of seven fatty acid elongases (ELOVL1-7).
-
Reduction: The resulting 3-ketoacyl-CoA is reduced by HSD17B12 to a 3-hydroxyacyl-CoA.
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD1-4).
-
Reduction: The trans-2-enoyl-CoA is reduced to a saturated, elongated acyl-CoA by trans-2-enoyl-CoA reductase (TER).
This newly elongated acyl-CoA can then re-enter the cycle for further elongation or be utilized for the synthesis of complex lipids.
Figure 1: The fatty acid elongation cycle in the endoplasmic reticulum.
Substrate Specificity
HSD17B12 exhibits broad substrate specificity, acting on 3-ketoacyl-CoAs with varying chain lengths and degrees of saturation.[5] It is known to participate in the elongation of fatty acids from C16 upwards, including very-long-chain fatty acids (VLCFAs).[6] HSD17B12 interacts with all seven ELOVL elongases, suggesting its involvement in a wide range of fatty acid elongation pathways.[11]
While HSD17B12 is crucial for the synthesis of arachidonic acid (C20:4n-6), its role extends to the production of even longer PUFAs.[9] For instance, it is involved in the elongation steps leading to the synthesis of docosahexaenoic acid (DHA, C22:6n-3), a critical component of neuronal membranes. The UniProt database lists substrates such as (7Z,10Z,13Z,16Z)-3-oxodocosatetraenoyl-CoA and 3-oxo-(7Z,10Z,13Z,16Z,19Z)-docosapentaenoyl-CoA, which are intermediates in the synthesis of n-6 and n-3 series of PUFAs, respectively.[5]
| Substrate (3-ketoacyl-CoA) | Product ((3R)-3-hydroxyacyl-CoA) | PUFA Pathway |
| 3-oxooctadecanoyl-CoA | (3R)-hydroxyoctadecanoyl-CoA | Saturated Fatty Acid Elongation |
| (8Z,11Z,14Z)-3-oxoeicosatrienoyl-CoA | (3R)-hydroxy-(8Z,11Z,14Z)-eicosatrienoyl-CoA | Arachidonic Acid (n-6) Synthesis |
| (7Z,10Z,13Z,16Z)-3-oxodocosatetraenoyl-CoA | (3R)-hydroxy-(7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA | Adrenic Acid (n-6) Synthesis |
| 3-oxo-(7Z,10Z,13Z,16Z,19Z)-docosapentaenoyl-CoA | (3R)-hydroxy-(7Z,10Z,13Z,16Z,19Z)-docosapentaenoyl-CoA | Docosahexaenoic Acid (n-3) Synthesis |
Table 1: Known and predicted substrates and products of HSD17B12 in fatty acid elongation.[5]
Role of HSD17B12 in Polyunsaturated Fatty Acid (PUFA) Elongation
HSD17B12 is a key player in the biosynthesis of long-chain PUFAs, which are essential for numerous physiological processes, including inflammation, neuronal development, and membrane fluidity. The two major families of PUFAs are the omega-6 (n-6) and omega-3 (n-3) series, derived from the essential fatty acids linoleic acid (LA) and α-linolenic acid (ALA), respectively.
Arachidonic Acid (AA) Synthesis
The synthesis of arachidonic acid (C20:4n-6) from its precursor, dihomo-γ-linolenic acid (DGLA, C20:3n-6), involves an elongation step to C22, followed by desaturation and peroxisomal β-oxidation. HSD17B12 is essential for the reduction of the 3-ketoacyl-CoA intermediate during this elongation. Deficiency in HSD17B12 leads to a marked reduction in AA levels and a subsequent decrease in the production of eicosanoids, such as prostaglandins and leukotrienes.[9] This has been demonstrated in Hsd17b12 haploinsufficient mice, which exhibit subfertility due to impaired prostaglandin synthesis in the ovaries.[9]
Docosahexaenoic Acid (DHA) Synthesis
The synthesis of DHA (C22:6n-3) from eicosapentaenoic acid (EPA, C20:5n-3) also requires a series of elongation and desaturation reactions. HSD17B12 participates in the elongation of C22 PUFA precursors, which are then further processed to yield DHA. Given DHA's critical role in brain and retinal development and function, the involvement of HSD17B12 in its synthesis highlights the enzyme's importance in neuronal health.
Figure 2: Simplified pathways of Arachidonic Acid and Docosahexaenoic Acid synthesis, highlighting the involvement of HSD17B12 in the elongation steps.
Experimental Protocols for the Study of HSD17B12
A variety of experimental approaches can be employed to investigate the function of HSD17B12. These range from in vitro enzyme activity assays to cell-based and in vivo studies.
Expression and Purification of Recombinant HSD17B12
For detailed kinetic and structural studies, it is essential to obtain purified, active HSD17B12. As a membrane-bound protein, its expression and purification can be challenging.
Protocol: Expression and Purification of His-tagged HSD17B12 from E. coli
-
Cloning: Subclone the full-length human HSD17B12 cDNA into a bacterial expression vector with an N-terminal His-tag (e.g., pET28a).
-
Transformation: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Expression: Grow the transformed bacteria in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.1-0.5 mM IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance proper protein folding.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1% Triton X-100, 1 mM PMSF, and a protease inhibitor cocktail). Lyse the cells by sonication on ice.
-
Solubilization: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the cell debris and insoluble proteins. The supernatant contains the solubilized membrane proteins.
-
Affinity Chromatography: Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with a binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole).
-
Washing: Wash the column extensively with the binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged HSD17B12 with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) to remove imidazole and store at -80°C.
In Vitro Enzyme Activity Assays
The activity of HSD17B12 can be measured by monitoring the consumption of NADPH or the formation of the 3-hydroxyacyl-CoA product.
Protocol: Spectrophotometric Assay for HSD17B12 Activity
This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM potassium phosphate buffer, pH 7.0
-
100 µM NADPH
-
Purified recombinant HSD17B12 (or microsomal fraction)
-
-
Initiation: Start the reaction by adding the 3-ketoacyl-CoA substrate (e.g., 10-50 µM 3-oxopalmitoyl-CoA).
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
Protocol: Mass Spectrometry-Based Assay for Product Formation
This method directly measures the formation of the 3-hydroxyacyl-CoA product, offering high specificity and sensitivity.
-
Enzyme Reaction: Set up the enzymatic reaction as described in the spectrophotometric assay.
-
Reaction Termination: After a defined time (e.g., 10-30 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a deuterated 3-hydroxyacyl-CoA).
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
LC-MS/MS Analysis: Reconstitute the sample in a suitable solvent (e.g., 50% methanol) and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the 3-hydroxyacyl-CoA product and the internal standard.
Cell-Based Assays
Cell-based assays are crucial for understanding the function of HSD17B12 in a physiological context.
Protocol: siRNA-mediated Knockdown and Lipidomic Analysis
-
Cell Culture: Culture a suitable cell line (e.g., HEK293, HepG2, or a cancer cell line of interest) in the appropriate growth medium.
-
siRNA Transfection: Transfect the cells with siRNAs targeting HSD17B12 or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the HSD17B12 protein.
-
Lipid Extraction: Harvest the cells and extract total lipids using a modified Bligh-Dyer or Folch method.
-
Lipidomic Analysis: Analyze the lipid extracts by LC-MS/MS to profile changes in the cellular lipidome, paying close attention to the levels of PUFAs and their precursors.
Figure 3: Experimental workflow for studying HSD17B12 function.
HSD17B12 in Drug Development
The critical role of HSD17B12 in cancer cell proliferation and viral replication makes it a compelling target for drug development. Inhibition of HSD17B12 offers a promising strategy to disrupt the supply of essential lipids required for these pathological processes.
HSD17B12 Inhibitors
Several inhibitors of the HSD17B family have been developed, primarily targeting isoforms involved in steroidogenesis.[14] However, the development of specific inhibitors for HSD17B12 is an active area of research.
One such inhibitor, INH-12 , has been shown to effectively block the replication of HCV, Zika virus, and Dengue virus in cell culture.[12] This provides a strong proof-of-concept for targeting HSD17B12 as a broad-spectrum antiviral strategy.
The development of potent and selective HSD17B12 inhibitors could have significant therapeutic potential in oncology and infectious diseases. High-throughput screening of compound libraries using the in vitro assays described in this guide can facilitate the discovery of novel HSD17B12 inhibitors.
Conclusion and Future Perspectives
HSD17B12 is a multifaceted enzyme with an essential role in the elongation of polyunsaturated fatty acids. Its function extends far beyond its initial characterization in steroid metabolism, placing it at a critical juncture in lipid biosynthesis. The profound consequences of its deficiency in animal models underscore its importance in maintaining metabolic homeostasis and supporting normal physiological processes.
The involvement of HSD17B12 in the pathology of cancer and viral infections has brought this enzyme into the spotlight as a promising therapeutic target. Future research should focus on:
-
Structural Biology: Elucidating the high-resolution crystal structure of HSD17B12 will be instrumental in understanding its catalytic mechanism and for the structure-based design of potent and selective inhibitors.
-
Kinetic Characterization: A comprehensive kinetic analysis of HSD17B12 with a wide range of PUFA precursors will provide a deeper understanding of its substrate preferences and regulatory mechanisms.
-
In Vivo Studies: Further investigation using conditional knockout and transgenic mouse models will be crucial to dissect the tissue-specific roles of HSD17B12 in both health and disease.
-
Drug Discovery: The development of novel HSD17B12 inhibitors holds great promise for the treatment of various diseases.
This technical guide provides a solid foundation for researchers and drug development professionals to explore the fascinating biology of HSD17B12 and to harness its therapeutic potential.
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GeneCards. (n.d.). HSD17B12 Gene. Retrieved from [Link]
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Mohamed, B., Mazeaud, C., Baril, M., et al. (2020). Very-long-chain fatty acid metabolic capacity of 17-beta-hydroxysteroid dehydrogenase type 12 (HSD17B12) promotes replication of hepatitis C virus and related flaviviruses. Scientific Reports, 10(1), 4040. [Link]
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The Human Protein Atlas. (n.d.). HSD17B12 protein expression summary. Retrieved from [Link]
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UniProt. (n.d.). HSD17B12 - Very-long-chain 3-oxoacyl-CoA reductase - Homo sapiens (Human). Retrieved from [Link]
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Coudert, P. (2012). Spectrophotometric assay for the condensing enzyme activity of the microsomal fatty acid chain elongation system. Analytical Biochemistry, 421(1), 239-244. [Link]
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Liu, S., et al. (2023). Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13. ResearchSquare. [Link]
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Zhang, Y., et al. (2020). Functional genetic variant of HSD17B12 in the fatty acid biosynthesis pathway predicts the outcome of colorectal cancer. Journal of Cellular and Molecular Medicine, 24(24), 14160-14170. [Link]
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Heikelä, H., et al. (2024). Disruption of HSD17B12 in mouse hepatocytes leads to reduced body weight and defect in the lipid droplet expansion associated with microvesicular steatosis. The FASEB Journal, 38(17), e70034. [Link]
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The Critical Role of Peroxisomal β-Oxidation in Very-Long-Chain Fatty Acid Metabolism: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Very-long-chain fatty acids (VLCFAs), lipids with chain lengths of 22 carbon atoms or more, are essential components of cellular structures and signaling molecules. However, their accumulation is cytotoxic, necessitating a specialized metabolic pathway for their degradation. This function is exclusively handled by peroxisomes through a distinct β-oxidation process. Unlike mitochondrial β-oxidation, which is the primary pathway for short-, medium-, and long-chain fatty acids, the peroxisomal system is uniquely equipped to handle the initial chain-shortening of VLCFAs. Dysregulation of this pathway leads to a class of severe genetic disorders known as peroxisomal disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSDs).[1][2][3] This in-depth technical guide provides a comprehensive overview of the core principles of peroxisomal β-oxidation of VLCFAs, its enzymatic machinery, regulatory networks, and the pathophysiology of associated diseases. Furthermore, it offers insights into experimental methodologies and current therapeutic strategies, serving as a vital resource for researchers, scientists, and drug development professionals in the field.
Introduction: The Peroxisome as a Hub for Lipid Metabolism
Peroxisomes are ubiquitous, single-membrane-bound organelles crucial for a variety of metabolic processes, including the breakdown of fatty acids, the synthesis of plasmalogens (ether phospholipids essential for myelin and cardiac tissue), and the detoxification of reactive oxygen species.[4][5] While mitochondria are the primary sites for the β-oxidation of the bulk of dietary fatty acids, they are incapable of metabolizing VLCFAs.[6][7] This inability necessitates the specialized function of peroxisomes, which act as the exclusive site for the initial chain-shortening of these lipids.[4][8] The shortened fatty acids can then be further metabolized by the mitochondrial β-oxidation pathway.[4][9]
The Biochemical Pathway of Peroxisomal β-Oxidation
The peroxisomal β-oxidation of VLCFAs is a cyclical process that shortens the fatty acid chain by two carbons in each cycle, releasing acetyl-CoA.[9] This pathway involves a series of enzymatic reactions distinct from its mitochondrial counterpart.
Transport of VLCFAs into the Peroxisome
The entry of VLCFAs into the peroxisome is an active process mediated by ATP-binding cassette (ABC) transporters located on the peroxisomal membrane.[4][10] The most well-characterized of these is the Adrenoleukodystrophy Protein (ALDP), encoded by the ABCD1 gene.[11][12] Mutations in this gene are the underlying cause of X-linked adrenoleukodystrophy.[11][12][13] It is hypothesized that ALDP transports VLCFAs in their activated form, as VLCFA-CoA esters, across the peroxisomal membrane.[8]
The Core Enzymatic Steps
Once inside the peroxisome, VLCFA-CoA esters undergo four key enzymatic reactions:
-
Oxidation: The first and rate-limiting step is catalyzed by a FAD-dependent acyl-CoA oxidase (ACOX).[6][9] Unlike the mitochondrial acyl-CoA dehydrogenases, ACOX directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).[6][9] This is a key distinction, as it does not contribute to ATP synthesis via an electron transport chain.[9][14] The generated H₂O₂ is subsequently detoxified by catalase, an enzyme highly abundant in peroxisomes.[9]
-
Hydration and Dehydrogenation: The subsequent two steps, hydration and NAD⁺-dependent dehydrogenation, are carried out by a multifunctional enzyme (MFE), also known as a bifunctional protein.[4][15] There are two types of MFEs in human peroxisomes: L-bifunctional protein (L-PBE) and D-bifunctional protein (D-BP).[6][15]
-
Thiolysis: The final step is the thiolytic cleavage of the 3-ketoacyl-CoA by a peroxisomal 3-ketoacyl-CoA thiolase, which releases a molecule of acetyl-CoA and a chain-shortened acyl-CoA.[4][16]
The shortened acyl-CoA can then undergo further rounds of β-oxidation until it is of a suitable length for transport to the mitochondria for complete oxidation.[14]
Regulation of Peroxisomal β-Oxidation
The expression of genes encoding the enzymes of peroxisomal β-oxidation is primarily regulated by the peroxisome proliferator-activated receptor alpha (PPARα).[4][6][17] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and fibrate drugs, forms a heterodimer with the retinoid X receptor (RXR).[4][17] This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their transcription.[4][17] Other regulatory factors include the liver X receptor (LXR) and the AMP-activated protein kinase (AMPK)-mTOR pathway.[7][18]
Pathophysiology of Peroxisomal Disorders
Defects in peroxisomal β-oxidation lead to the accumulation of VLCFAs in various tissues, particularly the brain, spinal cord, and adrenal glands, resulting in severe and often fatal genetic disorders.[3]
X-Linked Adrenoleukodystrophy (X-ALD)
X-ALD is the most common peroxisomal disorder, caused by mutations in the ABCD1 gene.[11][13][19] The resulting deficiency of the ALDP transporter leads to impaired import of VLCFAs into peroxisomes and their subsequent accumulation.[3][8] The clinical presentation of X-ALD is highly variable, ranging from a rapidly progressive childhood cerebral form to a milder, adult-onset adrenomyeloneuropathy.[3][13] The accumulation of VLCFAs is believed to contribute to the demyelination and neuroinflammation characteristic of the disease.[3][19]
Zellweger Spectrum Disorders (ZSDs)
ZSDs are a group of autosomal recessive disorders caused by mutations in PEX genes, which are essential for the biogenesis of peroxisomes.[2][20][21] The absence or dysfunction of peroxisomes leads to a wide range of metabolic abnormalities, including impaired VLCFA oxidation.[2] ZSDs present as a continuum of severity, with Zellweger syndrome being the most severe form, typically leading to death in infancy.[1][2]
Table 1: Key Peroxisomal Disorders Associated with Defective VLCFA Metabolism
| Disorder | Gene Defect | Primary Biochemical Abnormality | Key Clinical Features |
| X-Linked Adrenoleukodystrophy (X-ALD) | ABCD1 | Accumulation of VLCFAs | Cerebral demyelination, adrenocortical insufficiency, myelopathy |
| Zellweger Spectrum Disorders (ZSDs) | PEX genes | Impaired peroxisome biogenesis, accumulation of VLCFAs | Severe neurological dysfunction, craniofacial abnormalities, liver disease |
| D-Bifunctional Protein Deficiency (DBPD) | HSD17B4 | Accumulation of VLCFAs and branched-chain fatty acids | Neurological abnormalities, hypotonia, seizures |
| Acyl-CoA Oxidase 1 Deficiency (ACOX1D) | ACOX1 | Accumulation of VLCFAs | Hypotonia, neurological regression, seizures |
Experimental Methodologies for Studying VLCFA Metabolism
Investigating the role of peroxisomal β-oxidation in health and disease requires a range of specialized experimental techniques.
Measurement of VLCFA Levels
The hallmark of defective peroxisomal β-oxidation is the accumulation of VLCFAs. Their quantification in patient-derived samples is a primary diagnostic tool.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for VLCFA Analysis
-
Sample Collection: Collect plasma or fibroblast cell pellets from patients.
-
Lipid Extraction: Extract total lipids using a chloroform/methanol solvent system.
-
Hydrolysis and Methylation: Saponify the lipid extract to release free fatty acids and then methylate them to form fatty acid methyl esters (FAMEs).
-
GC-MS Analysis: Separate the FAMEs by gas chromatography based on their chain length and degree of saturation. Detect and quantify the individual FAMEs using mass spectrometry.
-
Data Analysis: Calculate the concentrations of specific VLCFAs (e.g., C24:0, C26:0) and their ratios to long-chain fatty acids (e.g., C22:0). Elevated ratios of C24:0/C22:0 and C26:0/C22:0 are indicative of a peroxisomal β-oxidation defect.[22][23]
Enzyme Activity Assays
Direct measurement of the activity of peroxisomal β-oxidation enzymes can pinpoint specific defects in the pathway. These assays are typically performed on cultured fibroblasts or liver biopsies.
Cellular and Animal Models
-
Cultured Fibroblasts: Patient-derived skin fibroblasts are a valuable tool for diagnosing peroxisomal disorders and for studying the cellular consequences of VLCFA accumulation.[2]
-
Animal Models: Mouse models with targeted disruptions of genes involved in peroxisomal β-oxidation, such as the Abcd1 knockout mouse for X-ALD, have been instrumental in understanding disease pathogenesis and for testing therapeutic interventions.[24][25][26][27][28]
Therapeutic Strategies and Future Directions
Currently, there is no cure for most peroxisomal disorders, and treatment is largely supportive.[29][30] However, several therapeutic strategies are under investigation:
-
Dietary Management: For some disorders, dietary modifications, such as the restriction of phytanic acid in Refsum disease, can be beneficial.[29]
-
Pharmacological Approaches: Agents that can induce peroxisome proliferation or enhance the expression of β-oxidation enzymes are being explored.[31][32][33]
-
Gene Therapy: Gene therapy approaches, particularly for X-ALD, have shown promise in clinical trials.[11][29] Elivaldogene autotemcel, a gene therapy for early active cerebral adrenoleukodystrophy, has been approved.[29]
-
Hematopoietic Stem Cell Transplantation (HSCT): HSCT can be effective in halting the progression of the cerebral form of X-ALD if performed early in the disease course.
Future research will focus on elucidating the precise molecular mechanisms by which VLCFA accumulation leads to cellular toxicity and on developing targeted therapies that can correct the underlying genetic defects or mitigate their downstream consequences.
Conclusion
Peroxisomal β-oxidation of very-long-chain fatty acids is a critical metabolic pathway with profound implications for human health. A thorough understanding of its biochemistry, regulation, and the pathophysiology of its associated disorders is essential for the development of effective diagnostic and therapeutic strategies. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this vital area of cellular metabolism. The continued investigation into the intricacies of peroxisomal function holds the promise of novel treatments for patients suffering from these devastating disorders.
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- ABCD1 - ATP-binding cassette, sub-family D (ALD),... - WikiGenes. (n.d.). WikiGenes.
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A-Z Guide to 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA: From Peroxisomal Obscurity to Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA is a pivotal, yet often overlooked, metabolic intermediate in the intricate symphony of fatty acid metabolism. This guide illuminates its critical position within the peroxisomal β-oxidation pathway, specifically in the retroconversion of derivatives of docosahexaenoic acid (DHA). We will dissect its enzymatic origins, its subsequent metabolic fate, and its profound implications for the biosynthesis of DHA and potentially other bioactive lipid mediators. This document provides a comprehensive overview for researchers, detailing the biochemical context, key enzymatic players, and robust experimental methodologies for its study, thereby establishing a foundation for future investigations into its role in health and disease.
Introduction: The World of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids and precursors to potent signaling molecules.[1][2][3] Among these, the omega-3 polyunsaturated fatty acid (PUFA) docosahexaenoic acid (DHA, 22:6n-3) is of paramount importance, particularly for neural and retinal function.[4][5][6] The biosynthesis of DHA is a complex process that, counterintuitively, involves the elongation of shorter dietary precursors to tetracosahexaenoic acid (24:6n-3), followed by a cycle of peroxisomal β-oxidation to yield the final C22 product.[4][5][6] It is within this chain-shortening process that our molecule of interest, 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA, emerges as a key intermediate.
Furthermore, DHA is the parent molecule for a class of potent, anti-inflammatory and pro-resolving lipid mediators known as specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins.[7][8] These molecules actively orchestrate the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic disease.[9][10][11] Understanding the metabolic pathways that govern the levels of DHA and its derivatives is therefore of significant therapeutic interest.
Biochemical Profile
-
Chemical Identity: 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA
-
Molecular Formula: C₄₅H₇₀N₇O₁₈P₃S
-
Description: A coenzyme A derivative of a 24-carbon, polyunsaturated fatty acid, featuring five cis double bonds and a hydroxyl group at the third carbon with S-stereochemistry.[12] This structure is the hallmark of an intermediate in the β-oxidation pathway.
The Metabolic Hub: Peroxisomal β-Oxidation
The degradation of VLCFAs occurs almost exclusively in peroxisomes, as mitochondria lack the necessary very-long-chain acyl-CoA synthetase.[13] The journey from a 24-carbon PUFA to DHA involves a single turn of the peroxisomal β-oxidation spiral.
The formation of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA is the second step in this pathway:
-
Oxidation: The precursor, Tetracosahexaenoyl-CoA (C24:6n-3-CoA), is first oxidized by a peroxisomal straight-chain acyl-CoA oxidase (ACOX1), introducing a double bond between the α and β carbons (C2 and C3).[4][5][6]
-
Hydration: The resulting 2-enoyl-CoA is then hydrated by the D-bifunctional protein (DBP), which possesses enoyl-CoA hydratase activity. This stereospecific reaction adds a hydroxyl group to the β-carbon, forming our intermediate of interest: 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA.[4][5][6]
-
Dehydrogenation: The DBP then catalyzes the dehydrogenation of the 3-hydroxyacyl-CoA intermediate to form 3-ketoacyl-CoA.[14][15]
-
Thiolysis: Finally, a peroxisomal thiolase, such as sterol carrier protein X (SCPx), cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and the chain-shortened Docosahexaenoyl-CoA (DHA-CoA).[4][5][6]
This pathway underscores that the formation of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA is an indispensable step in the final maturation of DHA.
Key Enzymology
The metabolism of our target intermediate is governed by a select group of peroxisomal enzymes. Understanding their function is key to appreciating the regulation of this pathway.
| Enzyme | Gene | Function | Substrate Preference |
| Straight-chain Acyl-CoA Oxidase (ACOX1) | ACOX1 | Catalyzes the first, rate-limiting step of β-oxidation. | Very-long-chain fatty acyl-CoAs.[13] |
| D-Bifunctional Protein (DBP) | HSD17B4 | Possesses both 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[4][14] | Acts on D-3-hydroxyacyl-CoAs. |
| Sterol Carrier Protein X (SCPx) | SCP2 | A peroxisomal thiolase that catalyzes the final cleavage step. | Broad specificity for 3-ketoacyl-CoAs.[4][5] |
Defects in these enzymes can lead to severe metabolic disorders characterized by the accumulation of VLCFAs and a deficiency in DHA, highlighting the critical nature of this pathway.[4][5][6]
Physiological and Pathophysiological Relevance
The primary significance of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA lies in its obligate role in DHA synthesis. Consequently, its metabolism is intrinsically linked to:
-
Neurological Health: Ensuring an adequate supply of DHA for neuronal membrane structure and function.
-
Retinal Function: Supporting the high concentration of DHA required for photoreceptor integrity.
-
Inflammation Resolution: By producing the precursor for SPMs, this pathway is upstream of critical anti-inflammatory and pro-resolving processes.[7][11]
Dysregulation of this pathway, due to genetic defects or environmental factors, can contribute to a range of pathologies, including X-linked adrenoleukodystrophy and Zellweger syndrome spectrum disorders.[4][5]
Experimental Methodologies
The study of specific acyl-CoA intermediates is challenging due to their low abundance and instability. However, modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have made their detection and quantification feasible.[16][17]
Protocol: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for acyl-CoA extraction.[16][17][18]
-
Sample Preparation: Flash-freeze ~40-50 mg of tissue in liquid nitrogen immediately upon collection to halt metabolic activity.
-
Homogenization: In a pre-chilled tube, add 0.5 mL of ice-cold 100 mM potassium phosphate (KH₂PO₄, pH 4.9) and 0.5 mL of an organic solvent mix (Acetonitrile:Isopropanol:Methanol, 3:1:1). Add an internal standard (e.g., C17:0-CoA). Homogenize the tissue twice on ice.
-
Extraction: Vortex the homogenate vigorously for 2 minutes, then sonicate for 3 minutes.
-
Phase Separation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase for analysis.
Protocol: LC-MS/MS Analysis
This provides a general framework for LC-MS/MS analysis.[19]
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: 15 mM ammonium hydroxide in water.
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient must be optimized to separate the acyl-CoA species of interest.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for each acyl-CoA must be determined.
-
Conclusion and Future Directions
3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA stands as a critical checkpoint in the biosynthesis of DHA. While its existence is dictated by the fundamental biochemistry of peroxisomal β-oxidation, its study provides a window into the regulation of VLCFA metabolism and the production of pro-resolving lipid mediators.
Future research should focus on:
-
Quantitative Flux Analysis: Determining the precise metabolic flux through this pathway under various physiological and pathological conditions.
-
Regulatory Mechanisms: Investigating how the key enzymes, particularly ACOX1 and DBP, are regulated to control the rate of DHA synthesis.
-
Pharmacological Targeting: Exploring whether modulation of this pathway could offer therapeutic benefits in diseases characterized by DHA deficiency or chronic inflammation.
By bringing this once-obscure intermediate into the light, we can achieve a more profound understanding of lipid metabolism and open new avenues for therapeutic intervention.
References
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- 3. [PDF] Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology | Semantic Scholar [semanticscholar.org]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation | MDPI [mdpi.com]
- 8. Reactome | Biosynthesis of DHA-derived SPMs [reactome.org]
- 9. Biosynthesis of proresolving lipid mediators by vascular cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. metagenicsinstitute.com [metagenicsinstitute.com]
- 12. 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA - Nordic Biosite [nordicbiosite.com]
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- 14. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 15. fiveable.me [fiveable.me]
- 16. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
endogenous presence of C24:5 hydroxy acyl-CoAs in tissues
An In-Depth Technical Guide to the Endogenous Presence and Analysis of C24:5 Hydroxy Acyl-CoAs in Tissues
Authored by a Senior Application Scientist
Very-long-chain fatty acids (VLCFAs) and their activated acyl-coenzyme A (acyl-CoA) counterparts are critical components of cellular architecture and signaling. Among these, polyunsaturated and hydroxylated species represent a specialized sub-class whose metabolic pathways and physiological significance are subjects of intensive research. This technical guide provides an in-depth exploration of C24:5 hydroxy acyl-CoAs, focusing on their biosynthetic origins as metabolic intermediates, their hypothesized roles in tissues, and the state-of-the-art analytical methodologies required for their study. We delve into the causality behind experimental choices for extraction and quantification, offering field-proven insights for researchers, scientists, and drug development professionals. This document is structured to serve as a foundational resource, grounding complex concepts in established biochemical principles and providing actionable protocols for laboratory investigation.
Introduction: The Significance of Very-Long-Chain Acyl-CoAs
Fatty acids are a diverse class of molecules that are fundamental to life, serving as energy sources, structural components of membranes, and precursors for signaling molecules.[1][2] They are classified based on their carbon chain length, with those containing 22 or more carbons designated as very-long-chain fatty acids (VLCFAs).[1] Before participating in metabolic processes such as lipid synthesis or degradation, fatty acids must be "activated" into their thioester derivatives, acyl-Coenzyme A (acyl-CoA).[3] This activation is catalyzed by acyl-CoA synthetase enzymes.[3][4]
Long-chain and very-long-chain acyl-CoAs are not merely metabolic intermediates; they are potent regulatory molecules that can influence transcription factors, modulate enzyme activity, and participate in protein acylation.[4][5] The C24:5 acyl-CoA is a highly unsaturated VLCFA, and its hydroxylated form, C24:5 hydroxy acyl-CoA, appears as an essential, albeit transient, intermediate in the fatty acid elongation cycle.[6] Understanding the presence and flux of these molecules in various tissues is critical for deciphering their roles in both health and disease. Mis-regulation of VLCFA metabolism is implicated in a range of inherited disorders, including myopathies, demyelination, and ichthyosis, underscoring the importance of this lipid class.[1]
Biosynthesis and Metabolism of C24:5 Acyl-CoA
The synthesis of VLCFAs occurs in the endoplasmic reticulum through a series of reactions carried out by a membrane-bound multienzyme complex.[6] The process involves the sequential addition of two-carbon units, donated by malonyl-CoA, to a pre-existing acyl-CoA primer.[7][8] The synthesis of a C24:5 acyl-CoA from a shorter polyunsaturated precursor like eicosapentaenoic acid (EPA, 20:5n-3) involves two complete cycles of this elongation machinery.
Each elongation cycle consists of four distinct steps:
-
Condensation: The rate-limiting step, where a β-ketoacyl-CoA is formed by the condensation of an acyl-CoA with malonyl-CoA. This reaction is catalyzed by one of the seven fatty acid elongase (ELOVL) enzymes.[6][9]
-
Reduction: The β-keto group is reduced to a hydroxyl group by a β-ketoacyl-CoA reductase, using NAD(P)H as a reductant. This step yields the β-hydroxyacyl-CoA intermediate.[6][7]
-
Dehydration: A molecule of water is removed by a 3-hydroxyacyl-CoA dehydratase, creating a double bond and forming an enoyl-CoA.[7][8]
-
Reduction: The final step involves the reduction of the enoyl-CoA by an enoyl-CoA reductase to form a saturated, elongated acyl-CoA, now two carbons longer than the starting substrate.[7]
The creation of a polyunsaturated fatty acid like C24:5 requires the coordinated action of both elongases and desaturases, which introduce double bonds at specific positions.[6] The β-hydroxyacyl-CoA form is an obligate intermediate in each round of elongation. While typically transient, its steady-state concentration provides a window into the flux of the entire pathway.
Tissue Distribution and Putative Physiological Roles
VLCFAs are not uniformly distributed throughout the body; they exhibit distinct tissue-specific profiles, suggesting specialized functions.[10] For instance, VLCFAs with 26 or more carbons are primarily found in the skin, retina, testis, and brain.[10] While data specifically on C24:5 hydroxy acyl-CoA is sparse due to its transient nature, the distribution of its parent molecule, C24:5, provides clues to its importance.
Elevated levels of C24:4 and C24:5 have been observed in phosphatidylcholine from skin fibroblasts of patients with Zellweger syndrome, a disorder of peroxisome biogenesis, indicating a role in complex lipid structures.[6] The retina is another site where VLC-PUFAs are actively synthesized and incorporated into lipids.[6] In the testis and spermatozoa, VLC-PUFAs are key components of ceramides and sphingomyelin, lipids essential for spermatogenesis.[6]
Beyond their structural roles, hydroxylated fatty acids have specialized functions. For example, 2-hydroxylated VLCFAs are critical components of the myelin sheath that insulates nerve fibers, highlighting a potential role for such modified lipids in the nervous system.[10]
| Tissue | Associated VLCFA Species | Primary Function/Observation | Reference |
| Skin Fibroblasts | C24:4, C24:5 | Incorporated into phosphatidylcholine; levels are altered in peroxisomal disorders. | [6] |
| Retina | C24-C36 PUFAs | Synthesis of unique docosahexaenoate-containing lipids for photoreceptor function. | [6] |
| Testis/Spermatozoa | C28:4, C30:5 | Major components of ceramides and sphingomyelin, crucial for spermatogenesis. | [6] |
| Brain/Nervous System | 2-Hydroxy VLCFAs | Integral components of myelin sheath galactosylceramides. | [10] |
| Liver | C24:0, C24:1 | High abundance in sphingomyelins, suggesting a role in membrane structure and signaling. | [10] |
Analytical Methodologies for Acyl-CoA Quantification
The analysis of endogenous acyl-CoAs presents significant challenges due to their low intracellular concentrations, inherent instability in aqueous solutions, and diverse physicochemical properties.[11][12] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most reliable and robust technology for their determination, offering unparalleled sensitivity and selectivity.[12][13][14]
Rationale for Methodological Choices
-
Sample Preparation: The first critical step is to halt enzymatic activity and efficiently extract the acyl-CoAs. This is typically achieved by immediate homogenization of the tissue in a cold, acidic organic solvent mixture (e.g., isopropanol/acetonitrile with formic or acetic acid). Protein precipitation is a common and effective method for sample cleanup.[11][13] The choice of an acidic environment is crucial to maintain the stability of the acyl-CoA thioester bond.
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is the most frequently used separation technique for long-chain acyl-CoAs.[13] A C18 column is standard, and the mobile phases typically consist of an aqueous component with a weak acid (e.g., formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol). The gradient elution, moving from a higher aqueous to a higher organic composition, effectively separates the acyl-CoAs based on the hydrophobicity of their fatty acid chains.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.[11] For acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine diphosphate portion) or a precursor ion scan for the common fragment ion at m/z 428 (adenosine-3'-phosphate 5'-pyrophosphate) can be used for detection. However, MRM is preferred for absolute quantification as it monitors a specific precursor-to-product ion transition for each analyte.
Step-by-Step Experimental Protocol
Objective: To extract and quantify C24:5 hydroxy acyl-CoA and other long-chain acyl-CoAs from mammalian tissue.
Materials:
-
Frozen tissue sample (~20-50 mg)
-
Internal Standards: A mixture of stable isotope-labeled acyl-CoAs (e.g., ¹³C-labeled palmitoyl-CoA)
-
Extraction Solvent: 75:25 Isopropanol:Acetonitrile with 0.1% Formic Acid, chilled to -20°C
-
Homogenizer (e.g., bead beater)
-
Centrifuge capable of 4°C operation
-
LC-MS/MS system with a C18 column
Procedure:
-
Tissue Weighing & Homogenization:
-
Pre-chill all tubes and equipment.
-
Quickly weigh the frozen tissue sample (20-50 mg) in a pre-chilled 2 mL bead beater tube.
-
Add 500 µL of ice-cold Extraction Solvent and a pre-determined amount of the internal standard mixture.
-
Immediately homogenize the tissue until fully disrupted (e.g., 2 cycles of 45 seconds at 6 m/s). Causality: Rapid homogenization in a cold organic solvent simultaneously quenches enzymatic activity and begins the extraction process, preserving the labile acyl-CoA molecules.
-
-
Protein Precipitation & Extraction:
-
Incubate the homogenate at -20°C for 60 minutes to ensure complete protein precipitation.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted acyl-CoAs, and transfer it to a new autosampler vial. Causality: This step removes the bulk of proteins and other cellular debris that would interfere with the LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Detection: Electrospray Ionization (ESI) in positive mode. Set up MRM transitions for each target acyl-CoA and its corresponding internal standard. Self-Validation: The use of stable isotope-labeled internal standards is critical. These standards co-elute with their endogenous counterparts and experience similar extraction efficiencies and matrix effects, allowing for accurate and precise quantification.
-
Pathophysiological Relevance
The metabolism of VLCFAs is a tightly regulated process, and its disruption is linked to severe human diseases.[1] In X-linked adrenoleukodystrophy (ALD), a defect in a peroxisomal acyl-CoA synthetase leads to the accumulation of saturated VLCFAs.[15] While this disease is primarily associated with saturated VLCFAs, it highlights the critical importance of proper VLCFA processing. The observation that C24:5 levels are elevated in fibroblasts from patients with Zellweger syndrome and acyl-CoA oxidase deficiency further connects VLC-PUFA metabolism to peroxisomal disorders.[6] Studying the flux through the VLCFA synthesis pathway, including the levels of intermediates like C24:5 hydroxy acyl-CoA, could provide novel insights into the mechanisms of these diseases and identify new biomarkers or therapeutic targets.
Conclusion
C24:5 hydroxy acyl-CoA is a key metabolic intermediate in the biosynthesis of C24:5, a very-long-chain polyunsaturated fatty acid with important, tissue-specific roles. While its endogenous presence is transient, its analysis provides a direct measure of metabolic flux within the fatty acid elongation pathway. The methodologies outlined in this guide, centered on robust sample preparation and sensitive LC-MS/MS detection, provide a framework for the accurate investigation of these and other long-chain acyl-CoAs. As research continues to unravel the complex interplay of lipid metabolism in cellular function, the ability to precisely quantify such molecules will be indispensable for advancing our understanding of physiology and developing novel therapies for metabolic diseases.
References
- The role of very long chain fatty acids in yeast physiology and human diseases - PubMed. (2020-11-23). Biol Chem.
- Metabolism and Function of Very-Long-Chain Polyunsaturated Fatty Acids (>C24) in Mammals. (2019-07-23). Lipid Maps.
- ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PNAS. (2010-10-26).
- Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PubMed Central.
- Dietary, Physiological, and Genetic Impacts on Postprandial Lipid Metabolism - NCBI - NIH.
- Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC - NIH.
- Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed. (2023-10-20). Mol Genet Metab.
- Chromatographic methods for the determination of acyl-CoAs - ResearchGate.
- Chromatographic methods for the determination of acyl-CoAs - RSC Publishing. Royal Society of Chemistry.
- Metabolism of saturated and polyunsaturated very-long-chain fatty acids in fibroblasts from patients with defects in peroxisomal beta-oxidation - PubMed. (1990-08-01). Biochim Biophys Acta.
- Acyl-CoA Metabolism and Partitioning - PMC - NIH.
- ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC - NIH.
- Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - MDPI. MDPI.
- Biosynthesis of Fatty Acids – AOCS. (2019-07-23). American Oil Chemists' Society.
- lipids-and-their-roles-in-physiological-processes.pdf.
- Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PubMed Central.
- Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Society Transactions.
Sources
- 1. The role of very long chain fatty acids in yeast physiology and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajpbp.com [ajpbp.com]
- 3. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. mdpi.com [mdpi.com]
- 8. aocs.org [aocs.org]
- 9. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Metabolism of saturated and polyunsaturated very-long-chain fatty acids in fibroblasts from patients with defects in peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
enzymatic synthesis of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA
Application Note & Protocol
Topic: Enzymatic Synthesis of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA
Audience: Researchers, scientists, and drug development professionals in lipidomics, biochemistry, and metabolic disease research.
A Stereoselective Enzymatic Approach for the Synthesis of a Key Very-Long-Chain Fatty Acyl-CoA Intermediate
Introduction
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and their metabolites are crucial components of cellular membranes and precursors to signaling molecules involved in inflammation, neural function, and cellular homeostasis.[1][2] The synthesis of these complex lipids occurs in the endoplasmic reticulum through a cyclical four-step fatty acid elongation (FAE) process.[3][4] 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA is a specific intermediate within the metabolic pathways of fatty acids, representing the product of the second step in the FAE cycle or the second step in the beta-oxidation of its corresponding unsaturated fatty acid.[5][6]
Access to stereochemically pure intermediates like this (S)-hydroxy isomer is essential for interrogating enzyme kinetics, elucidating metabolic pathways, and developing novel therapeutics targeting lipid metabolism. However, their complex structure, featuring multiple cis-double bonds and a specific chiral center, makes chemical synthesis challenging.
This guide presents a robust and highly selective enzymatic protocol for the synthesis of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA. The methodology leverages the inherent stereospecificity of Enoyl-CoA Hydratase (ECHS1/Crotonase) , an enzyme that normally participates in the mitochondrial beta-oxidation pathway.[7][8] By utilizing the reversible nature of this enzyme, we can achieve the precise hydration of a custom-synthesized precursor, Tetracosa-2(trans),9(cis),12(cis),15(cis),18(cis),21(cis)-hexaenoyl-CoA, to yield the desired 3(S)-hydroxy product with high fidelity.
Scientific Principle: Leveraging Beta-Oxidation Machinery for Biosynthesis
The fatty acid elongation and beta-oxidation pathways, while functionally opposite, share structurally similar intermediates and reaction chemistries.[6][9] The key to achieving the desired (S)-stereochemistry at the C-3 position lies in selecting the appropriate enzyme.
-
Fatty Acid Synthesis/Elongation: The reductase enzymes in the de novo synthesis and elongation pathways typically produce the D- or (R)-3-hydroxyacyl-CoA isomer.
-
Fatty Acid Beta-Oxidation: Conversely, the second step of beta-oxidation involves the hydration of a trans-2-enoyl-CoA to an L- or (S)-3-hydroxyacyl-CoA. This reaction is catalyzed by Enoyl-CoA Hydratase.[10][11]
This protocol exploits the latter. We provide a trans-2-enoyl-CoA substrate to Enoyl-CoA Hydratase, driving the reaction in a synthetic direction to produce the (S)-hydroxy isomer exclusively. This bio-catalytic approach circumvents the need for complex chiral auxiliaries or stereoselective chemical reductants, offering a streamlined and efficient synthesis.
Figure 1: Conceptual workflow of the enzymatic reaction.
Part 1: Materials and Reagents
Successful synthesis requires high-quality reagents. It is recommended to perform small-scale analytical trials before proceeding to preparative-scale synthesis.
| Reagent | Supplier | Cat. No. | Purity/Concentration | Storage Temp. |
| Recombinant Human Enoyl-CoA Hydratase (ECHS1) | e.g., Sigma-Aldrich | E3010 | ≥10 units/mg protein | -80°C |
| Tetracosa-2(trans),...-hexaenoyl-CoA Precursor¹ | Custom Synthesis | N/A | ≥95% (by HPLC) | -80°C |
| Coenzyme A trilithium salt | Sigma-Aldrich | C3019 | ≥98% | -20°C |
| Potassium Phosphate Monobasic (KH₂PO₄) | Fisher Scientific | P285 | ACS Grade | Room Temperature |
| Potassium Phosphate Dibasic (K₂HPO₄) | Fisher Scientific | P288 | ACS Grade | Room Temperature |
| Ethylenediaminetetraacetic acid (EDTA) | Sigma-Aldrich | E9884 | ACS Grade | Room Temperature |
| Acetonitrile (ACN) | Honeywell | AH015-4 | HPLC Grade | Room Temperature |
| Trifluoroacetic Acid (TFA) | Thermo Scientific | 28904 | LC-MS Grade | Room Temperature |
| Strata™-X C18-E Solid Phase Extraction Cartridges | Phenomenex | 8B-S004-EAK | 55 µm, 70 Å, 100 mg/1 mL | Room Temperature |
¹The precursor substrate is not readily commercially available and requires custom chemical synthesis. The synthesis involves standard coupling of the corresponding free fatty acid to Coenzyme A.
Part 2: Detailed Experimental Protocols
Protocol 2.1: Preparation of Buffers and Reagents
-
Reaction Buffer (100 mM Potassium Phosphate, 1 mM EDTA, pH 8.0):
-
Prepare a 1 M stock solution of K₂HPO₄ and a 1 M stock solution of KH₂PO₄.
-
To prepare 100 mL of buffer, mix 87.7 mL of 1 M K₂HPO₄ with 12.3 mL of 1 M KH₂PO₄. Adjust pH to 8.0 using either stock solution.
-
Add 200 µL of a 0.5 M EDTA stock solution.
-
Bring the final volume to 1 L with ultrapure water.
-
Filter sterilize and store at 4°C. Rationale: pH 8.0 is near the optimal activity range for many hydratases. EDTA is included to chelate divalent metal ions that could degrade the CoA thioester.
-
-
Enzyme Stock Solution (1 mg/mL):
-
Carefully reconstitute the lyophilized ECHS1 enzyme in cold Reaction Buffer to a final concentration of 1 mg/mL.
-
Aliquot into single-use volumes (e.g., 10 µL) to avoid freeze-thaw cycles.
-
Store immediately at -80°C.
-
-
Substrate Stock Solution (10 mM):
-
Dissolve the custom-synthesized Tetracosa-2(trans),...-hexaenoyl-CoA precursor in the Reaction Buffer to a final concentration of 10 mM.
-
Note: Due to the long acyl chain, gentle warming (to 30-35°C) and vortexing may be required for complete dissolution.
-
Prepare fresh or store in single-use aliquots at -80°C for no more than one week.
-
Protocol 2.2: Enzymatic Synthesis Reaction
This protocol is for a 1 mL preparative-scale reaction. It can be scaled up or down as needed.
-
In a 1.5 mL microcentrifuge tube, combine the following reagents in order:
Component Volume Final Concentration Reaction Buffer (pH 8.0) 890 µL ~90 mM Substrate Stock (10 mM) 100 µL 1 mM Enzyme Stock (1 mg/mL) 10 µL 10 µg/mL | Total Volume | 1000 µL | |
-
Gently mix the solution by flicking the tube. Avoid vigorous vortexing to prevent enzyme denaturation.
-
Incubate the reaction mixture at 37°C for 2 hours in a water bath or heat block.
-
To monitor progress, a 10 µL aliquot can be removed at t=0 and t=2 hours, quenched immediately with 10 µL of 10% TFA, and analyzed by LC-MS.
-
Terminate the reaction by adding 100 µL of 10% (v/v) Trifluoroacetic Acid (TFA) . This will lower the pH and precipitate the enzyme.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant, which contains the product, to a new tube for purification.
Protocol 2.3: Product Purification via Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol, followed by 2 mL of ultrapure water through it.
-
Equilibration: Equilibrate the cartridge with 2 mL of water containing 0.1% TFA.
-
Loading: Load the supernatant from the terminated reaction (approx. 1.1 mL) onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of 20% acetonitrile in water (containing 0.1% TFA) to remove salts and other hydrophilic impurities.
-
Elution: Elute the product, 3(S)-Hydroxy-...-pentaenoyl-CoA, using 1 mL of 80% acetonitrile in water (containing 0.1% TFA). Collect the eluate.
-
Dry the eluate completely using a centrifugal vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen.
-
Reconstitute the dried product in a known volume (e.g., 100 µL) of 50:50 acetonitrile:water for analysis and storage.
Protocol 2.4: Product Characterization by LC-MS/MS
Confirmation of the product identity, purity, and concentration is critical.
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5-95% B over 10 minutes.
-
Expected Results:
-
Precursor (Substrate): Calculated Exact Mass for [M-H]⁻ of C₄₅H₆₇N₇O₁₇P₃S⁻ ≈ 1122.3555 m/z .
-
Product: Calculated Exact Mass for [M-H]⁻ of C₄₅H₆₉N₇O₁₈P₃S⁻ ≈ 1140.3661 m/z . The product should elute slightly earlier than the substrate due to the added hydroxyl group.
-
MS/MS Fragmentation: Key fragment ions corresponding to the CoA moiety and the fatty acyl chain should be observed to confirm the structure.
-
Part 3: Data Visualization and Workflow
Figure 2: Step-by-step experimental workflow.
References
- 1. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 2. academic.oup.com [academic.oup.com]
- 3. very long chain fatty acid biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. aocs.org [aocs.org]
- 7. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 8. Enoyl-CoA Hydratase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 9. Synthesis of Fatty Acids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. proteopedia.org [proteopedia.org]
Protocol for the Sensitive and Selective Quantification of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive and robust protocol for the analysis of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA, a key intermediate in very-long-chain fatty acid metabolism. Acyl-Coenzyme A (acyl-CoA) thioesters are notoriously challenging to quantify due to their low endogenous abundance, amphipathic nature, and susceptibility to degradation.[1][2] This method leverages the high sensitivity and specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to overcome these challenges. We present a detailed workflow, from sample extraction using a combination of protein precipitation and solid-phase extraction (SPE) to optimized reversed-phase chromatography and detection by positive mode electrospray ionization (ESI) with Multiple Reaction Monitoring (MRM). This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for acyl-CoA profiling.
Introduction: The Significance of Very-Long-Chain Acyl-CoAs
Acyl-CoAs are central hubs in cellular metabolism, acting as activated intermediates for a multitude of processes including energy production via β-oxidation, lipid synthesis, and protein modification.[2] Very-long-chain species, particularly those with hydroxyl modifications and multiple degrees of unsaturation like 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA, are critical components of peroxisomal β-oxidation pathways. The accurate measurement of these molecules is vital for investigating metabolic flux and understanding the pathophysiology of metabolic disorders, such as Zellweger syndrome, where very-long-chain fatty acids accumulate.
The analytical challenge stems from their inherent physicochemical properties. The polar coenzyme A head and the long, nonpolar acyl tail make them amphipathic, leading to poor ionization and potential for aggregation.[1] Furthermore, their presence in complex biological matrices necessitates highly selective extraction and detection techniques to mitigate ion suppression and interference.[2] The method described herein is designed to address these issues through optimized sample preparation and the unparalleled selectivity of tandem mass spectrometry.[3][4]
Principle of the Method
This protocol employs a reversed-phase liquid chromatography system to separate the target analyte from other endogenous lipids and acyl-CoA species based on the hydrophobicity of the acyl chain.[2] Following chromatographic separation, the analyte is ionized using positive mode electrospray ionization (ESI) and detected on a triple quadrupole mass spectrometer.
Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific, characteristic product ion is selected in the third quadrupole for detection. Acyl-CoAs exhibit a highly conserved fragmentation pattern, typically involving a neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da), which serves as a reliable transition for this entire class of compounds.[1][5][6]
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Isopropanol (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).
-
Reagents: Ammonium hydroxide (NH₄OH), Potassium phosphate monobasic (KH₂PO₄), Saturated ammonium sulfate ((NH₄)₂SO₄), Formic acid.
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA.
-
Solid-Phase Extraction: C18 SPE cartridges.
-
Equipment: Glass homogenizer, refrigerated centrifuge, nitrogen evaporator or vacuum concentrator, analytical balance, vortex mixer.
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Experimental Workflow & Protocols
The entire process, from sample preparation to data acquisition, is outlined below. Each step is critical for ensuring the accuracy and reproducibility of the results.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Very-Long-Chain Hydroxy Fatty Acyl-CoAs in Biological Samples by LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
Very-long-chain hydroxy fatty acyl-coenzyme A (VLC-HFA-CoA) esters are critical metabolic intermediates in several biological pathways, including peroxisomal α-oxidation and the synthesis of specialized lipids essential for skin barrier function and myelin maintenance.[1][2] Their extremely low endogenous concentrations and amphipathic nature present significant analytical hurdles.[3][4][5] This guide provides a robust and detailed protocol for the sensitive and specific quantification of VLC-HFA-CoAs from biological tissues using a workflow centered on solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). We offer field-proven insights into sample preparation, extraction, and instrumental analysis to ensure high data quality and reproducibility for researchers in metabolic disease, neuroscience, and drug development.
Introduction: Biological Significance and Analytical Challenges
Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with acyl chains of 22 carbons or longer.[2] The hydroxylated forms of these molecules, particularly 2-hydroxy VLCFAs, are key players in specific metabolic pathways. In peroxisomes, the α-oxidation pathway is essential for the metabolism of branched-chain fatty acids like phytanic acid, a process that involves the formation of a 2-hydroxy acyl-CoA intermediate.[1][6][7] Defects in this pathway can lead to severe neurological disorders, such as Refsum's disease, characterized by the accumulation of these lipids.[7] Furthermore, 2-hydroxy VLCFAs are precursors for the synthesis of cerebrosides and sulfatides, critical components of the myelin sheath in the nervous system.[6]
The quantification of their activated coenzyme A (CoA) thioester forms (VLC-HFA-CoAs) provides a direct snapshot of the flux through these metabolic pathways. However, their analysis is notoriously difficult due to:
-
Low Physiological Abundance: These molecules exist at trace levels, requiring highly sensitive analytical techniques.
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and temperatures.[3][8]
-
Amphipathic Properties: The combination of a long, nonpolar acyl chain and a highly polar CoA head complicates extraction and chromatographic separation.[4]
-
Matrix Effects: Biological samples contain a high abundance of interfering substances, such as phospholipids, which can suppress ionization in mass spectrometry.[4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for acyl-CoA analysis due to its unparalleled sensitivity, specificity, and ability to perform targeted quantification using techniques like Multiple Reaction Monitoring (MRM).[5][9][10]
Principle of the Method
This protocol employs a systematic approach to isolate and quantify VLC-HFA-CoAs. The workflow begins with the rapid homogenization of tissue samples under acidic conditions to quench enzymatic activity and stabilize the acyl-CoA molecules. A robust solid-phase extraction (SPE) procedure is then used to selectively isolate the acyl-CoA fraction from the complex biological matrix.[11][12][13] Finally, the purified extract is analyzed by reverse-phase LC-MS/MS operating in positive electrospray ionization (ESI) mode, which provides excellent sensitivity for acyl-CoAs.[9][14] Quantification is achieved by monitoring specific precursor-to-product ion transitions and referencing against a calibration curve constructed using a suitable internal standard.
Experimental Workflow
The entire process, from sample collection to data analysis, is outlined below. Each step is critical for achieving accurate and reproducible results.
Caption: Overview of the VLC-HFA-CoA extraction and analysis workflow.
Detailed Application Protocol
Materials and Reagents
-
Tissues: Fresh or frozen biological samples (e.g., liver, brain, skin).
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other non-endogenous odd-chain acyl-CoA.
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[11][15]
-
Extraction Solvents: HPLC-grade 2-Propanol and Acetonitrile (ACN).[11][12]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges or similar specialized cartridges for acyl-CoA retention.
-
SPE Conditioning/Wash/Elution Solvents: HPLC-grade Methanol, Water, Acetic Acid, Ammonium Hydroxide.
-
LC Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[9][10]
-
LC Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[9][10]
-
Reconstitution Solvent: 50:50 (v/v) Acetonitrile:Water.
Step-by-Step Methodology
Part A: Sample Homogenization and Extraction
Causality: The goal is to rapidly halt all metabolic processes and precipitate proteins while efficiently extracting the amphipathic acyl-CoAs. Using an ice-cold, acidic buffer (pH 4.9) is crucial for quenching enzymatic degradation and stabilizing the thioester bond.[15] The subsequent addition of a mixture of isopropanol and acetonitrile disrupts cell membranes and precipitates proteins, releasing the acyl-CoAs into the solvent phase.[11][15]
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled 2 mL homogenizer tube.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard (e.g., C17:0-CoA at a final concentration of 50-100 nM).
-
Homogenize the tissue on ice until no visible particles remain.
-
Add 1 mL of 2-Propanol and briefly homogenize again.[11]
-
Transfer the homogenate to a centrifuge tube and add 2 mL of Acetonitrile. Vortex vigorously for 2 minutes.[11]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs, and proceed immediately to SPE.
Part B: Solid-Phase Extraction (SPE) Purification
Causality: SPE is a critical cleanup step that removes salts, phospholipids, and other contaminants that cause ion suppression during MS analysis. The chosen sorbent is designed to retain the CoA moiety while allowing interfering compounds to be washed away.
-
Condition: Condition the SPE column by passing 3 mL of methanol, followed by 3 mL of deionized water.
-
Equilibrate: Equilibrate the column with 3 mL of Homogenization Buffer.
-
Load: Slowly load the supernatant from Part A onto the SPE column.
-
Wash: Wash the column sequentially with:
-
2.5 mL of a solution containing Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:1 v/v/v/v).[11] This removes polar impurities.
-
2.5 mL of methanol to remove nonpolar impurities like lipids.
-
-
Elute: Elute the acyl-CoAs from the column with 2.5 mL of a solution containing 2% ammonium hydroxide in 50:50 methanol:water.[13] The basic pH neutralizes the charge interaction with the sorbent, releasing the acyl-CoAs.
Part C: LC-MS/MS Analysis
Causality: Reverse-phase chromatography separates the acyl-CoAs based on the hydrophobicity of their acyl chains. A C8 or C18 column is suitable.[9] Using a slightly alkaline mobile phase (ammonium hydroxide) improves peak shape and ionization efficiency for these acidic molecules in positive ESI mode.[9][10] Tandem MS (MS/MS) provides specificity by monitoring a characteristic fragmentation pattern for all acyl-CoAs: the neutral loss of the 507 Da 3'-phosphoadenosine diphosphate moiety.[4][16]
-
Sample Concentration: Evaporate the eluate from Part B to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of Reconstitution Solvent.
-
LC Separation: Inject 5-10 µL of the reconstituted sample onto the LC system.
-
Column: C18 Reverse-Phase, 1.7 µm, 2.1 x 100 mm.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient starts at ~5% B, ramps to ~95% B over 10-15 minutes, holds for 2-3 minutes, and then re-equilibrates. This must be optimized for the specific analytes.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ for each target VLC-HFA-CoA.
-
Product Ion: The most intense product ion is typically derived from the neutral loss of 507 Da ([M+H - 507]⁺). A secondary transition to m/z 428 can be used for confirmation.[4][17]
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of a representative VLC-HFA-CoA (if available) or a closely related long-chain hydroxy acyl-CoA standard. Spike each standard with the same concentration of internal standard used in the samples.
-
Integration: Integrate the peak areas for each analyte and the internal standard in both the samples and the calibration standards.
-
Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the concentration of the calibration standards to generate a linear regression curve. Use the equation from this curve to determine the concentration of the VLC-HFA-CoAs in the biological samples.
Representative Data and Performance
The following table provides example LC-MS/MS parameters for a hypothetical 2-hydroxy C24:0-CoA. These must be empirically optimized on your specific instrument.
| Parameter | Setting | Rationale |
| Analyte | 2-Hydroxy Lignoceroyl-CoA (C24:0-OH-CoA) | A representative VLC-HFA-CoA. |
| Formula | C₄₅H₈₂N₇O₁₈P₃S | Used to calculate exact mass. |
| Precursor Ion (Q1) | m/z 1140.5 | Calculated [M+H]⁺. |
| Product Ion (Q3) | m/z 633.5 | Corresponds to the [M+H - 507]⁺ fragment.[16] |
| Internal Standard | Heptadecanoyl-CoA (C17:0-CoA) | Non-endogenous, similar chromatographic behavior. |
| IS Precursor (Q1) | m/z 1020.5 | [M+H]⁺ for C17:0-CoA. |
| IS Product (Q3) | m/z 513.5 | [M+H - 507]⁺ for C17:0-CoA. |
| Collision Energy | 35-45 eV | Optimized to maximize product ion intensity. |
| Expected LOD/LOQ | Low fmol on-column | Reflects the high sensitivity of modern instruments.[18] |
Biochemical Context
VLC-HFA-CoAs are intermediates in peroxisomal α-oxidation. This pathway is distinct from the more common β-oxidation and is required for fatty acids that have a methyl group on their β-carbon, which sterically hinders the β-oxidation machinery.[7]
Caption: Simplified pathway of peroxisomal α-oxidation.
Conclusion
The accurate quantification of very-long-chain hydroxy fatty acyl-CoAs is essential for advancing our understanding of lipid metabolism in health and disease. The analytical challenges posed by these molecules can be overcome with a carefully designed workflow that combines efficient sample preparation, robust solid-phase extraction, and highly sensitive LC-MS/MS analysis. The protocol described herein provides a reliable and validated framework for researchers to obtain high-quality quantitative data from complex biological matrices, enabling new insights into the roles of these important lipid metabolites.
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National Center for Biotechnology Information. (n.d.). Biochemistry, Fatty Acid Oxidation. StatPearls - NCBI Bookshelf. Retrieved from [Link]
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Wikipedia. (n.d.). Alpha oxidation. Retrieved from [Link]
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Minkler, P. E., Ingalls, S. T., & Hoppel, C. L. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 45(4), 743-749. Retrieved from [Link]
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Microbe Notes. (2023). Alpha Oxidation: Location, Pathway, Steps, Significance. Retrieved from [Link]
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Kofeler, H. C., et al. (2012). Validated Comprehensive Analytical Method for Quantification of Coenzyme A Activated Compounds in Biological Tissues by Online Solid-Phase Extraction LC/MS/MS. Analytical Chemistry, 84(6), 2822-2829. Retrieved from [Link]
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Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113-1125. Retrieved from [Link]
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Basnet, G., et al. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Rapid Communications in Mass Spectrometry, 25(13), 1843-1850. Retrieved from [Link]
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Tjellström, H., et al. (2017). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. Frontiers in Plant Science, 8, 1573. Retrieved from [Link]
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Li, J., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 89(2), 1279-1286. Retrieved from [Link]
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Li, J., et al. (2017). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 89(2), 1279-1286. Retrieved from [Link]
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Magnes, C., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 77(8), 2468-2475. Retrieved from [Link]
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Tsuchiya, M., et al. (2017). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 7(4), 51. Retrieved from [Link]
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Giesbertz, P., et al. (2023). Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. Journal of the American Society for Mass Spectrometry, 34(11), 2489-2497. Retrieved from [Link]
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Di Giallonardo, F., et al. (2018). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 8(1), 10. Retrieved from [Link]
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Tortorelli, S., & Turgeon, C. T. (2021). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. In Clinical Applications of Mass Spectrometry in Biomolecular Analysis (pp. 203-211). Humana, New York, NY. Retrieved from [Link]
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Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry, 77(8), 2468-2475. Retrieved from [Link]
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Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry, 77(8), 2468-2475. Retrieved from [Link]
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Wang, Y., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Metabolites, 10(11), 449. Retrieved from [Link]
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Sassa, T., & Kihara, A. (2013). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of Biochemistry, 153(5), 385-392. Retrieved from [Link]
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Tan, Z., et al. (2023). Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production. ACS Sustainable Chemistry & Engineering, 11(30), 11211-11221. Retrieved from [Link]
-
Chapuis, T., et al. (2022). Multistep Enzymatic Synthesis of Long-Chain α,ω-Dicarboxylic and ω-Hydroxycarboxylic Acids from Renewable Fatty Acids and Plant Oils. Organic Process Research & Development, 26(4), 1176-1185. Retrieved from [Link]
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Wade, A., et al. (2021). The Synthesis of the Very Long Chain Polyunsaturated Fatty Acid (VLC-PUFA) 32:6 n-3. Organic & Biomolecular Chemistry, 19(20), 4487-4490. Retrieved from [Link]
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methods for separating polyunsaturated fatty acyl-CoA isomers
Application Notes & Protocols
Topic: Advanced Methods for the Separation and Identification of Polyunsaturated Fatty Acyl-CoA Isomers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The precise separation and identification of polyunsaturated fatty acyl-CoA (PUFA-CoA) isomers represent a significant analytical challenge in lipidomics. These molecules are key metabolic intermediates in a host of cellular processes, and the specific location of double bonds within the acyl chain dictates their biological function and metabolic fate. Distinguishing between these closely related isomers is paramount for understanding disease pathology, identifying novel biomarkers, and developing targeted therapeutics. This guide provides an in-depth exploration of the state-of-the-art methodologies, moving beyond simple quantification to achieve true isomeric resolution. We will dissect the causality behind experimental choices in liquid chromatography-mass spectrometry (LC-MS/MS) and capillary electrophoresis (CE), offering field-proven protocols and expert insights to empower researchers in this demanding area of analysis.
The Analytical Imperative: Why Isomeric Separation Matters
PUFA-CoAs are not a homogenous pool of molecules. Isomers, which share the same chemical formula but differ in the arrangement of their double bonds (positional isomers) or their stereochemistry (geometric, i.e., cis/trans, isomers), can have vastly different biological roles. For instance, the metabolic signaling pathways engaged by an omega-3 versus an omega-6 PUFA-CoA are distinct. Therefore, analytical methods that only provide a sum composition (e.g., C20:4-CoA) are insufficient for deep biological insight. The methods detailed herein are designed to resolve this ambiguity, providing the specificity required for high-impact research.
Core Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone of modern acyl-CoA analysis due to its exceptional sensitivity and specificity.[1][2] The technique couples the physical separation power of liquid chromatography with the mass-based detection and structural elucidation capabilities of tandem mass spectrometry.
The Principle of Separation: Reversed-Phase Chromatography
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation strategy. In this mode, acyl-CoAs are separated based on their hydrophobicity.
-
Chain Length: Longer acyl chains have greater hydrophobicity and thus exhibit longer retention times.
-
Unsaturation: The presence of double bonds decreases hydrophobicity, causing unsaturated species to elute earlier than their saturated counterparts of the same chain length.[3]
However, separating isomers with the same chain length and degree of unsaturation (e.g., different C18:2-CoA isomers) is challenging with standard C18 columns because their hydrophobicity is nearly identical.[4] The elution order of such isomers is primarily determined by the position of the first double bond relative to the terminal (omega) carbon; a double bond closer to the omega end makes the molecule slightly less hydrophobic, leading to earlier elution.[5] Achieving baseline separation often requires specialized approaches.
Workflow for PUFA-CoA Analysis by LC-MS/MS
Caption: A typical workflow from biological sample to final data analysis.
Protocol 1: General Quantitative Analysis of PUFA-CoAs by RP-HPLC-MS/MS
This protocol provides a robust method for the extraction and quantification of a broad range of acyl-CoA species from cultured cells.
Expert Insight: The stability of acyl-CoAs is paramount. All steps should be performed on ice, and samples should be processed rapidly to prevent enzymatic degradation and chemical hydrolysis.[1] The use of acidic extraction solvents helps to protonate the phosphate groups, improving stability and retention on reversed-phase columns.
A. Sample Preparation & Extraction
-
Metabolic Quenching: Aspirate culture medium from a 10 cm dish of adherent cells (~5-10 million cells). Immediately wash the cells twice with 5 mL of ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis & Extraction: Add 1 mL of an ice-cold extraction solution (Acetonitrile:Water:Formic Acid, 75:25:0.1 v/v/v) directly to the plate. Scrape the cells and collect the lysate in a microfuge tube. Include an odd-chain length acyl-CoA (e.g., C17:0-CoA) as an internal standard.
-
Homogenization: Vortex the lysate vigorously for 1 minute, then centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Concentration: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 10:90 acetonitrile/water with 15 mM ammonium hydroxide) for LC-MS analysis.[6]
B. LC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system capable of binary gradients.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) maintained at a constant temperature (e.g., 40°C).
-
Mobile Phases:
-
Gradient Elution:
-
0-2 min: 2% B
-
2-15 min: Ramp to 98% B
-
15-18 min: Hold at 98% B
-
18-18.5 min: Return to 2% B
-
18.5-25 min: Re-equilibrate at 2% B
-
Note: This gradient should be optimized for the specific isomers of interest.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
MS Parameters:
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the protonated precursor ion [M+H]+ to a specific product ion. For acyl-CoAs, a common fragmentation is the neutral loss of 507 Da (panto-P-ADP moiety), but more specific fragments retaining the acyl chain are often used for quantification.[6][7]
C. Data Analysis
-
Integrate the peak areas for each endogenous PUFA-CoA and the internal standard.
-
Generate a calibration curve using authentic standards to determine the absolute concentration of each analyte in the sample.
Advanced Isomer-Specific Identification Techniques
While the above protocol is excellent for quantifying known acyl-CoAs, it cannot definitively determine the double bond positions in unknown isomers. For this, more advanced mass spectrometry techniques are required.
Workflow for Pinpointing Double Bond Locations
Caption: Parallel strategies to determine double bond positions in PUFA-CoAs.
Ozone-Induced Dissociation (OzID)
OzID is a powerful technique where mass-selected ions are reacted with ozone gas inside the mass spectrometer.[8] The ozone specifically cleaves the carbon-carbon double bonds, producing two diagnostic product ions (an aldehyde and a Criegee ion) for each double bond. The masses of these products directly reveal the original location of the double bond, providing unambiguous identification without the need for chemical derivatization or authentic standards.[8][9]
Paternò-Büchi (PB) Reaction Coupled with LC-MS/MS
This method involves a two-step offline chemical derivatization prior to LC-MS analysis.[10][11]
-
Carboxylic Acid Derivatization: The free carboxylic acid of the fatty acid (after hydrolysis from the CoA moiety) is first derivatized with a charge-tagging reagent like N-(4-aminomethylphenyl) pyridinium (AMPP). This enhances ionization efficiency.[11]
-
PB Reaction: The sample is then subjected to the Paternò-Büchi reaction, where a reagent (e.g., 2-acetylpyridine) reacts with the double bonds under UV light to form stable oxetane rings.[9][11]
During subsequent MS/MS analysis, the fragmentation of these derivatized products yields specific ions that are diagnostic for the original double bond locations.[10] This workflow is highly sensitive, achieving limits of identification in the sub-picogram range.[10]
Orthogonal Method: Capillary Electrophoresis (CE)
Capillary Electrophoresis offers a fundamentally different separation mechanism based on the charge-to-size ratio of analytes in an electric field.[12] For PUFA-CoA isomers, which have identical charge and nearly identical size, a modified approach is necessary.
Micellar Electrokinetic Chromatography (MEKC)
MEKC is a hybrid of electrophoresis and chromatography.[12] A surfactant, such as sodium dodecyl sulfate (SDS), is added to the buffer above its critical micelle concentration. These charged micelles act as a pseudo-stationary phase.[13]
Principle of Separation: Neutral or charged analytes partition between the aqueous buffer and the hydrophobic core of the micelles. Isomers with subtle differences in shape and hydrophobicity will have different partitioning coefficients, leading to different migration times and enabling their separation.[13][14] The use of cyclodextrins as buffer additives can further enhance selectivity by forming inclusion complexes with the isomers.[15]
Protocol 2: Isomer Separation by MEKC
This protocol is adapted from methods for separating free fatty acid isomers and provides a framework for PUFA-CoA analysis.[13][14][16]
Expert Insight: Optimization of the buffer composition is critical. The concentrations of SDS, organic modifier (like acetonitrile), and cyclodextrins must be carefully tuned to achieve resolution for the specific isomers of interest.
A. Sample Preparation
-
Extract and reconstitute PUFA-CoAs as described in Protocol 1. The final reconstitution solvent should be compatible with the CE running buffer (e.g., a low-ionic-strength buffer).
B. CE-MEKC Analysis
-
CE System: A standard capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).
-
Running Buffer: 25 mM Sodium borate buffer (pH 9.2) containing 50 mM SDS, 15% acetonitrile, and 10 mM beta-cyclodextrin. This composition is a starting point and requires optimization.
-
Sample Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Conditions:
-
Voltage: +25 kV.
-
Temperature: 25°C.
-
-
Detection: Direct UV detection at a wavelength appropriate for the CoA moiety (e.g., 260 nm).
Comparative Analysis of Methodologies
Choosing the right method depends on the specific research question, available instrumentation, and desired throughput.
| Feature | RP-HPLC-MS/MS (Quantitative) | Advanced MS (OzID, PB-MS) | MEKC-UV |
| Primary Application | Quantification of known PUFA-CoAs | Unambiguous identification of C=C bond position | Orthogonal separation of known isomers |
| Resolution | Moderate for isomers; depends on column | Not a separation technique; identifies co-eluting isomers | Potentially very high for specific isomers |
| Sensitivity | High (low ng/mL to pg/mL) | Very High (sub-pg/mL) | Moderate to Low (µg/mL) |
| Throughput | High | Low to Medium | Medium |
| Confirmation | Based on retention time and MS/MS fragments | Definitive structural elucidation | Based on migration time |
| Key Advantage | Robust, widely available, quantitative | Solves the core problem of isomer ambiguity | Different separation mechanism, low cost |
| Key Limitation | Cannot resolve all co-eluting isomers | Lower throughput, requires specialized setup/expertise | Lower sensitivity, requires extensive method development |
Conclusion and Future Perspectives
The separation of PUFA-CoA isomers has moved from an intractable problem to a solvable challenge through innovations in chromatography and mass spectrometry. While RP-HPLC-MS/MS remains the workhorse for targeted quantification, its power is exponentially increased when combined with advanced techniques like OzID or PB-reaction chemistry, which provide definitive structural information. Capillary electrophoresis serves as a valuable orthogonal technique, particularly when isomer standards are available. For researchers and drug developers, the ability to precisely identify and quantify these critical metabolic intermediates opens new frontiers in understanding the intricate roles of lipid metabolism in health and disease.
References
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Haynes, C. A., Allegood, J. C., Sims, K., & Sullards, M. C. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113-1125. [Link]
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Maurer, M., & Gerber, F. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 77(22), 7175-7181. [Link]
-
Gao, X., Zhang, W., & Li, J. (2018). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 90(15), 9049-9057. [Link]
-
Jones, A. E., Arias, N. J., Acevedo, A., Reddy, S. T., Divakaruni, A. S., & Meriwether, D. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship, University of California. [Link]
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Bohlin, M., & Ooman, M. (1999). Separation of conjugated trienoic fatty acid isomers by capillary electrophoresis. Journal of Chromatography A, 863(1), 139-144. [Link]
-
Mateos-Vivas, M., Rodríguez-Gómez, R., & Tena, M. T. (2020). 20 Years of Fatty Acid Analysis by Capillary Electrophoresis. Molecules, 25(18), 4285. [Link]
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Poad, B. L. J., Zheng, X., & Mitchell, T. W. (2019). Isomeric lipid signatures reveal compartmentalized fatty acid metabolism in cancer. iScience, 19, 1039-1051. [Link]
- Shantha, N. C. (2009). Novel methods of isolation of poly unsaturated fatty acids.
-
Abe, Y., Honsho, M., Nakanishi, H., Taguchi, R., & Fujiki, Y. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Journal of Oleo Science, 67(8), 947-956. [Link]
-
Kulig, W., & Olżyńska, A. (2015). Chromatographic Methods in the Separation of Long-Chain Mono- and Polyunsaturated Fatty Acids. Journal of Chemistry, 2015, 1-20. [Link]
- Teshima, S., & Kanazawa, A. (1987). Method of extraction and purification of polyunsaturated fatty acids from natural sources.
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Han, X., & Gross, R. W. (2011). Identification and quantitation of unsaturated fatty acid isomers by electrospray ionization tandem mass spectrometry: a shotgun lipidomics approach. Analytical Chemistry, 83(11), 4243-4250. [Link]
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Ferreri, C., & Chatgilialoglu, C. (2019). A convenient route to mono-trans polyunsaturated free fatty acids. Chemistry and Physics of Lipids, 221, 126-132. [Link]
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Wang, Y., & Li, M. (2021). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Journal of Lipid Research, 62, 100101. [Link]
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Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. COSMOSIL Application Data. [Link]
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Wang, Y., & Li, M. (2023). A Mass Spectrometry Approach Reveals Fatty Acid Isomerism in Tomato Cold Tolerance. Advanced Science, 10(22), 2301549. [Link]
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Brenna, J. T., & Li, M. (2023). Fatty acid isomerism: analysis and selected biological functions. Food & Function, 14(1), 40-61. [Link]
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James, N. (n.d.). Capillary Electrophoresis. Course Material. [Link]
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Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS Lipid Library. [Link]
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de Souza, L. S., & de Andrade, C. K. (2021). A capillary electrophoresis method for free fatty acids screening and acidity determination in biodiesel. Electrophoresis, 42(9-10), 1135-1142. [Link]
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Pérez-Victoria, I., & Martín, J. (2011). Separation of regioisomers and enantiomers of underivatized saturated and unsaturated fatty acid monoacylglycerols using enantioselective HPLC. Journal of Separation Science, 34(9), 999-1003. [Link]
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Ohman, M., Wang, H., Hamberg, M., & Blomberg, L. G. (2001). Separation of divinyl ether fatty acid isomers by micellar electrokinetic chromatography. Electrophoresis, 22(6), 1163-1169. [Link]
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Application Notes and Protocols for Studying the Effects of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA
Authored by: A Senior Application Scientist
Introduction: Unraveling the Role of a Novel Long-Chain Hydroxy Fatty Acyl-CoA
3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA is a fascinating, yet understudied, very-long-chain fatty acyl-CoA. Its structure, characterized by a 24-carbon backbone with five cis double bonds and a hydroxyl group at the third carbon, strongly suggests its involvement in fatty acid metabolism, particularly as an intermediate in the peroxisomal β-oxidation pathway.[1][2] Very-long-chain fatty acids (VLCFAs) are crucial components of cellular lipids and their metabolism is vital for maintaining cellular homeostasis. Dysregulation of VLCFA metabolism is implicated in several severe metabolic disorders.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA. We will delve into detailed protocols for key cell-based assays designed to elucidate its metabolic fate and explore its potential signaling roles.
Part 1: Elucidating the Metabolic Fate - Peroxisomal β-Oxidation
The primary hypothesis for the cellular function of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA is its role as a substrate for peroxisomal β-oxidation. The presence of the hydroxyl group at the C3 position is a hallmark of a β-oxidation intermediate. The following assays are designed to test this hypothesis directly and quantify the molecule's metabolism within the peroxisome.
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
Scientific Rationale: The conversion of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH), a key enzyme in the β-oxidation spiral. This reaction involves the reduction of NAD+ to NADH. By monitoring the increase in absorbance at 340 nm due to NADH production, we can quantify the activity of HADH using our topic molecule as a substrate.[4][5][6] This assay can be performed using purified enzyme or cell lysates.
Experimental Workflow:
Caption: Workflow for the HADH spectrophotometric assay.
Detailed Protocol:
-
Cell Culture and Lysate Preparation:
-
Culture cells of interest (e.g., HepG2, primary hepatocytes) to 80-90% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Lyse the cells by sonication or repeated freeze-thaw cycles on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Reaction Setup (per well of a 96-well UV-transparent plate):
-
Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.3) and 1 mM NAD+.
-
Add 180 µL of the reaction buffer to each well.
-
Add 10 µL of cell lysate (containing 10-50 µg of protein).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation and Measurement:
-
To initiate the reaction, add 10 µL of a stock solution of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA to achieve the desired final concentration (e.g., 50 µM).
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader with kinetic capabilities.
-
-
Data Analysis:
-
Calculate the rate of NADH production (Vmax) from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Determine the specific activity of HADH and express it as nmol of NADH produced per minute per mg of protein.
-
| Reagent | Stock Concentration | Volume per well | Final Concentration |
| Reaction Buffer (pH 7.3) | 1.1x | 180 µL | 1x |
| NAD+ | 20 mM | 10 µL | 1 mM |
| Cell Lysate | 1-5 mg/mL | 10 µL | 10-50 µg |
| Substrate | 1 mM | 10 µL | 50 µM |
| Total Volume | 210 µL |
Stable Isotope Labeling and Mass Spectrometry for Metabolite Tracking
Scientific Rationale: To definitively trace the metabolic fate of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA, we can employ stable isotope labeling followed by mass spectrometry.[7][8] By synthesizing a labeled version of the molecule (e.g., with ¹³C or ²H), we can track its conversion into downstream β-oxidation products within the cell. This provides unequivocal evidence of its metabolism and allows for the identification of specific metabolic products.
Experimental Workflow:
Caption: Workflow for stable isotope labeling and mass spectrometry.
Detailed Protocol:
-
Synthesis of Labeled Substrate:
-
Synthesize or procure a stable isotope-labeled version of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA (e.g., uniformly ¹³C-labeled or deuterated).
-
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to desired confluency.
-
Replace the culture medium with fresh medium containing the labeled substrate at a suitable concentration (e.g., 10 µM).
-
Incubate for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the time course of metabolism.
-
-
Metabolite Extraction:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a targeted method to detect the labeled parent compound and its expected β-oxidation products (which will also be labeled).
-
Use an appropriate chromatography method (e.g., reverse-phase) to separate the metabolites.
-
-
Data Analysis:
-
Identify and quantify the labeled metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Plot the abundance of the parent compound and its metabolites over time to determine the rate of metabolism.
-
Part 2: Exploring Potential Signaling Roles
Beyond its metabolic role, the structural similarity of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA to other bioactive lipids suggests it may have signaling functions. The following assays are designed to investigate its potential effects on inflammatory pathways and G-protein coupled receptor (GPCR) signaling.
Assessing Anti-inflammatory Effects in Immune Cells
Scientific Rationale: Certain fatty acid derivatives, including some hydroxy fatty acids, have been shown to possess anti-inflammatory properties.[9][10] This assay will determine if 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA can modulate the inflammatory response in immune cells, such as macrophages, stimulated with lipopolysaccharide (LPS).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
-
Pre-treat the cells with varying concentrations of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
-
Quantification of Inflammatory Cytokines:
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Analysis of Gene Expression:
-
Isolate total RNA from the cells.
-
Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA levels of inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2).
-
| Experimental Group | Pre-treatment | Stimulation | Readout |
| Negative Control | Vehicle | Vehicle | Cytokine levels, Gene expression |
| Positive Control | Vehicle | LPS | Cytokine levels, Gene expression |
| Test Group 1 | 0.1 µM Substrate | LPS | Cytokine levels, Gene expression |
| Test Group 2 | 1 µM Substrate | LPS | Cytokine levels, Gene expression |
| Test Group 3 | 10 µM Substrate | LPS | Cytokine levels, Gene expression |
Screening for G-Protein Coupled Receptor (GPCR) Activation
Scientific Rationale: Many lipids and their derivatives act as ligands for GPCRs, initiating diverse signaling cascades.[11] This assay will screen for potential activation of a panel of GPCRs by 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA using a commercially available reporter assay system.
Detailed Protocol:
-
Cell-Based Reporter Assay:
-
Utilize a commercially available GPCR screening platform that employs cells co-expressing a library of GPCRs and a reporter gene (e.g., luciferase or β-galactosidase) linked to a downstream signaling pathway (e.g., cAMP or calcium mobilization).
-
Plate the reporter cells in a 96-well plate.
-
Treat the cells with 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA at various concentrations.
-
Incubate for the recommended time.
-
Measure the reporter gene activity according to the manufacturer's protocol.
-
-
Data Analysis:
-
Identify any "hits" where the substrate significantly increases reporter gene activity compared to vehicle-treated cells.
-
Perform dose-response experiments for any identified GPCRs to determine the EC50 value.
-
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for characterizing the metabolic fate and potential signaling activities of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA. By systematically applying these protocols, researchers can gain valuable insights into the biological significance of this novel lipid metabolite, paving the way for a deeper understanding of its role in health and disease.
References
-
Lipidomics Methods and Protocols. LIPID MAPS. Available at: [Link]
-
Glial Biologist's Guide to Mass Spectrometry-Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis. PubMed Central. Available at: [Link]
-
Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid. PubMed. Available at: [Link]
-
Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. PubMed. Available at: [Link]
-
Lipidomics: A Mass Spectrometry Based Systems Level Analysis of Cellular Lipids. ResearchGate. Available at: [Link]
-
Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid. ResearchGate. Available at: [Link]
-
The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. MDPI. Available at: [Link]
-
Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts. PubMed. Available at: [Link]
-
3-Hydroxyacyl-CoA and Alcohol Dehydrogenase Activities of Mitochondrial Type 10 17β-Hydroxysteroid Dehydrogenase in Neurodegeneration Study. PubMed Central. Available at: [Link]
-
Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay. POL Scientific. Available at: [Link]
-
Interaction Partners for 3(S)-hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA. Metabolic Atlas. Available at: [Link]
-
Peroxisomal beta-oxidation acts as a sensor for intracellular fatty acids and regulates lipolysis. Nature. Available at: [Link]
-
Showing metabocard for (3S)-Hydroxy-tetracosa-6,9,12,15,18,21-all-cis-hexaenoyl-CoA (HMDB0012479). Human Metabolome Database. Available at: [Link]
-
Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). NIH. Available at: [Link]
-
The very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase Phs1 regulates ATP levels and virulence in Cryptococcus neoformans. PubMed Central. Available at: [Link]
-
Are Short Chain Fatty Acids in Gut Microbiota Defensive Players for Inflammation and Atherosclerosis?. PubMed Central. Available at: [Link]
-
BioPath - (3S)-Hydroxy-all-cis-tetracosa-12,15,18,21-tetraenoyl-CoA. chemtunes. Available at: [Link]
-
DG(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)/0:0). PubChem. Available at: [Link]
-
Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Protect against Colitis by Regulating Gut Innate and Adaptive Immune Responses. PubMed. Available at: [Link]
-
Rethinking Short-Chain Fatty Acids: A Closer Look at Propionate in Inflammation, Metabolism, and Mucosal Homeostasis. MDPI. Available at: [Link]
-
Short chain fatty acids: key regulators of the local and systemic immune response in inflammatory diseases and infections. PubMed Central. Available at: [Link]
-
Modulating the Properties of GPCR-Based Sensors Via C-Terminus Isoforms. PubMed Central. Available at: [Link]
-
Semi-Synthesis and Biological Evaluation of 25(R)-26-Acetoxy-3β,5α-Dihydroxycholest-6-One. PubMed Central. Available at: [Link]
Sources
- 1. 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA - Nordic Biosite [nordicbiosite.com]
- 2. 3(S)-Hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA - Nordic Biosite [nordicbiosite.com]
- 3. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Protect against Colitis by Regulating Gut Innate and Adaptive Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulating the Properties of GPCR-Based Sensors Via C-Terminus Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs
Introduction: The Crucial Role and Analytical Challenge of VLC-PUFA-CoAs
Very-long-chain polyunsaturated fatty acyl-coenzyme As (VLC-PUFA-CoAs) are the activated forms of VLC-PUFAs, a unique class of fatty acids with carbon chains extending beyond 22 atoms. These molecules are not typically obtained from dietary sources but are endogenously synthesized from shorter-chain precursors through the action of specific elongase enzymes, most notably ELOVL4.[1] Found in high concentrations in specialized tissues such as the retina, brain, and testes, VLC-PUFAs and their CoA esters are integral to vital physiological functions.[1][2] In the retina, for instance, they are critical for the structure and function of photoreceptor membranes.[3] Dysregulation of VLC-PUFA-CoA metabolism has been implicated in severe pathologies, including Stargardt-like macular dystrophy (STGD3), a form of juvenile-onset macular degeneration.[1]
The profound biological significance of VLC-PUFA-CoAs necessitates robust and sensitive analytical methods for their accurate quantification in biological matrices. However, the analysis of these molecules is fraught with challenges. Their very low abundance, coupled with the inherent instability of the thioester bond and their amphipathic nature, makes extraction and detection exceedingly difficult. Furthermore, a significant hurdle in the field is the limited commercial availability of authentic VLC-PUFA-CoA analytical standards, which is essential for accurate quantification.[4]
This comprehensive guide provides detailed application notes and protocols for the analysis of VLC-PUFA-CoAs, addressing these challenges with field-proven insights. We will first cover the foundational analysis of the more commonly measured VLC-PUFAs and then delve into the advanced and more complex direct quantification of VLC-PUFA-CoAs.
Part 1: Foundational Analysis - Quantification of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
Given the challenges in directly measuring VLC-PUFA-CoAs, a common and informative approach is to hydrolyze the acyl-CoAs and quantify the resulting free VLC-PUFAs. This provides a reliable measure of the total pool of these important molecules. The most widely used and robust method for this is gas chromatography-mass spectrometry (GC-MS) following derivatization.
Protocol 1: GC-MS Analysis of VLC-PUFAs as Fatty Acid Methyl Esters (FAMEs)
This protocol outlines the hydrolysis of all lipid classes, including acyl-CoAs, within a sample to release the constituent fatty acids, followed by their derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.
Rationale:
-
Hydrolysis: Saponification with a strong base (e.g., methanolic KOH) effectively cleaves the thioester bond of acyl-CoAs and ester bonds of other complex lipids, liberating the fatty acids.
-
Derivatization: Conversion to FAMEs is crucial for GC analysis as it increases the volatility and thermal stability of the fatty acids, allowing them to be vaporized and separated on the GC column. Boron trifluoride-methanol (BF3-methanol) is a highly effective and widely used derivatization agent for this purpose.
-
GC-MS: Gas chromatography provides excellent separation of the FAMEs based on their chain length and degree of unsaturation. Mass spectrometry offers sensitive and specific detection, allowing for confident identification and quantification.
Experimental Workflow:
Figure 1: Workflow for the GC-MS analysis of VLC-PUFAs as FAMEs.
Step-by-Step Protocol:
-
Sample Homogenization:
-
Accurately weigh 10-50 mg of frozen tissue and place it in a glass tube with a Teflon-lined cap.
-
Add 1 mL of a suitable internal standard solution (e.g., heptadecanoic acid, C17:0, or tricosanoic acid, C23:0, in methanol) at a known concentration. The choice of internal standard is critical for accurate quantification and should be a fatty acid not naturally present in the sample.
-
Add 2 mL of 0.5 M methanolic KOH.
-
Blanket the tube with nitrogen, cap tightly, and vortex.
-
-
Saponification and Methylation:
-
Incubate the mixture at 80°C for 1 hour with occasional vortexing to ensure complete hydrolysis.
-
Cool the tubes to room temperature.
-
Add 2 mL of 14% BF3-methanol, blanket with nitrogen, cap, and vortex.
-
Incubate at 80°C for 30 minutes for complete methylation.
-
-
FAME Extraction:
-
Cool the tubes to room temperature.
-
Add 2 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex vigorously for 2 minutes and then centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean glass vial.
-
Repeat the hexane extraction on the lower aqueous layer and combine the hexane fractions.
-
-
Sample Concentration and GC-MS Analysis:
-
Evaporate the hexane under a gentle stream of nitrogen to a final volume of approximately 100 µL.
-
Inject 1-2 µL of the concentrated FAME extract onto the GC-MS system.
-
GC-MS Parameters (Example):
| Parameter | Setting |
| GC Column | DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temp. | 250°C |
| Oven Program | 100°C for 2 min, ramp to 240°C at 4°C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quad Temp. | 150°C |
| Scan Range | m/z 50-650 |
Data Analysis and Quantification:
-
Identify the FAMEs based on their retention times and mass spectra by comparing them to a commercial FAME standard mix (e.g., Supelco 37 Component FAME Mix) and reference libraries (e.g., NIST).
-
Quantify the individual VLC-PUFAs by comparing the peak area of each analyte to the peak area of the internal standard.
Part 2: Advanced Analysis - Direct Quantification of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs (VLC-PUFA-CoAs)
The direct analysis of VLC-PUFA-CoAs is a more challenging but also more specific approach that provides information on the pool of activated fatty acids. The method of choice for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Challenges in Direct VLC-PUFA-CoA Analysis:
-
Low Abundance: VLC-PUFA-CoAs are present at very low concentrations in tissues, requiring highly sensitive analytical instrumentation.
-
Instability: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Therefore, sample preparation must be performed quickly and at low temperatures.
-
Lack of Standards: As previously mentioned, the scarcity of commercially available VLC-PUFA-CoA standards is a major obstacle to absolute quantification.[4] This necessitates either the chemical or enzymatic synthesis of standards or the use of a surrogate standard for semi-quantitative analysis.
Protocol 2: LC-MS/MS Analysis of VLC-PUFA-CoAs
This protocol details a robust method for the extraction and quantification of long-chain acyl-CoAs that can be adapted for the analysis of VLC-PUFA-CoAs.
Rationale:
-
Extraction: A multi-step extraction using a combination of phosphate buffer, isopropanol, and acetonitrile is effective for isolating acyl-CoAs from tissue homogenates.[5] The acidic pH of the initial buffer helps to stabilize the acyl-CoAs.
-
Solid-Phase Extraction (SPE): An SPE cleanup step is highly recommended to remove interfering substances from the complex biological matrix, thereby improving the sensitivity and robustness of the LC-MS/MS analysis.[6]
-
LC-MS/MS: Reversed-phase liquid chromatography is used to separate the different acyl-CoA species based on the length and saturation of their fatty acid chains. Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification.[4]
Experimental Workflow:
Figure 2: Workflow for the direct LC-MS/MS analysis of VLC-PUFA-CoAs.
Step-by-Step Protocol:
-
Sample Homogenization and Extraction:
-
Work quickly on ice to minimize degradation.
-
Weigh 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Add 1 mL of 2-propanol and a known amount of an appropriate internal standard (e.g., heptadecanoyl-CoA, C17:0-CoA).
-
Add 2 mL of acetonitrile, vortex thoroughly, and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol containing 2% ammonium hydroxide.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
-
LC-MS/MS Analysis:
LC-MS/MS Parameters (Example):
| Parameter | Setting |
| LC Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 10 mM ammonium acetate in water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| MS Ion Source | Positive Electrospray Ionization (ESI+) |
| MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Acyl-CoAs:
The characteristic fragmentation of acyl-CoAs in positive ESI mode involves the neutral loss of the phosphopantetheine group (m/z 507.1). Therefore, a common precursor-to-product ion transition for monitoring acyl-CoAs is [M+H]+ -> m/z of the acylium ion. However, a more specific and sensitive approach is to monitor the transition from the protonated molecule to a specific fragment ion of the CoA moiety. A commonly used transition is [M+H]+ -> m/z 809.2.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| C16:0-CoA | 1004.6 | 809.2 |
| C18:1-CoA | 1030.6 | 809.2 |
| C24:6-CoA | 1108.7 | 809.2 |
| C26:6-CoA | 1136.7 | 809.2 |
| C17:0-CoA (IS) | 1018.6 | 809.2 |
Note: The exact m/z values for VLC-PUFA-CoAs will need to be calculated based on their specific chemical formulas.
Data Analysis and Quantification:
-
Develop an MRM method with specific transitions for the target VLC-PUFA-CoAs and the internal standard.
-
Quantify the analytes by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with authentic standards, if available.
-
In the absence of authentic standards, semi-quantitative analysis can be performed by assuming a similar ionization efficiency to the internal standard.
Part 3: The Critical Role of Analytical Standards
The accuracy of any quantitative analytical method is fundamentally dependent on the quality and availability of analytical standards.
Challenges with VLC-PUFA-CoA Standards:
-
Synthesis Complexity: The chemical synthesis of VLC-PUFA-CoAs is a multi-step and challenging process due to the lability of the polyunsaturated fatty acid chain and the thioester bond.[7]
Strategies for Obtaining and Using Standards:
-
Chemical Synthesis: While complex, the chemical synthesis of VLC-PUFAs has been reported.[7][8] These can then be enzymatically or chemically converted to their corresponding CoA esters. This approach requires significant expertise in organic synthesis.
-
Enzymatic Synthesis: Acyl-CoA synthetases can be used to generate acyl-CoAs from the corresponding free fatty acid and Coenzyme A. While this is a viable option for generating standards in-house, the purification of the resulting acyl-CoA can be challenging.
-
Use of Surrogate Internal Standards: In the absence of authentic standards, odd-chain fatty acyl-CoAs, such as C17:0-CoA or C19:0-CoA, are commonly used as internal standards for the quantification of long-chain acyl-CoAs.[1] These are structurally similar to the analytes of interest but are not naturally present in most biological systems. This approach allows for the correction of extraction losses and matrix effects, providing reliable relative quantification.
Conclusion and Future Perspectives
The analysis of very-long-chain polyunsaturated fatty acyl-CoAs is a rapidly evolving field driven by the growing recognition of their importance in health and disease. While significant challenges remain, particularly concerning the availability of analytical standards, the methods outlined in this guide provide a robust framework for the accurate and sensitive quantification of these critical molecules. The foundational approach of analyzing the total VLC-PUFA pool via GC-MS provides invaluable information, while the direct analysis of VLC-PUFA-CoAs by LC-MS/MS offers a more nuanced view of the activated fatty acid pool.
Future advancements in this area will likely focus on the development of novel synthetic routes for VLC-PUFA-CoA standards, as well as the refinement of micro-scale extraction techniques to enable the analysis of even smaller biological samples. As our understanding of the biological roles of VLC-PUFA-CoAs continues to expand, the demand for high-quality analytical methods will undoubtedly increase, paving the way for new discoveries in lipid metabolism and its connection to human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Robust Extraction of Acyl-CoAs from Cultured Cells for Accurate Metabolomic Analysis
Authored by: A Senior Application Scientist
Introduction: The Central Role of Acyl-CoAs in Cellular Metabolism
Acyl-Coenzyme A (acyl-CoA) thioesters are a class of pivotal metabolites situated at the crossroads of cellular metabolism.[1][2] These molecules are not merely intermediates in fatty acid metabolism but are also integral to the tricarboxylic acid (TCA) cycle, amino acid catabolism, and the synthesis of complex lipids.[2][3] The most well-known of these, acetyl-CoA, serves as a critical node, linking catabolic processes that generate energy with anabolic pathways responsible for building essential cellular components.[1][4][5] Furthermore, the role of acyl-CoAs extends beyond bioenergetics; they are key players in cellular regulation through post-translational modifications of proteins, such as acetylation and succinylation, which can profoundly impact protein function and signaling cascades.[3]
The concentration and composition of the intracellular acyl-CoA pool are dynamic and reflect the metabolic state of the cell. Consequently, the accurate quantification of these molecules is of paramount importance for researchers in various fields, including cancer biology, metabolic diseases, and drug development.[6] However, the analysis of acyl-CoAs is fraught with challenges, primarily due to their low abundance and inherent instability.[3][7] These molecules are susceptible to both enzymatic and chemical degradation during sample preparation, which can lead to inaccurate and misleading results.[8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective and reproducible sample preparation for acyl-CoA analysis from cultured cells. We will delve into the critical considerations for maintaining the integrity of these labile molecules, present detailed, field-proven protocols for their extraction, and offer insights into the rationale behind each step. Our goal is to equip you with the knowledge and tools necessary to obtain high-quality, reliable data for your metabolomic studies.
Critical Considerations for Acyl-CoA Sample Preparation: A Foundation for Success
The success of any acyl-CoA analysis hinges on a meticulously planned and executed sample preparation strategy. The following considerations are paramount to preserving the in vivo acyl-CoA profile and ensuring the accuracy of your downstream analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Rapid and Effective Quenching of Metabolism
The metabolic state of a cell can change in a matter of seconds. Therefore, the immediate and complete cessation of all enzymatic activity is the most critical step in acyl-CoA sample preparation. Failure to achieve rapid quenching will result in the artificial alteration of acyl-CoA levels, rendering the data meaningless.
-
The Rationale: Enzymes such as acyl-CoA hydrolases and synthetases can rapidly alter the concentrations of individual acyl-CoA species.[6] To capture a true snapshot of the cellular metabolome, these enzymatic activities must be instantaneously halted.
-
Recommended Method: The most effective method for quenching metabolism in cultured cells is the use of a pre-chilled extraction solvent, typically an organic solvent mixture like 80% methanol in water, cooled to -80°C.[3] The cold temperature and the presence of the organic solvent work in concert to denature enzymes and halt metabolic processes. Direct addition of the cold solvent to the cell culture plate is a common and effective practice.[6]
Efficient Cell Lysis and Extraction
Once metabolism is quenched, the next step is to efficiently lyse the cells and extract the acyl-CoAs into the solvent. The choice of extraction solvent is crucial and can influence the recovery of different acyl-CoA species.
-
Solvent Selection: A mixture of organic solvents and water is typically used to extract the polar acyl-CoA molecules while simultaneously precipitating proteins.[1] Common extraction solvents include:
-
Mechanical Disruption: After adding the extraction solvent, mechanical disruption, such as scraping the cells from the culture dish, is necessary to ensure complete cell lysis and efficient extraction.
Minimizing Degradation: The Enemies of Acyl-CoA Stability
Acyl-CoAs are notoriously unstable and prone to degradation through several mechanisms.[6] Understanding and mitigating these factors is essential for accurate quantification.
-
pH: Acyl-CoAs are more stable in acidic conditions.[8] Alkaline or strongly acidic conditions can lead to hydrolysis of the thioester bond.[6] Using acidic buffers or quenching solutions can help preserve acyl-CoA integrity.
-
Temperature: All steps of the sample preparation process should be performed on ice or at 4°C to minimize both enzymatic and chemical degradation.[8]
-
Enzymatic Activity: As mentioned, residual enzymatic activity can rapidly degrade acyl-CoAs. The use of quenching solutions containing acids like trichloroacetic acid (TCA) or perchloric acid can effectively inhibit these enzymes.[5][8]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to significant degradation of metabolites.[8] It is advisable to prepare single-use aliquots of your extracts to avoid this issue.
-
Adsorption to Plastics: Acyl-CoAs can adsorb to the surface of plastic tubes, leading to a loss of sample. Whenever possible, use glass or low-binding microcentrifuge tubes and vials for all sample handling and storage steps.[7][8]
The Importance of Internal Standards
Given the potential for sample loss and variability during the extraction process, the use of internal standards is crucial for accurate quantification.
-
Rationale: Internal standards are compounds that are chemically similar to the analytes of interest but are not naturally present in the sample. They are added at a known concentration at the beginning of the sample preparation process and are used to normalize for any variations in extraction efficiency and instrument response.
-
Recommended Internal Standards: Stable isotope-labeled acyl-CoAs (e.g., ¹³C-labeled) are the gold standard for internal standards as they have nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they behave similarly throughout the entire workflow.[3] Odd-chain fatty acyl-CoAs can also be used as internal standards.[9]
Detailed Protocols for Acyl-CoA Extraction from Cultured Cells
Here, we provide two robust and widely used protocols for the extraction of acyl-CoAs from cultured cells. The choice of method may depend on the specific acyl-CoA species of interest and the downstream analytical platform.
Protocol 1: Methanol-Based Protein Precipitation
This is a straightforward and effective method for the extraction of a broad range of acyl-CoAs.
Materials:
-
Cultured cells (e.g., in a 6-well plate or 10 cm dish)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 80% Methanol in water, pre-chilled to -80°C
-
Internal standard solution (e.g., ¹³C-labeled acyl-CoAs)
-
Cell scraper
-
Microcentrifuge tubes (glass or low-binding)
-
Centrifuge capable of 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Culture Preparation: Grow cells to the desired confluency.
-
Quenching and Harvesting:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells once with ice-cold PBS.
-
Immediately add a pre-determined volume of ice-cold 80% methanol (pre-chilled to -80°C) to the dish (e.g., 1 mL for a 6-well plate).
-
Add the internal standard solution to the methanol.
-
Place the dish on ice and scrape the cells into the methanol.
-
-
Extraction and Protein Precipitation:
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
-
Clarification:
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet the precipitated protein and cell debris.
-
-
Sample Collection and Preparation for Analysis:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Evaporate the solvent to dryness using a nitrogen evaporator or a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).[6]
-
Protocol 2: Liquid-Liquid Extraction with Acidification
This method incorporates an acidification step to further enhance the stability of the acyl-CoAs.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Ice-cold 10% Trichloroacetic Acid (TCA) in water
-
Internal standard solution
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Ice-cold extraction solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C
Procedure:
-
Cell Culture Preparation: Grow cells to the desired confluency.
-
Quenching and Lysis:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold 10% TCA to each well (e.g., 200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Add the internal standards to the lysate.
-
-
Protein Precipitation and Clarification:
-
Vortex the lysate for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Carefully transfer the supernatant to a new tube.
-
Add a 2-fold volume of the ice-cold acetonitrile/methanol/water extraction solvent.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to separate the phases and pellet any remaining precipitate.
-
-
Sample Collection:
-
Carefully transfer the upper aqueous-organic phase, containing the acyl-CoAs, to an autosampler vial for immediate LC-MS/MS analysis.
-
Data Presentation and Workflow Visualization
Clear presentation of quantitative data and a visual representation of the experimental workflow are essential for understanding and reproducing the methodology.
Table 1: Recommended Solvent Compositions for Acyl-CoA Extraction
| Extraction Method | Solvent Composition | Key Advantages |
| Protein Precipitation | 80% Methanol in Water | Simple, effective for a broad range of acyl-CoAs. |
| Liquid-Liquid Extraction | Acetonitrile/Methanol/Water (2:2:1, v/v/v) | Provides good recovery for a diverse set of acyl-CoAs. |
| Acidified Extraction | 10% Trichloroacetic Acid (TCA) followed by organic solvent | Enhances stability by inhibiting enzymatic degradation. |
Experimental Workflow Diagram
Caption: General workflow for acyl-CoA extraction from cultured cells.
Key Metabolic Pathways Involving Acyl-CoAs
Caption: Central role of Acetyl-CoA in cellular metabolism.
Conclusion: Paving the Way for Accurate Acyl-CoA Profiling
The accurate measurement of acyl-CoAs in cultured cells is a critical yet challenging endeavor. The protocols and considerations outlined in this application note provide a robust framework for obtaining reliable and reproducible data. By prioritizing rapid metabolic quenching, employing efficient extraction techniques, and taking meticulous care to minimize degradation, researchers can confidently explore the intricate roles of these vital metabolites in health and disease. The insights gained from such studies will undoubtedly accelerate our understanding of cellular metabolism and pave the way for novel therapeutic interventions.
References
-
Chen, J., et al. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PLoS ONE, 11(5), e0155545. [Link]
-
Varner, E. L., et al. (2020). Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. Open Biology, 10(9), 200187. [Link]
-
Tu, C., et al. (2016). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Molecular & Cellular Proteomics, 15(1), 276-287. [Link]
-
ResearchGate. (n.d.). Acyl-CoA extraction method optimization. LC-QE-MS condition for... [Link]
-
Basu, S. S., et al. (2019). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 9(10), 227. [Link]
-
Trefely, S., et al. (2021). Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. Molecular Cell, 81(24), 5123-5138.e6. [Link]
-
Haynes, C. A., et al. (2007). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 48(1), 213-221. [Link]
-
Khan, A., et al. (2024). Temporal Dynamics of Gene Expression and Metabolic Rewiring in Wild Barley (Hordeum spontaneum) Under Salt Stress. International Journal of Molecular Sciences, 25(1), 539. [Link]
-
Trefely, S., et al. (2021). Subcellular metabolic pathway kinetics are revealed by correcting for artifactual post harvest metabolism. Metabolites, 11(1), 45. [Link]
-
Gunda, V., et al. (2023). Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. Journal of the American Society for Mass Spectrometry, 34(11), 2568-2576. [Link]
-
Magnes, C., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 77(14), 4588-4594. [Link]
-
Li, W., et al. (2018). Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids (Review paper). Journal of Pharmaceutical and Biomedical Analysis, 152, 23-35. [Link]
-
Sato, T., et al. (2021). Stabilization of fatty acid synthesis enzyme acetyl-CoA carboxylase 1 suppresses acute myeloid leukemia development. Proceedings of the National Academy of Sciences, 118(24), e2023594118. [Link]
-
Sanchez-dealcazar, D., et al. (2023). A Multi-Functional Heterogeneous Biocatalyst for the Oxygen-Free Oxidative Condensation of Primary Alcohols into β-Hydroxy Acids. ACS Catalysis, 13(1), 543-553. [Link]
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- 5. Subcellular metabolic pathway kinetics are revealed by correcting for artifactual post harvest metabolism - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. benchchem.com [benchchem.com]
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Application Notes & Protocols for 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA in Lipidomics Research
Abstract
The field of lipidomics aims to comprehensively identify and quantify the myriad of lipid species within a biological system, offering profound insights into cellular metabolism, signaling, and disease pathogenesis. Very-long-chain fatty acids (VLCFAs), particularly their metabolic intermediates, represent a challenging yet crucial class of lipids. This document provides a detailed guide on the application of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA , a key intermediate in the peroxisomal β-oxidation of polyunsaturated VLCFAs. We will explore its biochemical significance, its utility as an analytical standard and functional probe, and provide detailed protocols for its application in mass spectrometry-based lipidomics and enzymatic assays. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the intricate pathways of fatty acid metabolism and identify potential biomarkers for metabolic disorders.
Biochemical Context and Scientific Rationale
The Central Role in Peroxisomal β-Oxidation
Fatty acid β-oxidation, the process of breaking down fatty acids to produce energy, occurs in both mitochondria and peroxisomes. While mitochondria are the primary site for the oxidation of short, medium, and long-chain fatty acids, peroxisomes are indispensable for the chain-shortening of substrates that mitochondria cannot efficiently process.[1][2] These substrates include VLCFAs (≥ C22), branched-chain fatty acids, and the precursors for bile acids.[3]
The molecule 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA is a C24 polyunsaturated acyl-CoA, classifying it as a VLCFA derivative.[4][5] Its metabolism is therefore confined to the peroxisome. It exists as a specific intermediate in the peroxisomal β-oxidation spiral, a four-step process:
-
Oxidation: An acyl-CoA oxidase introduces a double bond, producing an enoyl-CoA and H₂O₂.[3]
-
Hydration: A bifunctional protein (possessing both hydratase and dehydrogenase activity) adds a water molecule across the double bond to form a 3-hydroxyacyl-CoA.[3][6]
-
Dehydrogenation: The same bifunctional protein oxidizes the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, reducing NAD⁺ to NADH.[6][7] Our molecule of interest is the substrate for this critical step.
-
Thiolysis: A thiolase enzyme cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened acyl-CoA that can undergo further rounds of oxidation.[8]
This pathway is not only for catabolism but is also crucial for the synthesis of vital lipids like docosahexaenoic acid (DHA, C22:6n-3). Tetracosahexaenoic acid (C24:6n-3) is synthesized from shorter fatty acids and then undergoes one round of peroxisomal β-oxidation to be "retroconverted" into DHA.[9][10][11] The intermediates of this process, including hydroxylated C24 acyl-CoAs, are therefore central to maintaining DHA homeostasis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA - Nordic Biosite [nordicbiosite.com]
- 5. biocat.com [biocat.com]
- 6. Fatty Acids and Fatty Acid Metabolism - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Troubleshooting & Optimization
Technical Support Center: Navigating the Instability of Polyunsaturated Coenzyme A Esters
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the stability challenges of polyunsaturated Coenzyme A (PUFA-CoA) esters during experimental procedures. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of these labile molecules for accurate and reproducible results. This guide is structured to provide you with in-depth technical knowledge, troubleshooting strategies, and validated protocols to ensure the stability of your PUFA-CoA samples from extraction to analysis.
The Challenge of PUFA-CoA Instability
Polyunsaturated Coenzyme A (PUFA-CoA) esters are central intermediates in a myriad of metabolic pathways, including fatty acid metabolism and cellular signaling. Their accurate quantification is paramount for understanding various physiological and pathological states.[1] However, the multiple double bonds in their acyl chains make them highly susceptible to degradation, primarily through oxidation.[2][3][4] This inherent instability can lead to the generation of artifacts, compromising the integrity of your data. This guide will equip you with the necessary knowledge and techniques to mitigate these challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the stability of PUFA-CoA esters.
Q1: What are the primary drivers of PUFA-CoA degradation during extraction?
A1: The principal cause of PUFA-CoA degradation is lipid peroxidation, a destructive chain reaction initiated by free radicals that target the vulnerable double bonds in the polyunsaturated fatty acyl chains.[2][5] This process is autocatalytic and can rapidly compromise sample integrity. Key factors that accelerate this degradation include:
-
Exposure to Atmospheric Oxygen: Oxygen is a critical component in the propagation of lipid peroxidation.
-
Elevated Temperatures: Heat provides the activation energy for oxidative reactions.
-
Presence of Transition Metals: Metal ions, such as iron and copper, can catalyze the formation of highly reactive oxygen species (ROS), which initiate peroxidation.[2]
-
Enzymatic Activity: Endogenous enzymes like acyl-CoA thioesterases can hydrolyze the thioester bond, liberating the free fatty acid and Coenzyme A.[6]
Q2: How can I effectively prevent degradation of my PUFA-CoA samples during storage?
A2: Proper storage is paramount for preserving PUFA-CoA stability. For short-term storage (a few hours), samples should be kept on ice at all times.[2] For long-term preservation, samples must be snap-frozen in liquid nitrogen and subsequently stored at -80°C.[2] To further minimize oxidative damage, it is highly recommended to store samples under an inert atmosphere, such as argon or nitrogen.[2] Aliquoting samples into smaller, single-use volumes is also a crucial practice to avoid repeated freeze-thaw cycles, which can significantly accelerate degradation.
Q3: What are the recommended antioxidants to protect my PUFA-CoA samples?
A3: Incorporating antioxidants into your buffers and solvents is a highly effective strategy. Both synthetic and natural antioxidants can be employed. Commonly used synthetic antioxidants include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[2] Natural antioxidants such as tocopherols (Vitamin E), ascorbic acid (Vitamin C), and various polyphenolic compounds are also effective.[2][7] The choice of antioxidant will depend on your specific experimental conditions and downstream analytical methods. For instance, BHT is often added to extraction solvents.[7]
Q4: What are some critical handling precautions I should take during my experiments?
A4: Beyond proper storage and the use of antioxidants, several handling practices are essential. Always work with PUFA-CoA samples on ice to minimize thermal degradation.[2] Use low-retention pipette tips to ensure accurate pipetting, as the amphipathic nature of PUFA-CoAs can make them challenging to handle.[2] It is also advisable to prepare working solutions immediately before use and to minimize the exposure of samples to light and air.
Troubleshooting Guide
This section provides solutions to common problems encountered during the extraction and analysis of PUFA-CoA esters.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Inconsistent or non-reproducible results in enzymatic assays. | PUFA-CoA Degradation: Stock solutions may have degraded due to improper storage or handling. | Ensure that PUFA-CoA stock solutions are fresh and have been stored correctly at -80°C under an inert atmosphere. Prepare working solutions immediately before use and keep them on ice. Consider adding an antioxidant like BHT to your assay buffer.[2] |
| Inaccurate Pipetting: The amphipathic nature of PUFA-CoAs can lead to pipetting errors. | Use low-retention pipette tips and verify the calibration of your pipettes.[2] | |
| Enzyme Instability: The enzyme used in the assay may be unstable under the experimental conditions. | Confirm the stability and activity of your enzyme under the assay conditions. Run appropriate positive and negative controls. | |
| Poor peak shape or low signal intensity during LC-MS/MS analysis. | Sample Degradation: PUFA-CoAs may have degraded during sample preparation or storage. | Review your sample handling and storage procedures. Ensure rapid processing at low temperatures and the use of antioxidants. |
| Suboptimal Extraction Efficiency: The extraction protocol may not be efficient for PUFA-CoAs. | Optimize your extraction method. Consider using a solid-phase extraction (SPE) step for sample cleanup and enrichment.[1][8] | |
| Instrument Contamination: The LC system or mass spectrometer may be contaminated. | Flush the LC system and mass spectrometer to remove any potential contaminants that could cause background noise or ion suppression.[2] |
Validated Experimental Protocols
The following protocols are designed to maximize the stability and recovery of PUFA-CoA esters from biological samples.
Protocol 1: Quenching and Extraction of PUFA-CoAs from Tissues
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[1][8][9]
Materials:
-
Fresh or frozen tissue samples
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[1][8]
-
Antioxidant: Butylated hydroxytoluene (BHT)
Procedure:
-
Quenching: Immediately after collection, snap-freeze the tissue sample in liquid nitrogen to halt all metabolic activity.[10]
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
In a pre-chilled glass homogenizer, add the frozen tissue powder to 2 mL of ice-cold Homogenization Buffer containing BHT. Homogenize thoroughly on ice.
-
Add 5 mL of the Extraction Solvent (a 3:1 v/v mixture of Acetonitrile and 2-Propanol) to the homogenate.
-
Extraction: Vortex the mixture vigorously for 5 minutes at 4°C.
-
Phase Separation: Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs.
-
Drying: Evaporate the solvent from the collected supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for PUFA-CoA Enrichment
This protocol provides a general method for the enrichment of PUFA-CoAs from biological extracts using C18 SPE cartridges.[2]
Materials:
-
SPE cartridges (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water or a low percentage of organic solvent in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Sample extract containing PUFA-CoAs
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare the sorbent for sample loading.
-
Sample Loading: Load the sample extract onto the cartridge. The PUFA-CoAs will bind to the sorbent.
-
Washing: Pass the wash solvent through the cartridge to remove any unbound impurities.
-
Elution: Pass the elution solvent through the cartridge to elute the purified PUFA-CoAs.
-
Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen and reconstitute in an appropriate solvent for downstream analysis.
Visualizing Key Processes
To better understand the challenges and solutions, the following diagrams illustrate the degradation pathway of PUFA-CoAs and the recommended workflow for their stable extraction.
Caption: A simplified diagram illustrating the oxidative and hydrolytic degradation pathways of PUFA-CoAs.
Caption: A flowchart outlining the key steps for a robust and reliable PUFA-CoA extraction protocol.
By implementing these best practices, troubleshooting strategies, and validated protocols, you can significantly enhance the stability of your PUFA-CoA esters, leading to more accurate and reliable experimental outcomes.
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-
Minkler, P. E., et al. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 45(7), 1371-1376. Available at: [Link]
-
Valianpour, F., et al. (2013). Solid-phase extraction of long-chain fatty acids from aqueous solution. Separation and Purification Technology, 106, 1-7. Available at: [Link]
-
Tehlivets, O., et al. (2007). Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds. Applied and Environmental Microbiology, 73(16), 5048-5057. Available at: [Link]
-
Minkler, P. E., et al. (2008). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 376(2), 275-276. Available at: [Link]
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Kang, J. X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. BMC Biochemistry, 6, 3. Available at: [Link]
-
Walecka-Kaps, A., et al. (2022). The Physiological and Pathological Role of Acyl-CoA Oxidation. International Journal of Molecular Sciences, 23(19), 11295. Available at: [Link]
-
Walecka-Kaps, A., et al. (2023). The Physiological and Pathological Role of Acyl-CoA Oxidation. Encyclopedia.pub. Available at: [Link]
-
Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS. Available at: [Link]
-
Ismail, N., et al. (2007). Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds. Applied and Environmental Microbiology, 73(16), 5048-5057. Available at: [Link]
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Metherel, A. H., & Stark, K. D. (2016). The stability of blood fatty acids during storage and potential mechanisms of degradation: A review. Prostaglandins, Leukotrienes and Essential Fatty Acids, 104, 1-8. Available at: [Link]
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Naquet, P., et al. (2020). Regulation of coenzyme A levels by degradation: the 'Ins and Outs'. Progress in Lipid Research, 78, 101028. Available at: [Link]
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Tillander, V., et al. (2017). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. Trends in Endocrinology & Metabolism, 28(7), 485-494. Available at: [Link]
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Brecht, K., et al. (2021). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 11(10), 668. Available at: [Link]
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Naquet, P., et al. (2020). Regulation of coenzyme A levels by degradation: the 'Ins and Outs'. Progress in Lipid Research, 78, 101028. Available at: [Link]
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Metherel, A. H., & Stark, K. D. (2016). The stability of blood fatty acids during storage and potential mechanisms of degradation: A review. ResearchGate. Available at: [Link]
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King, K. L., & Tserng, K. Y. (1986). Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography. Analytical Biochemistry, 157(2), 330-336. Available at: [Link]
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Shah, M. A., et al. (2023). Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review. Food Science & Nutrition, 11(4), 1775-1788. Available at: [Link]
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Trexler, A. J., et al. (2022). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites, 12(10), 918. Available at: [Link]
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Kerimi, A., et al. (2018). Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1072, 230-238. Available at: [Link]
-
Rivera-Sagastume, E., et al. (2022). Chromatographic methods for the determination of acyl-CoAs. Journal of Chromatography B, 1194, 123188. Available at: [Link]
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Hovik, R., & Osmundsen, H. (1987). β-Oxidation of polyunsaturated fatty acids. ResearchGate. Available at: [Link]
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LibreTexts. (2023). 17.2: Oxidation of Fatty Acids. Biology LibreTexts. Available at: [Link]
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Haslam, R. P., & Larson, T. R. (2021). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. Methods in Molecular Biology, 2295, 203-218. Available at: [Link]
-
Park, P. W., & Goins, R. E. (1994). Systematic protocol for the accumulation of fatty acid data from multiple tissue samples: tissue handling, lipid extraction and class separation, and capillary gas chromatographic analysis. Journal of Animal Science, 72(12), 3230-3236. Available at: [Link]
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Shiva, S., et al. (2018). A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues. Plant Methods, 14, 7. Available at: [Link]
-
Goudarzi, M., et al. (2019). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Molecular & Cellular Proteomics, 18(Suppl 1), S149-S161. Available at: [Link]
-
Al-Sari, N., et al. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites, 13(9), 1007. Available at: [Link]
-
Brecht, K., et al. (2021). Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry. OUCI. Available at: [Link]
-
Christie, W. W. (2011). Preparation of ester derivatives of fatty acids for chromatographic analysis. ResearchGate. Available at: [Link]
-
Nii, S., et al. (2001). Recent Research Development in Solvent Extraction. Separation of Polyunsaturated Fatty Acid Esters by Flowing Liquid Membrane with Porous Partition. ResearchGate. Available at: [Link]
-
Chen, Y., et al. (2023). Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism. Cell Death & Disease, 14(3), 220. Available at: [Link]
-
Savostin, V. V., et al. (2023). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. Molecules, 28(13), 5183. Available at: [Link]
-
Weber, N., & Weitkamp, P. (2002). Enzymatic synthesis of steryl esters of polyunsaturated fatty acid. ResearchGate. Available at: [Link]
-
Liu, X., et al. (2021). Influence of molecular structure of astaxanthin esters on their stability and bioavailability. Food Chemistry, 344, 128607. Available at: [Link]
-
Przybylek, P., et al. (2021). Oxidation Stability of Natural Ester Modified by Means of Fullerene Nanoparticles. Materials, 14(2), 434. Available at: [Link]
-
Wang, Y., et al. (2023). UNCORRECTED MANUSCRIPT. Oxford Academic. Available at: [Link]
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- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA in vitro
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA. This molecule, a key intermediate in very long-chain polyunsaturated fatty acid (VLC-PUFA) metabolism, is notoriously unstable due to its unique structural features. Its high-energy thioester bond and five cis-double bonds make it highly susceptible to chemical, oxidative, and enzymatic degradation.
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting solutions to help you maintain the integrity of your compound throughout your in vitro experiments, ensuring the reliability and reproducibility of your results.
Core Principles: Understanding the Instability of Your Molecule
The stability of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA is compromised by three primary degradation pathways. Understanding these vulnerabilities is the first step toward prevention.
Caption: Primary degradation pathways for the target molecule.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA in a question-and-answer format.
Q1: My acyl-CoA recovery is consistently low after reconstitution and storage. What's going wrong?
A1: Low recovery is the most common complaint and is almost always linked to improper storage and handling that trigger chemical degradation. The two main culprits are hydrolysis and oxidation.
-
Hydrolysis of the Thioester Bond: The thioester bond is a high-energy linkage that is thermodynamically favorable to hydrolyze.[1][2] This process is significantly accelerated by alkaline pH. For maximal stability in aqueous solutions, a slightly acidic pH of 4.0 to 6.8 is recommended.[3] Storing aqueous solutions, even frozen, can lead to hydrolysis over time.[4]
-
Oxidation of the PUFA Chain: With five double bonds, the acyl chain is extremely prone to oxidation from atmospheric oxygen, a process accelerated by light and trace metal ions.[5][6] This creates a cascade of reactive products, destroying your parent molecule.[7]
Solution: For long-term storage, the compound should be stored as a dry solid or in a high-purity organic solvent (like ethanol or acetonitrile) under an inert atmosphere (argon or nitrogen) at -80°C.[3][4] For experiments, prepare fresh aqueous solutions and use them immediately.
Q2: I'm performing an assay with a cell lysate, and my compound disappears within minutes. Is this normal?
A2: Yes, this is a frequent and expected issue. Biological samples like cell lysates or tissue homogenates contain active enzymes that can rapidly degrade your compound.
-
Acyl-CoA Thioesterases (ACOTs): These enzymes are abundant and efficiently catalyze the hydrolysis of the thioester bond, releasing the free fatty acid and Coenzyme A.[8][9]
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme is a core component of the fatty acid beta-oxidation pathway.[10] If your lysate contains HADH and its necessary cofactor, NAD+, it will oxidize the 3-hydroxy group of your molecule to a 3-keto group, converting it into 3-oxoacyl-CoA.[11][12][13]
Solution: To prevent enzymatic degradation, you must inactivate these enzymes. This can be achieved by:
-
Acidic Quenching: Homogenize tissues or cells in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit thioesterase activity.[3]
-
Organic Solvents: Use extraction methods involving organic solvents like methanol or acetonitrile to precipitate and denature proteins, including degradative enzymes.[3]
-
Enzyme Inhibitors: If compatible with your assay, specific inhibitors for thioesterases can be used, though a broad-spectrum approach like denaturation is often more effective.
Q3: What are the optimal buffer conditions for an in vitro assay lasting several hours?
A3: Designing the right buffer is critical. You need to balance the requirements of your experiment (e.g., enzyme activity, protein binding) with the chemical stability of the acyl-CoA.
-
pH: Maintain a slightly acidic pH between 6.0 and 6.8. This is the "sweet spot" that minimizes the rate of base-catalyzed thioester hydrolysis while typically remaining acceptable for many biological assays.[3] Avoid standard physiological buffers like PBS at pH 7.4 if possible for prolonged incubations.
-
Temperature: Work on ice (0-4°C) whenever possible. Higher temperatures dramatically accelerate both hydrolysis and oxidation.[6][8]
-
Oxygen Removal: Degas your buffers thoroughly by sparging with argon or nitrogen gas before use. Prepare your reaction mixtures in tubes that have been flushed with inert gas and seal them tightly. This minimizes exposure to atmospheric oxygen.
-
Chelating Agents: Include a chelating agent like EDTA (0.5-1 mM) in your buffer. This will sequester divalent metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative degradation.
-
Reducing Agents: The thiol group on Coenzyme A can oxidize to form disulfides. Including a mild reducing agent like Dithiothreitol (DTT) or 2-mercaptoethanol can help maintain the reduced state, though you must verify this is compatible with your experimental system.[3]
Q4: My LC-MS analysis shows multiple peaks around my target mass. Are these contaminants or degradation products?
A4: While impurities from synthesis are possible, it is highly probable you are observing degradation products. LC-MS is sensitive enough to detect various forms of molecular breakdown.[14][15]
-
Oxidized Species: You may see peaks corresponding to the addition of one or more oxygen atoms (+16, +32 Da). These represent hydroperoxides or further oxidized products like ketones.[5]
-
Hydrolysis Product: You will likely see a peak corresponding to the free fatty acid (3(S)-Hydroxy-tetracosa-9,12,15,18,21-pentaenoic acid), which has lost the Coenzyme A moiety.
-
Dehydrogenated Product: A peak at M-2 Da could correspond to the 3-oxoacyl-CoA product formed by 3-hydroxyacyl-CoA dehydrogenase activity.[10]
Solution: Run a time-course experiment. Analyze your sample by LC-MS immediately after preparation (T=0) and then after incubation in your experimental buffer for various time points (e.g., 30, 60, 120 minutes). If the new peaks increase in intensity over time while your parent peak decreases, this confirms they are degradation products.[8]
Preventative Measures & Best Practices Summary
This table provides a quick reference for the critical parameters to control during your experiments.
| Parameter | Recommendation | Rationale |
| Storage (Long-Term) | -80°C, as dry solid or in organic solvent, under inert gas (Argon/Nitrogen). | Minimizes hydrolysis and oxidation.[3][4] |
| Storage (Short-Term) | -80°C in single-use aliquots. Avoid freeze-thaw cycles. | Prevents degradation from repeated temperature changes and moisture introduction.[3] |
| Working Temperature | Always on ice (0-4°C). | Slows the rate of all chemical and enzymatic degradation reactions.[8] |
| Buffer pH | 6.0 - 6.8 | The thioester bond is most stable in a slightly acidic environment, minimizing hydrolysis.[3] |
| Atmosphere | Use degassed buffers; work under inert gas (Argon/Nitrogen). | Prevents oxidation of the polyunsaturated acyl chain.[6] |
| Additives | EDTA (0.5-1 mM) | Chelates metal ions that catalyze oxidation. |
| Light Exposure | Work in low light; use amber vials. | Prevents photooxidation.[6] |
| Biological Samples | Rapidly quench metabolic activity using cold acid or organic solvents. | Inactivates degradative enzymes like thioesterases and dehydrogenases.[3][9] |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Stock Solution
This protocol is designed to create stable, single-use aliquots from a lyophilized powder.
-
Allow the vial of lyophilized acyl-CoA to equilibrate to room temperature before opening to prevent condensation.
-
Under a stream of argon or nitrogen gas, reconstitute the powder in a high-purity organic solvent (e.g., ethanol or acetonitrile) to a high concentration (e.g., 5-10 mM). Organic solvents significantly reduce the rate of hydrolysis.[4]
-
Immediately dispense the stock solution into single-use, amber glass vials with Teflon-lined caps.
-
Flush the headspace of each vial with argon or nitrogen before sealing tightly.
-
Label and store all aliquots at -80°C.
-
For experiments, use a fresh aliquot. Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in your ice-cold, degassed experimental buffer immediately before use.
Protocol 2: General Workflow for In Vitro Assays
This workflow integrates best practices to minimize degradation during a typical binding or enzymatic assay.
Caption: Recommended experimental workflow to minimize degradation.
References
- Chen, J., Liu, H. (2012). Oxidation of Polyunsaturated Fatty Acids and its Impact on Food Quality and Human Health. Current Pharmaceutical Design, 18(16), 2375-2392.
-
Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Available at: [Link]
-
Fiveable. (2024). Hydrolysis of Thioesters Explained. Available at: [Link]
-
Fiveable. (n.d.). Thioester Hydrolysis Definition. Available at: [Link]
-
ResearchGate. (2025). Oxidation of Polyunsaturated Fatty Acids and its Impact on Food Quality and Human Health. Available at: [Link]
-
Fiveable. (n.d.). 3-hydroxyacyl-coa dehydrogenase Definition. Available at: [Link]
-
Dennis, E. A., & Norris, P. C. (2020). Oxidation of polyunsaturated fatty acids to produce lipid mediators. Essays in Biochemistry, 64(3), 401–421. Available at: [Link]
-
Hiltunen, J. K., et al. (1986). Beta-oxidation of polyunsaturated fatty acids with conjugated double bonds. Biochemical Journal, 237(2), 475–481. Available at: [Link]
-
Wikipedia. (n.d.). 3-hydroxyacyl-CoA dehydrogenase. Available at: [Link]
-
Wikipedia. (n.d.). Thioester. Available at: [Link]
-
M-CSA. (n.d.). L-3-hydroxyacyl-CoA dehydrogenase. Available at: [Link]
-
van der Stelt, I., et al. (2023). Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders. Molecular Genetics and Metabolism. Available at: [Link]
-
The Prepared Pantry. (2020). Storage of Oils and Fats. Available at: [Link]
-
Tillander, V., et al. (2017). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. Trends in Endocrinology & Metabolism, 28(7), 485–494. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. twinwoodcattle.com [twinwoodcattle.com]
- 6. blog.preparedpantry.com [blog.preparedpantry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 12. fiveable.me [fiveable.me]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 15. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor peak shape in LC-MS analysis of acyl-CoAs
A Guide to Troubleshooting Poor Peak Shape in LC-MS
Welcome to the technical support center for acyl-CoA analysis. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks for acyl-CoAs can be challenging due to their unique amphipathic nature. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues you may encounter, providing not just solutions, but the underlying scientific reasoning to empower your method development.
FAQs: Troubleshooting Chromatographic Issues
Q1: My acyl-CoA peaks are exhibiting significant tailing. What are the primary causes and how can I resolve this?
Peak tailing is the most common peak shape problem in acyl-CoA analysis. It typically indicates undesirable secondary interactions between your analytes and the stationary phase or system components.
Root Cause Analysis:
-
Secondary Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18) have residual, un-capped silanol groups (Si-OH) on their surface. At typical mobile phase pH, these silanols can be deprotonated (Si-O⁻), creating negatively charged sites. The phosphate and amine moieties of the Coenzyme A headgroup can then engage in strong ionic interactions with these sites, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[1][2][3]
-
Chelation with Active Metal Sites: The diphosphate group in the acyl-CoA structure is an effective metal chelator.[4] Trace amounts of active metal ions (like iron or aluminum) in the stainless-steel components of the LC system (e.g., frits, tubing, and even the column packing itself) can interact with your analytes.[1][5] This interaction creates an alternative retention mechanism, leading to delayed elution and severe peak tailing.
Troubleshooting Protocol:
Step 1: Mobile Phase Optimization - The First Line of Defense
Your mobile phase composition is the most powerful tool to combat tailing. The goal is to minimize unwanted secondary interactions.
-
Introduce an Ion-Pairing Reagent: Volatile ion-pairing reagents are essential for masking silanol interactions and improving the retention of polar species.[6]
-
N,N-dimethylbutylamine (DMBA): This tertiary amine is an excellent choice.[6] In the mobile phase, it acquires a positive charge and competitively binds to the negative silanol sites, effectively shielding the acyl-CoAs from these secondary interactions.
-
Ammonium Acetate/Formate: These volatile salts act as buffers and can also reduce silanol interactions by providing a high concentration of competing ions (NH₄⁺).[3][7][8] A concentration of 5-10 mM is a good starting point.[9][10]
-
-
Adjust Mobile Phase pH:
-
Slightly Alkaline pH: Using a mobile phase with a low concentration of ammonium hydroxide (e.g., pH ~8-10) can improve the peak shape of long-chain acyl-CoAs.[9][11][12] However, this requires a pH-stable column to prevent rapid degradation of the silica backbone.[11]
-
Slightly Acidic pH: Using a buffer like ammonium acetate adjusted to a pH around 5-6 can ensure consistent ionization of the analytes and improve peak shape.[6] Formic acid alone often results in poor chromatography for these compounds.[6]
-
Table 1: Comparison of Mobile Phase Additives for Acyl-CoA Analysis
| Additive | Typical Concentration | Mechanism of Action | Pros | Cons | MS Compatibility |
| Ammonium Acetate | 5-10 mM | Buffering agent, reduces silanol interactions via ionic shielding.[7] | Good MS compatibility, improves peak shape. | Moderate impact on silanol masking compared to ion-pairing agents. | Excellent |
| Ammonium Hydroxide | Adjust to pH 8-10 | Suppresses silanol activity by maintaining a high pH. | Can significantly improve peak shape for long-chain species.[9][12] | Requires a specialized high-pH stable column; can cause analyte instability.[11][13] | Good |
| N,N-dimethylbutylamine (DMBA) | ~10 mM | Cationic ion-pairing agent, masks active silanol sites.[6] | Very effective at reducing peak tailing for phosphate-containing compounds.[6] | Can cause slight ion suppression in the MS source. | Good |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Strong ion-pairing agent. | Excellent at improving peak shape. | Causes severe and often irreversible ion suppression in ESI-MS.[14] | NOT Recommended |
Step 2: Evaluate Your Column Chemistry
If mobile phase optimization is insufficient, your column may be the issue.
-
Use End-Capped Columns: Ensure you are using a high-quality, fully end-capped C18 or C8 column. End-capping treats most of the residual silanol groups, reducing the sites available for secondary interactions.[2]
-
Consider Alternative Stationary Phases:
-
C8 Columns: For methods analyzing a mix of short- and long-chain acyl-CoAs, a C8 column can sometimes provide a better overall separation and peak shape.[11][12]
-
Phenyl-Hexyl Columns: This chemistry offers alternative selectivity through π-π interactions, which can be advantageous for separating unsaturated acyl-CoAs.[15]
-
Step 3: Mitigate Metal Chelation
If peaks for known chelating compounds (like citrate, succinyl-CoA, or acetyl-CoA) show the worst tailing, metal interaction is a likely culprit.
-
System Passivation: Before analysis, flush the entire LC system with a chelating agent solution (e.g., 1 mM EDTA), followed by a thorough flush with your mobile phase, to passivate active metal sites.
-
Use a Metal Chelator Additive: Adding a weak chelating agent like acetylacetone (acac) to the mobile phase has been shown to dramatically improve peak shape for metal-sensitive analytes by scavenging metal ions within the flow path.[4]
Q2: My peaks, especially for early-eluting compounds, are fronting. What is the cause?
Peak fronting is less common than tailing for acyl-CoAs but points to a specific set of problems, usually related to overloading the analytical column.[16]
Root Cause Analysis:
-
Sample Overload (Mass Overload): You have injected too much analyte mass onto the column. The stationary phase becomes saturated at the point of injection, causing molecules to travel down the column faster than they should, leading to a distorted peak with a sharp tail and a sloping front.[1][16]
-
Solvent Mismatch: The sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase. This prevents the analytes from properly "focusing" at the head of the column, causing the band to broaden and front.[1][16]
Troubleshooting Protocol:
-
Reduce Sample Concentration: This is the most straightforward solution. Perform a dilution series (e.g., 1:5, 1:10, 1:50) of your sample and re-inject. If fronting decreases with dilution, you have confirmed mass overload.[16]
-
Decrease Injection Volume: If you cannot dilute the sample, reduce the injection volume.
-
Match Sample Solvent to Mobile Phase: Reconstitute your dried extracts in a solvent that is identical to, or weaker than, your initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B). This ensures proper analyte focusing at the column head.[16]
Q3: All of my acyl-CoA peaks are broad and poorly resolved. Where should I start troubleshooting?
Broad peaks across the entire chromatogram often point to issues with the chromatographic setup or a loss of column efficiency.
Root Cause Analysis:
-
Extra-Column Volume: Excessive volume between the injector and the column, or between the column and the detector, can cause peak broadening. This includes using tubing with an unnecessarily large internal diameter (ID) or having poorly made connections.[1]
-
Column Degradation or Contamination: Over time, columns lose their efficiency. A partially blocked inlet frit or a void at the head of the column can distort the flow path, leading to broad peaks for all analytes.[2][17][18]
-
Poor Retention of Hydrophilic Species: Very short-chain acyl-CoAs (e.g., free Coenzyme A, Acetyl-CoA) are highly polar and may have poor retention on a standard C18 column, causing them to elute early as broad, poorly-shaped peaks.[6][19]
Troubleshooting Protocol:
-
Check System Connections: Ensure all fittings, especially at the column inlet and outlet, are properly tightened and that you are using low-ID PEEK tubing (e.g., 0.005" or 0.125 mm) where possible.
-
Diagnose the Column:
-
First, remove the guard column (if used) and re-inject. If the peak shape improves, the guard column is the problem and should be replaced.[18]
-
If there is no improvement, try backflushing the analytical column to waste for 15-20 minutes to clear a potentially blocked frit.[18]
-
As a final check, replace the analytical column with a new one of the same type. If this solves the problem, the original column has reached the end of its life.[18]
-
-
Improve Retention of Short-Chain Acyl-CoAs: If broadening is most severe for early eluting peaks, focus on improving their retention. Using an ion-pairing reagent like DMBA will increase the retention of these polar compounds on a reversed-phase column.[6]
Visual Troubleshooting Guides
Experimental Protocols
Protocol 1: Sample Preparation using 5-Sulfosalicylic Acid (SSA)
This protocol is recommended for its high recovery of both short- and long-chain acyl-CoAs, as it avoids the potential loss of hydrophilic species during solid-phase extraction (SPE).[6][13]
-
Preparation: Prepare an ice-cold solution of 2.5% (w/v) SSA in water. If using an internal standard, spike it into this extraction solution.
-
Cell Harvesting: Aspirate the culture medium from cultured cells and wash once with ice-cold PBS.
-
Lysis: Immediately add 200 µL of the ice-cold 2.5% SSA extraction solution directly to the plate. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.[13]
-
Incubation & Clarification: Vortex the tube and incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the lysate at >16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new autosampler vial for immediate analysis.
-
Storage: Keep samples at 4°C in the autosampler. For long-term storage, samples should be kept at -80°C.[13]
Protocol 2: General LC Method for Acyl-CoA Analysis
This method serves as a robust starting point for separating a broad range of acyl-CoAs.
-
Column: Phenomenex Kinetex C18, 2.6 µm, 150 x 2.1 mm, or equivalent high-quality, end-capped UHPLC column.[6]
-
Mobile Phase A: 10 mM N,N-dimethylbutylamine (DMBA) and 15 mM acetic acid in water (approx. pH 5.6).[6]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) % B 0.0 5 2.0 5 12.0 60 13.0 95 15.0 95 15.1 5 | 20.0 | 5 |
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as it provides higher sensitivity for acyl-CoAs.[6][13][20]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Characteristic Transition: Monitor for the precursor ion [M+H]⁺ and the product ion resulting from the characteristic neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety.[7][9][13]
-
References
-
Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(8), 468. [Link]
-
Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship, University of California. [Link]
-
Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed. [Link]
-
Gao, X., et al. (2018). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Methods, 10(43), 5226-5234. [Link]
-
ResearchGate. (2021). (PDF) A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. ResearchGate. [Link]
-
Basu, S. S., et al. (2011). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of Lipid Research, 52(2), 393-402. [Link]
-
Gkotsi, D. S., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. International Journal of Molecular Sciences, 24(3), 1987. [Link]
-
ResearchGate. (2018). Which ion pair reagents are compatible with LC-MS?. ResearchGate. [Link]
-
Sun, Y., et al. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Metabolomics, 8(3), 477-485. [Link]
-
Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies. [Link]
-
Spectroscopy. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Spectroscopy. [Link]
-
MDPI. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. MDPI. [Link]
-
Cyberlipid. Fatty acyl CoA analysis. Cyberlipid. [Link]
-
Gkotsi, D. S., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Creek, D. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1436-1447. [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]
-
GMP Insiders. (2023). Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. [Link]
-
Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. [Link]
-
Haynes, C. A., et al. (2008). Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. Journal of Lipid Research, 49(5), 1113-1124. [Link]
-
ResearchGate. (2020). The impact of the statistically significant formulation factors on metal ion leachates from stainless steel. ResearchGate. [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry Source Conditions for Very-Long-Chain Acyl-CoAs
Welcome to the Technical Support Center for the analysis of very-long-chain acyl-CoAs (VLC-acyl-CoAs) by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions to overcome common challenges in the analysis of these complex lipid molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing VLC-acyl-CoAs by mass spectrometry?
The analysis of VLC-acyl-CoAs presents several challenges due to their unique physicochemical properties. Their long acyl chains make them prone to aggregation and cause poor solubility in typical reversed-phase mobile phases. Furthermore, their amphipathic nature can lead to significant ion suppression from other matrix components, such as phospholipids.[1][2] Finally, they can be thermally labile and susceptible to in-source fragmentation and adduct formation, which can complicate data interpretation.
Q2: Which ionization mode, positive or negative ESI, is recommended for VLC-acyl-CoAs?
For the analysis of a wide range of acyl-CoAs, including VLC-acyl-CoAs, positive ion electrospray ionization (ESI+) is generally recommended.[1][3] While negative ion mode can provide a more intense signal for the deprotonated molecule [M-H]⁻, positive ion mode offers several advantages.[3] It provides characteristic and predictable fragmentation patterns, such as the neutral loss of the 3'-phospho-ADP moiety (507 Da), which is invaluable for precursor ion and neutral loss scanning experiments to identify a broad spectrum of acyl-CoA species.[1][3][4]
Q3: What are the characteristic fragmentation patterns for VLC-acyl-CoAs in positive ion mode MS/MS?
In positive ion mode, VLC-acyl-CoAs exhibit a highly conserved fragmentation pattern. The most prominent fragmentation is the neutral loss of the 3'-phospho-ADP moiety, resulting in a product ion corresponding to the acyl-pantetheine portion of the molecule.[1][3] This neutral loss of 507 Da is a signature for all acyl-CoA species.[3][4] Another common fragment ion is observed at an m/z of 428, which corresponds to the CoA moiety itself.[1] These characteristic fragments are crucial for developing sensitive and specific Multiple Reaction Monitoring (MRM) assays.
Q4: How can I improve the signal intensity and reduce background noise for my VLC-acyl-CoA analytes?
Improving signal intensity and reducing background often involves a multi-faceted approach:
-
Sample Preparation: Implement a robust sample preparation protocol to remove interfering matrix components. This can include protein precipitation followed by solid-phase extraction (SPE).[1][4]
-
Chromatography: Optimize your liquid chromatography method to achieve good separation of VLC-acyl-CoAs from phospholipids and other interfering species.[5] Using a C18 or C8 column with a suitable mobile phase gradient is a common starting point.[2]
-
Source Parameters: Fine-tune your ESI source parameters. This includes optimizing the capillary voltage, nebulizer pressure, and drying gas temperature and flow rate to maximize analyte ionization and desolvation.[6][7]
Q5: What are common adducts observed with VLC-acyl-CoAs, and how can their formation be minimized?
VLC-acyl-CoAs are prone to forming adducts with alkali metals, leading to the observation of [M+Na]⁺ and [M+K]⁺ ions.[3][8] These adducts can reduce the intensity of the desired protonated molecule [M+H]⁺ and complicate quantification. To minimize adduct formation:
-
Use high-purity, MS-grade solvents and reagents.[8]
-
Switch from glass to polypropylene autosampler vials to reduce sodium leaching.[8]
-
Acidify the mobile phase with a small amount of a volatile acid like formic or acetic acid to favor the formation of [M+H]⁺.[8]
Troubleshooting Guides
Issue 1: Low or No Signal for VLC-acyl-CoAs
Symptom: You observe very low or no signal for your VLC-acyl-CoA standards or samples in full scan or MRM mode.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Ionization | The ESI source parameters are not optimized for your specific analytes and flow rate. | Systematically optimize the capillary voltage, nebulizer pressure, and drying gas temperature and flow rate. Start with the instrument manufacturer's recommendations and adjust one parameter at a time while monitoring the analyte signal.[6][7] |
| Ion Suppression | Co-eluting matrix components, particularly phospholipids, are competing with your VLC-acyl-CoAs for ionization.[9] | Improve chromatographic separation to resolve your analytes from the bulk of the matrix.[5] Enhance your sample cleanup procedure, for example, by incorporating a phospholipid removal SPE step. |
| Sample Degradation | VLC-acyl-CoAs can be unstable, especially in aqueous solutions at non-neutral pH.[1] | Process samples quickly and on ice. For long-term storage, keep samples as a dry pellet at -80°C. Reconstitute in a non-aqueous solvent like methanol if possible.[1] |
| Incorrect MS/MS Transition | The selected precursor-product ion pair for MRM analysis is not optimal. | Confirm the characteristic fragmentation pattern of your VLC-acyl-CoA standards. The neutral loss of 507 Da is a reliable starting point for identifying product ions in positive ion mode.[3][4] |
Issue 2: Significant In-Source Fragmentation
Symptom: You observe abundant ions that correspond to fragments of your VLC-acyl-CoAs in the full scan mass spectrum, potentially leading to misidentification.[10]
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Source Temperatures | Excessive drying gas or source temperature can cause thermal degradation of the analytes before they are analyzed by the mass spectrometer. | Gradually decrease the drying gas and source temperatures in increments of 10-20°C and monitor the intensity of the precursor ion versus the fragment ions. |
| High Cone/Fragmentor Voltage | A high voltage applied to the sampling cone or fragmentor can induce fragmentation in the intermediate pressure region of the mass spectrometer.[10] | Reduce the cone or fragmentor voltage. While this may slightly decrease overall signal intensity, it will preserve the integrity of the precursor ion. |
Issue 3: Poor Peak Shape and Chromatographic Resolution
Symptom: Your VLC-acyl-CoA peaks are broad, tailing, or co-elute with other species.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Secondary Interactions | The phosphate groups of the CoA moiety can interact with active sites on the stationary phase or metal surfaces in the LC system, leading to peak tailing.[8] | Consider using a column with end-capping or a biocompatible LC system. The addition of a small amount of a weak acid to the mobile phase can also help to protonate the phosphates and reduce these interactions. |
| Suboptimal Mobile Phase | The mobile phase composition is not suitable for the elution of very hydrophobic VLC-acyl-CoAs. | Increase the organic content of your mobile phase gradient. For very long-chain species, a stronger solvent like isopropanol may be necessary in addition to acetonitrile or methanol. |
| Column Overloading | Injecting too much sample can lead to broad and distorted peaks. | Dilute your sample and reinject. If sensitivity is an issue, consider using a larger injection volume on a column with a larger internal diameter. |
Experimental Protocols
Protocol 1: General Procedure for VLC-acyl-CoA Extraction from Cultured Cells
-
Cell Harvesting and Lysis: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., a ¹³C-labeled acyl-CoA).[1] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex and Incubate: Vortex the tube vigorously and incubate on ice for 10 minutes.
-
Clarification of Lysate: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.[1]
-
LC-MS/MS Analysis: Inject the supernatant directly into the LC-MS/MS system.
Protocol 2: Starting LC-MS/MS Parameters for VLC-acyl-CoA Analysis
| Parameter | Recommended Starting Condition |
| LC Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizer Pressure | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| MS/MS Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ |
| Product Ion | Neutral loss of 507 Da or other characteristic fragments |
Note: These are starting parameters and should be optimized for your specific instrument and analytes.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. longdom.org [longdom.org]
- 6. agilent.com [agilent.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
reducing matrix effects in the analysis of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA
Technical Support Center: Analysis of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA
A Senior Application Scientist's Guide to Mitigating Matrix Effects in LC-MS/MS Bioanalysis
Welcome to the technical support guide for the quantitative analysis of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA. As a long-chain hydroxylated acyl-coenzyme A, this analyte presents unique challenges, particularly concerning matrix effects during LC-MS/MS analysis. This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and ultimately minimize these effects, ensuring data of the highest accuracy and reproducibility.
Part 1: Frequently Asked Questions - Understanding the Challenge
This section addresses the fundamental questions regarding matrix effects in the context of your specific analyte.
Q1: What are matrix effects, and why is my long-chain acyl-CoA particularly susceptible?
Answer: Matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected compounds from the sample matrix.[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which severely compromise the accuracy and precision of quantitative results.[2][3]
Your analyte, 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA, is particularly susceptible for two key reasons:
-
Complex Biological Matrices: It is typically extracted from intricate biological samples (e.g., plasma, serum, tissue homogenates) that are rich in endogenous components like salts, proteins, and, most importantly, lipids.[4]
-
Physicochemical Properties: As a lipid-like molecule, it often co-extracts with a class of compounds notorious for causing matrix effects: phospholipids .[5] Phospholipids are abundant in biological membranes and can profoundly suppress the electrospray ionization (ESI) process, which is commonly used for acyl-CoA analysis.[4][6]
Q2: How can I experimentally confirm that my assay is suffering from matrix effects?
Answer: You cannot "see" matrix effects by simply looking at the chromatogram of your analyte. Two primary experimental methods are used to diagnose and characterize them: Post-Column Infusion and Post-Extraction Spike analysis.
-
Post-Column Infusion (Qualitative Assessment): This technique identifies at what retention times ion suppression or enhancement occurs. A solution of your analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. Any dip or rise in the constant analyte signal baseline indicates a region of matrix effect.[1] This allows you to see if your analyte's retention time coincides with a suppression zone.
-
Post-Extraction Spike (Quantitative Assessment): This method quantifies the severity of the matrix effect. You compare the peak area of an analyte spiked into a clean solvent against the peak area of the same amount of analyte spiked into a pre-extracted blank matrix sample. The ratio of these responses gives you the Matrix Factor (MF), providing a quantitative measure of suppression or enhancement.[1][2]
Part 2: Troubleshooting Guides - A Multi-Strategy Approach to Mitigation
Once matrix effects are identified, a systematic approach is required to eliminate or minimize them. The most effective strategies focus on improving sample cleanup, optimizing chromatography, and using appropriate internal standards.
Strategy 1: Enhance Sample Preparation for a Cleaner Extract
Improving your sample preparation is the single most effective way to combat matrix effects.[7] The goal is to selectively remove interfering components, especially phospholipids, while maximizing the recovery of your analyte.
| Sample Preparation Technique | Mechanism | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile). | Fast, simple, inexpensive. | Least effective for matrix removal. Co-extracts phospholipids and other interferences, often leading to significant ion suppression.[3][7][8][9] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | Analyte recovery can be variable, especially for polar compounds; can be difficult to automate.[4][7] |
| Solid-Phase Extraction (SPE) | Analyte is isolated on a solid sorbent, washed, and then eluted. | Excellent for removing a wide range of interferences, including salts and some lipids.[10] | Requires method development; can be more time-consuming than PPT.[8] |
| Phospholipid Removal (PLR) | Specialized plates or cartridges use affinity media (e.g., zirconia) to selectively bind and remove phospholipids. | Highly effective at removing the primary source of lipid-based matrix effects.[6][9] Simple pass-through or filtration protocols. | Higher cost per sample compared to PPT. |
The choice of method depends on your specific experimental needs, including throughput, required sensitivity, and budget. This decision tree can guide your selection process.
Caption: Decision tree for selecting a sample preparation method.
This protocol is adapted from established methods for long-chain acyl-CoA analysis and is designed to provide a clean extract suitable for LC-MS/MS.[10][11][12]
Materials:
-
SPE Sorbent: C18 or specialized sorbents like 2-(2-pyridyl)ethyl.
-
Conditioning Solution: 100% Methanol.
-
Equilibration Solution: Deionized Water.
-
Wash Solution: 40:60 (v/v) Methanol:Water.
-
Elution Solution: 80:20 (v/v) Acetonitrile:Water with 0.1% Ammonium Hydroxide.
-
Sample Extract: Supernatant from protein-precipitated tissue or cell homogenate.
Procedure:
-
Condition: Pass 1 mL of Conditioning Solution through the SPE cartridge.
-
Equilibrate: Pass 1 mL of Equilibration Solution through the cartridge. Do not let the sorbent bed go dry.
-
Load: Load the sample extract onto the cartridge.
-
Wash: Pass 1 mL of Wash Solution through the cartridge to remove polar interferences like salts.
-
Elute: Elute the analyte with 1 mL of Elution Solution into a clean collection tube. The weak base helps ensure the CoA moiety is in the proper charge state for elution.
-
Concentrate: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the sample in a mobile-phase compatible solvent for injection.
Strategy 2: Optimize Chromatographic Separation
If sample preparation alone is insufficient, modifying your LC method can physically separate your analyte from the region of ion suppression identified by post-column infusion.[13][14]
-
Adjust the Gradient: Alter the slope of your organic gradient. A shallower gradient can increase the separation between your analyte and interfering peaks.
-
Increase Resolution: Switching from traditional HPLC to Ultra-Performance Liquid Chromatography (UPLC/UHPLC) provides significantly sharper peaks and higher resolution, which can resolve the analyte from matrix components.[15]
-
Column Chemistry: While C18 is standard, testing alternative column chemistries may change the elution profile of interferences relative to your analyte.
-
High pH Chromatography: For long-chain acyl-CoAs, reversed-phase chromatography at high pH (e.g., pH 10.5 with ammonium hydroxide) has been shown to provide excellent peak shape and resolution.[11][16]
Caption: Workflow for optimizing chromatography to avoid ion suppression.
Strategy 3: Employ a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" for quantitative bioanalysis.[17][18] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H).
Why it works: The SIL-IS has nearly identical physicochemical properties to your analyte. It will co-elute chromatographically and experience the exact same degree of ion suppression or enhancement.[19][20] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is effectively normalized, leading to highly accurate and precise quantification.
If a custom SIL-IS for your specific analyte is not available, a close structural analog or an odd-chain acyl-CoA (e.g., C17:0-CoA) can be used, but it will not compensate for matrix effects as perfectly as a true SIL-IS.[21]
Part 3: Summary and Best Practices
The most robust analytical methods often combine multiple strategies. The table below summarizes the effectiveness of each approach.
| Mitigation Strategy | Primary Goal | Effectiveness |
| Phospholipid Removal (PLR) | Eliminate the source of interference. | Very High |
| Solid-Phase Extraction (SPE) | Significantly reduce interferences. | High |
| Stable Isotope-Labeled IS | Compensate for remaining matrix effects. | Very High |
| Chromatographic Optimization | Separate analyte from interference. | Moderate to High |
| Liquid-Liquid Extraction (LLE) | Reduce interferences. | Moderate |
| Protein Precipitation (PPT) | Remove proteins only. | Low (for matrix effects) |
Final Recommendation: For the highest quality data in the analysis of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA, a combined approach is recommended:
-
Utilize a targeted sample cleanup method such as Phospholipid Removal (PLR) or a well-developed Solid-Phase Extraction (SPE) protocol.
-
Optimize your LC method to ensure the analyte elutes in a clean region of the chromatogram.
-
Always use a stable isotope-labeled internal standard to correct for any residual matrix effects and ensure the highest possible accuracy and precision.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. [Link]
-
LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs | Analytical Chemistry - ACS Publications. [Link]
-
Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC - PubMed Central. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. [Link]
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing). [Link]
-
LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. [Link]
-
Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - NIH. [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates - Waters Corporation. [Link]
-
LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples - Separation Science. [Link]
-
Matrix effect elimination during LC–MS/MS bioanalytical method development - Taylor & Francis Online. [Link]
-
Matrix Effect in Bioanalysis: An Overview - International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Troubleshooting ion suppression in LC–MS analysis - YouTube. [Link]
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi - iris.unina.it. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International. [Link]
-
Full article: Phospholipid-Based Matrix Effects in LC–MS Bioanalysis - Taylor & Francis. [Link]
-
LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs | Request PDF - ResearchGate. [Link]
-
Lipid Species Quantification – lipidomicstandards.org. [Link]
-
Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC - NIH. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed Central. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH. [Link]
-
Removal of Lipids for the Analysis of Toxicological Compounds in Plasma by LC/MS/MS - Agilent. [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis | Request PDF - ResearchGate. [Link]
-
Improving sample preparation for LC-MS/MS analysis - News-Medical.Net. [Link]
-
Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue | Request PDF - ResearchGate. [Link]
-
Fatty acyl CoA analysis | Cyberlipid. [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? | Providion Group. [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. [Link]
-
Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions | Request PDF - ResearchGate. [Link]
-
3(s)-hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-coa - PubChemLite. [Link]
-
BioPath - (3S)-Hydroxy-all-cis-tetracosa-12,15,18,21-tetraenoyl-CoA - chemtunes. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. news-medical.net [news-medical.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. eijppr.com [eijppr.com]
- 15. waters.com [waters.com]
- 16. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 17. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lipidomicstandards.org [lipidomicstandards.org]
- 19. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. iris.unina.it [iris.unina.it]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Recovery of Polyunsaturated Fatty Acyl-CoAs from Tissues
Welcome to the technical support center for the analysis of polyunsaturated fatty acyl-CoAs (PUFA-CoAs). This guide is designed for researchers, scientists, and drug development professionals who are working to accurately quantify these critical but challenging analytes. PUFA-CoAs are central intermediates in numerous metabolic pathways, including energy production and the synthesis of signaling molecules.[1] However, their amphipathic nature, low abundance, and inherent instability present significant analytical hurdles.[2] The double bonds in their acyl chains make them highly susceptible to oxidation, while the thioester bond is prone to hydrolysis, leading to underestimation if samples are not handled with extreme care.[3][4][5]
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these challenges and improve the recovery and reliability of your PUFA-CoA measurements.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the extraction and analysis of PUFA-CoAs in a question-and-answer format.
Question 1: Why is my overall PUFA-CoA yield consistently low?
Answer: Low recovery is a frequent issue stemming from multiple stages of the workflow. The primary causes are inefficient extraction, analyte degradation, and losses during sample cleanup.
-
Inefficient Initial Extraction: PUFA-CoAs are amphipathic and reside within a complex tissue matrix.
-
Causality: Standard lipid extraction methods (e.g., Folch or Bligh-Dyer) are often optimized for neutral lipids and may poorly recover the more polar acyl-CoA species, which partition into the aqueous phase.[6] Extraction procedures using acid precipitation are effective for short-chain acyl-CoAs but will exclude the less polar, long-chain PUFA-CoAs.[7]
-
Solution: Employ a biphasic solvent system specifically optimized for acyl-CoAs. A widely successful approach involves homogenizing the tissue in a buffered solution (e.g., potassium phosphate at a slightly acidic pH of 4.9-6.7) followed by extraction with a mixture of organic solvents like acetonitrile and isopropanol.[7][8][9] This combination effectively disrupts protein binding and solubilizes a broad range of acyl-CoAs, from short to long chains.
-
-
Degradation During Homogenization: The moment tissue architecture is disrupted, endogenous enzymes (thioesterases) and reactive oxygen species are released, which can rapidly degrade PUFA-CoAs.
-
Causality: Thioesterases cleave the thioester bond, while the polyunsaturated chains are prime targets for oxidation.[4][5] This is exacerbated by heat generated during mechanical homogenization.
-
Solution:
-
Rapid Quenching: Immediately after collection, flash-freeze tissue in liquid nitrogen. All subsequent homogenization steps should be performed on ice or using pre-chilled grinders and buffers to keep enzymatic activity at a minimum.[10]
-
Use of Antioxidants: Include an antioxidant like butylated hydroxytoluene (BHT) or tert-butylhydroquinone (TBHQ) in your homogenization and extraction solvents.[11] This will scavenge free radicals and protect the vulnerable double bonds from oxidation.[3][5]
-
-
-
Losses During Solid-Phase Extraction (SPE): SPE is crucial for removing interfering lipids, but improper column selection or elution can lead to significant loss of your target analytes.
-
Causality: PUFA-CoAs can be irreversibly adsorbed to the stationary phase if the chemistry is not perfectly matched, or they can be prematurely eluted with the wash buffer.
-
Solution: Use a specialized SPE column, such as one with a 2-(2-pyridyl)ethyl functionalized silica gel.[7][9] This chemistry allows for strong retention of the CoA moiety under acidic conditions and efficient elution at a neutral pH (around 7.0), which is mild enough to prevent hydrolysis.[7] Always ensure the column is properly conditioned and equilibrated before loading the sample.
-
Question 2: My PUFA-CoA results show high variability between replicates. What is the likely cause?
Answer: High variability often points to inconsistent sample handling, from tissue collection to the final analytical measurement.
-
Tissue Heterogeneity:
-
Causality: The distribution of lipids and metabolic activity can vary significantly even within the same organ. If you are taking small biopsies, you may be sampling areas with intrinsically different PUFA-CoA concentrations.
-
Solution: For smaller organs or tissues, it is best to homogenize the entire sample before taking aliquots for extraction. For larger tissues, cryo-pulverize the entire frozen sample in liquid nitrogen to create a homogenous powder from which you can weigh out consistent aliquots.[9][10]
-
-
Inconsistent Timing:
-
Causality: The degradation of PUFA-CoAs is a rapid process. Any delay or variation in the time between tissue harvesting, freezing, and extraction will introduce variability.
-
Solution: Standardize your workflow meticulously. Use a stopwatch to time critical steps, especially the duration of homogenization and incubation in extraction solvents. Ensure all samples in a batch are processed in parallel and under identical conditions.
-
-
Pre-analytical Factors:
-
Causality: The physiological state of the animal at the time of sacrifice (e.g., method of euthanasia, anesthesia) can influence the rate of post-mortem metabolic changes and lipid oxidation.[3]
-
Solution: Standardize all pre-analytical procedures. Ensure that the methods used for anesthesia and euthanasia are consistent across all animals in the study to minimize their impact on the lipidome.
-
Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always optimize for your specific tissue type and analytical instrumentation.
Protocol 1: Tissue Homogenization and Extraction
This protocol is adapted from methods proven to yield high recovery for a broad range of acyl-CoAs.[7][8][9]
-
Preparation: Pre-chill all buffers, solvents, and equipment (homogenizer, centrifuge tubes, etc.) to 4°C. Prepare the Homogenization Buffer (100 mM Potassium Phosphate, pH 4.9) and Extraction Solvent (Acetonitrile:Isopropanol, 3:1 v/v).
-
Homogenization: Weigh approximately 50-100 mg of frozen, pulverized tissue into a pre-chilled glass homogenizer. Add 1 mL of ice-cold Homogenization Buffer. Homogenize thoroughly on ice until no visible tissue fragments remain.
-
Solvent Extraction: Add 2 mL of the ice-cold Extraction Solvent to the homogenate. Homogenize again for 1-2 minutes.
-
Phase Separation: Transfer the homogenate to a centrifuge tube. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[2]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new, clean tube for immediate processing via Solid-Phase Extraction.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol uses 2-(2-pyridyl)ethyl functionalized silica gel columns for selective purification.[7][12]
-
Sample Acidification: Add glacial acetic acid to your collected supernatant to ensure the pyridyl functional group on the SPE sorbent is protonated, allowing it to act as an anion-exchanger.[7]
-
Column Conditioning: Condition the SPE column by passing 1 volume of methanol, followed by 1 volume of water.
-
Column Equilibration: Equilibrate the column with 2 volumes of an acidic solution, such as acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v).[7]
-
Sample Loading: Slowly load the acidified supernatant onto the SPE column.
-
Washing: Wash the column with 2 volumes of the equilibration buffer to remove unbound contaminants like neutral lipids.
-
Elution: Elute the PUFA-CoAs with an elution buffer that neutralizes the functional group, such as methanol/250 mM ammonium formate (4:1, v/v).[7] This buffer should have a pH near 7.0.
-
Final Step: Dry the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Data & Visualization
Workflow for PUFA-CoA Recovery
The following diagram outlines the critical steps from tissue collection to analysis, emphasizing points where degradation or loss can occur.
Caption: Optimized workflow for PUFA-CoA extraction and analysis.
Troubleshooting Logic for Low PUFA-CoA Yield
Use this flowchart to diagnose the cause of poor recovery in your experiments.
Sources
- 1. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enzymatic Synthesis of Long-Chain Hydroxyacyl-CoAs
Welcome to the technical support center for the enzymatic synthesis of long-chain hydroxyacyl-CoAs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these sensitive enzymatic reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the enzymatic synthesis of long-chain hydroxyacyl-CoAs. The question-and-answer format is designed to help you quickly identify and resolve experimental roadblocks.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize a long-chain hydroxyacyl-CoA using an acyl-CoA synthetase, but I am observing very low or no product formation. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue that can stem from several factors, ranging from substrate insolubility to enzyme inactivity. A systematic approach to troubleshooting is crucial.
1.1 Substrate Solubility Issues
Long-chain hydroxy fatty acids are notoriously difficult to dissolve in aqueous buffers, which can severely limit their availability to the enzyme.[1][2]
-
Initial Check: Visually inspect your reaction mixture. Do you see any precipitate or cloudiness? This is a clear indication of substrate insolubility.
-
Troubleshooting Steps:
-
Co-solvents: Introduce a small amount of an organic co-solvent like DMSO or ethanol to aid in dissolving the fatty acid. However, be cautious as high concentrations can inhibit or denature the enzyme. It is recommended to keep the final concentration of the co-solvent below 5% (v/v).
-
Detergents: Non-ionic detergents such as Triton X-100 or CHAPS can be used at concentrations just above their critical micelle concentration (CMC) to solubilize the substrate.
-
pH Adjustment: The solubility of fatty acids is pH-dependent.[3] Increasing the pH of the buffer can help to deprotonate the carboxylic acid group, thereby increasing its solubility in aqueous solutions.
-
1.2 Enzyme-Related Problems
The activity and specificity of your acyl-CoA synthetase are paramount for a successful reaction.
-
Initial Check: Confirm the source and stated activity of your enzyme. If possible, run a positive control with a known substrate for your enzyme (e.g., a standard long-chain fatty acid like palmitic acid) to verify its general activity.[4]
-
Troubleshooting Steps:
-
Enzyme Titration: Vary the concentration of the enzyme in your reaction to see if the product yield is dependent on the enzyme concentration. This can help determine if you are using a sufficient amount of active enzyme.
-
Optimal Conditions: Ensure that your reaction buffer composition, pH, and temperature are optimal for your specific enzyme. Refer to the manufacturer's datasheet or relevant literature for these parameters.
-
1.3 Cofactor Degradation
The integrity of cofactors like Coenzyme A (CoA) and ATP is essential for the synthetase reaction.
-
Initial Check: When were your CoA and ATP stocks prepared? Have they been subjected to multiple freeze-thaw cycles?
-
Troubleshooting Steps:
-
Fresh Stocks: Always use freshly prepared solutions of CoA and ATP.
-
Proper Storage: Store stock solutions in single-use aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.[4]
-
Purity Verification: The purity of CoA and ATP can be assessed by HPLC if you suspect significant degradation.
-
1.4 Product Inhibition or Instability
The synthesized long-chain hydroxyacyl-CoA can itself be a source of problems.
-
Product Inhibition: Long-chain acyl-CoAs are known to cause feedback inhibition of acyl-CoA synthetases.[5]
-
Troubleshooting: Consider strategies for in-situ product removal if feasible in your experimental setup.
-
-
Product Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-neutral pH.[4]
-
Troubleshooting: Maintain the pH of your reaction and subsequent purification steps close to neutral (pH 6.5-7.5). Analyze your product promptly after synthesis.
-
Issue 2: Difficulty in Product Purification
Question: I have successfully synthesized my long-chain hydroxyacyl-CoA, but I am struggling to purify it from the reaction mixture. What are some effective purification strategies?
Answer: The purification of long-chain hydroxyacyl-CoAs requires methods that can separate these amphipathic molecules from unreacted substrates, enzyme, and other reaction components.
2.1 Solid-Phase Extraction (SPE)
SPE is a commonly used method for the purification of acyl-CoAs.
-
Methodology: A C18 reverse-phase SPE cartridge is typically used. The reaction mixture is loaded onto the cartridge, and a series of washes with increasing concentrations of an organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer is used to elute the product.
-
Optimization: The elution profile will need to be optimized for your specific long-chain hydroxyacyl-CoA, as the chain length and hydroxylation will affect its retention on the C18 stationary phase.
2.2 High-Performance Liquid Chromatography (HPLC)
For higher purity, reverse-phase HPLC is the method of choice.
-
Column: A C18 or C8 column is suitable for separating long-chain acyl-CoAs.
-
Mobile Phase: A gradient of acetonitrile or methanol in a buffer such as ammonium acetate or triethylammonium acetate is commonly used.
-
Detection: The product can be detected by its absorbance at 260 nm (due to the adenine moiety of CoA).
Issue 3: Challenges in Product Analysis and Characterization
Question: How can I confirm the identity and quantity of my synthesized long-chain hydroxyacyl-CoA?
Answer: The analysis of long-chain hydroxyacyl-CoAs typically relies on mass spectrometry due to their low abundance and the need for high sensitivity and specificity.
3.1 Mass Spectrometry (MS)
-
Electrospray Ionization (ESI)-MS: ESI-MS is a powerful technique for the analysis of acyl-CoAs.[6] The product can be identified by its characteristic mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS): For unambiguous identification, MS/MS can be used to fragment the molecule and observe characteristic daughter ions.
3.2 Spectrophotometric Assays
While less specific than MS, spectrophotometric assays can be used for quantification.
-
Coupled Enzyme Assays: The activity of a downstream enzyme that uses the long-chain hydroxyacyl-CoA as a substrate can be monitored. For example, L-3-hydroxyacyl-CoA dehydrogenase activity can be measured by following the reduction of NAD+ to NADH at 340 nm.[7]
Frequently Asked Questions (FAQs)
Q1: What are the main classes of enzymes used for the synthesis of long-chain hydroxyacyl-CoAs?
A1: The primary enzymes used are acyl-CoA synthetases (ACSs) and 3-hydroxyacyl-CoA dehydrogenases (HADs) . ACSs catalyze the formation of a thioester bond between a fatty acid and Coenzyme A, while HADs are involved in the interconversion of 3-hydroxyacyl-CoAs and 3-ketoacyl-CoAs.[5][8]
Q2: How does the chain length of the hydroxy fatty acid affect the enzymatic synthesis?
A2: The chain length has a significant impact on both the substrate's physical properties and the enzyme's specificity. As the carbon chain length increases, the fatty acid becomes more hydrophobic and less soluble in water.[1][9] Additionally, different acyl-CoA synthetases and dehydrogenases have varying specificities for substrates of different chain lengths (short, medium, long, and very long).[7][10]
Q3: Are there any stability concerns when working with long-chain hydroxyacyl-CoAs?
A3: Yes, there are two main stability concerns. First, the thioester bond is labile and can be hydrolyzed, especially at pH values outside the neutral range.[4] Second, the enzyme itself can lose activity if not stored properly.[11][12] It is recommended to store enzymes at -20°C or -80°C and to minimize freeze-thaw cycles.
Q4: Can I use a commercially available kit for the synthesis of my long-chain hydroxyacyl-CoA?
A4: While there are kits available for the synthesis of some common acyl-CoAs, kits for specific long-chain hydroxyacyl-CoAs are less common. You will likely need to source the specific long-chain hydroxy fatty acid and the appropriate enzyme separately and optimize the reaction conditions in your lab.
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of a Long-Chain Hydroxyacyl-CoA
This protocol provides a starting point for the synthesis of a long-chain hydroxyacyl-CoA using an acyl-CoA synthetase.
-
Substrate Preparation:
-
Prepare a stock solution of the long-chain hydroxy fatty acid in an appropriate organic solvent (e.g., DMSO or ethanol).
-
-
Reaction Mixture Assembly:
-
In a microcentrifuge tube, combine the following components in the specified order:
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
ATP (to a final concentration of 10 mM)
-
MgCl₂ (to a final concentration of 10 mM)
-
Coenzyme A (to a final concentration of 1 mM)
-
Long-chain hydroxy fatty acid (from the stock solution, to a final concentration of 100 µM)
-
-
-
Enzyme Addition:
-
Add the acyl-CoA synthetase to the reaction mixture. The optimal amount of enzyme should be determined empirically.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for 1-2 hours.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation (if the product is stable at high temperatures).
-
-
Analysis:
-
Analyze the reaction mixture for the presence of the long-chain hydroxyacyl-CoA product using LC-MS.
-
Protocol 2: Purification of a Long-Chain Hydroxyacyl-CoA by SPE
-
Cartridge Equilibration:
-
Equilibrate a C18 SPE cartridge with 100% methanol, followed by deionized water.
-
-
Sample Loading:
-
Load the quenched reaction mixture onto the equilibrated cartridge.
-
-
Washing:
-
Wash the cartridge with a low concentration of organic solvent (e.g., 10% acetonitrile in water) to remove unbound components.
-
-
Elution:
-
Elute the long-chain hydroxyacyl-CoA with a higher concentration of organic solvent (e.g., 80% acetonitrile in water). The exact percentage will need to be optimized.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the eluted fraction under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the purified product in an appropriate buffer for storage or downstream applications.
-
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Purification workflow for long-chain hydroxyacyl-CoAs.
Data Summary
| Parameter | Recommended Starting Condition | Key Considerations |
| pH | 7.0 - 8.0 | Enzyme activity and thioester bond stability are pH-dependent. |
| Temperature | 25 - 37 °C | Dependent on the specific enzyme's optimal temperature. |
| Substrate Conc. | 50 - 200 µM | Balance between providing enough substrate and avoiding insolubility/inhibition. |
| Co-solvent | < 5% (v/v) DMSO or Ethanol | Higher concentrations can inhibit the enzyme. |
| ATP Conc. | 5 - 10 mM | Should be in excess. |
| CoA Conc. | 0.5 - 2 mM | Should be in excess. |
| MgCl₂ Conc. | 5 - 10 mM | Required cofactor for many synthetases. |
References
-
Ruitenbeek, W., Poels, P. J., Turnbull, D. M., Garavaglia, B., Taroni, F., & Sengers, R. C. (1997). Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver. Clinical chemistry, 43(2), 273–278. [Link]
-
Clinical Chemistry. (1997). Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver. [Link]
-
Johnson, D. W. (2003). Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency. Rapid communications in mass spectrometry, 17(2), 103-109. [Link]
- Boek, M., IJlst, L., Ruiter, J., Wanders, R., & Houten, S. (2013). A novel and rapid long-chain hydroxyacyl-CoA dehydrogenase assay. Tijdschrift voor Kindergeneeskunde, 81(S1), 26.
-
Montgomery, J. A., Mamer, O. A., & Vuckovic, D. (2002). Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of biochemical and biophysical methods, 53(1-3), 67–76. [Link]
-
Prasun, P., & Guntur, A. R. (2022). Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency. In GeneReviews®. University of Washington, Seattle. [Link]
-
Kim, J. J., & Battaile, K. P. (2002). Purification, crystallization and preliminary crystallographic analysis of 3-hydroxyacyl-CoA dehydrogenase from Caenorhabditis elegans. Acta crystallographica. Section D, Biological crystallography, 58(Pt 10 Pt 2), 1838–1840. [Link]
-
ResearchGate. (n.d.). The solubilities of the normal saturated fatty acids II. [Link]
-
Vorum, H., Brodersen, R., Kragh-Hansen, U., & Honoré, B. (1992). Solubility of long-chain fatty acids in phosphate buffer at pH 7.4. Biochimica et biophysica acta, 1126(2), 135–142. [Link]
-
ResearchGate. (n.d.). Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism. [Link]
-
ResearchGate. (n.d.). A novel and rapid long-chain hydroxyacyl-CoA dehydrogenase assay. [Link]
-
He, X. Y., Yang, S. Y., & Schulz, H. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical biochemistry, 180(1), 105–109. [Link]
-
MedlinePlus. (2023). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. [Link]
-
MDPI. (2023). The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency. [Link]
-
NIH Genetic Testing Registry. (n.d.). Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency. [Link]
-
GeneReviews. (2022). Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency. [Link]
-
Watkins, P. A., Maiguel, D., Jia, Z., & Pevsner, J. (2007). Acyl-coenzyme A synthetases in metabolic control. Current opinion in lipidology, 18(3), 275–282. [Link]
-
ACS Publications. (n.d.). THE SOLUBILITIES OF THE NORMAL SATURATED FATTY ACIDS. [Link]
-
Chemistry LibreTexts. (2019). 22.1: Lipids. [Link]
-
Pearson. (2024). Physical Properties of Fatty Acids. [Link]
-
HRSA. (n.d.). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. [Link]
-
RSC Publishing. (2024). Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery. [Link]
-
Jackson, S., Bartlett, K., Land, J., Moxon, E. R., Pollitt, R. J., Leonard, J. V., & Turnbull, D. M. (1991). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. Pediatric research, 29(4 Pt 1), 406–411. [Link]
-
Year of the Zebra. (2023, December 10). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Yeast acyl-CoA synthetases at the cross-roads of fatty acid metabolism and regulation. [Link]
-
ACS Synthetic Biology. (2019). Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket. [Link]
- Google Patents. (n.d.).
-
Matern, D., Strauss, A. W., & Vockley, J. (2001). Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts. Journal of inherited metabolic disease, 24(5), 589–600. [Link]
-
Faergeman, N. J., & Knudsen, J. (1997). Physiological Consequences of Compartmentalized Acyl-CoA Metabolism. The Biochemical journal, 323(Pt 1), 1–12. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Acyl-coenzyme A synthetases in metabolic control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification, crystallization and preliminary crystallographic analysis of 3-hydroxyacyl-CoA dehydrogenase from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physical Properties of Fatty Acids Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Method Refinement for the Separation of C24:5 Acyl-CoA Isomers
<
Introduction
Welcome to the technical support center for the analysis of very-long-chain polyunsaturated acyl-coenzyme A (VLC-PUFA-CoA). The separation and quantification of C24:5 acyl-CoA isomers present a significant analytical challenge due to their structural similarity, low endogenous concentrations, and susceptibility to degradation. These molecules are critical intermediates in lipid metabolism, and distinguishing between isomers is essential for accurately understanding biochemical pathways related to neurological function and retinal health.[1] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to refine their analytical methods, troubleshoot common issues, and ensure the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of C24:5 acyl-CoA isomers so challenging?
A1: The primary challenge lies in their structural similarity. Isomers of C24:5 acyl-CoA have the same mass and elemental composition, differing only in the positions of their five double bonds along the 24-carbon acyl chain. Standard reverse-phase liquid chromatography (RPLC) often fails to resolve these subtle structural differences, leading to co-elution. Furthermore, their amphipathic nature—possessing a polar CoA head group and a long, nonpolar acyl tail—can cause poor peak shapes and inconsistent retention in chromatographic systems.[2]
Q2: What are the primary factors affecting the stability of C24:5 acyl-CoA during sample preparation?
A2: The stability of acyl-CoAs is influenced by pH, temperature, and enzymatic activity.[3] They are susceptible to hydrolysis at extreme pH values and are prone to enzymatic degradation by thioesterases present in biological samples.[4] To mitigate degradation, it is crucial to work quickly at low temperatures (on ice), use acidic quenching solutions (e.g., perchloric or trichloroacetic acid) to inhibit enzymatic activity, and store extracts at -80°C for long-term stability.[2][3] Minimizing freeze-thaw cycles is also critical.[3]
Q3: What type of mass spectrometry scan is most effective for identifying and quantifying acyl-CoAs?
A3: For quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard due to its high sensitivity and selectivity.[5] Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode, typically a neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).[2][6] For discovery or profiling of unknown acyl-CoAs, a Neutral Loss Scan of 507 Da can be employed to selectively detect all potential acyl-CoA species in a sample.[6] High-resolution mass spectrometry (e.g., Orbitrap) can also be used for accurate mass measurements to confirm elemental composition.[7]
Q4: Can I use plastic tubes for sample preparation and storage?
A4: It is highly recommended to use glass or low-binding microcentrifuge tubes and vials. Acyl-CoAs, particularly the long-chain species, can adsorb to standard plastic surfaces, leading to significant sample loss and underestimation of their concentrations.[3]
Refined Analytical Protocol: UHPLC-MS/MS for C24:5 Acyl-CoA Isomer Separation
This protocol is designed to enhance the chromatographic resolution of C24:5 acyl-CoA isomers using ion-pair reversed-phase ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS).
Experimental Workflow
Caption: UHPLC-MS/MS workflow for C24:5 acyl-CoA analysis.
Step-by-Step Methodology
-
Sample Preparation & Extraction:
-
Flash-freeze tissue samples in liquid nitrogen immediately upon collection.
-
Homogenize ~20 mg of frozen tissue in 500 µL of cold 10% (w/v) trichloroacetic acid.
-
Spike the homogenate with a suitable internal standard (e.g., C17:0-CoA or a stable isotope-labeled C24:5-CoA).
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Purify and concentrate the supernatant using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the acyl-CoAs with methanol, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.
-
-
UHPLC-MS/MS Conditions:
-
Column: C18 reversed-phase column with a long alkyl chain (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate and 5 mM tributylamine (as an ion-pairing agent) in water, pH adjusted to 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A slow, shallow gradient is key for isomer separation. For example:
-
0-5 min: 20% B
-
5-30 min: 20-60% B
-
30-32 min: 60-95% B
-
32-35 min: 95% B
-
35.1-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI+) mode.
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 500°C
-
MRM Transitions: Monitor the specific precursor-to-product ion transition for C24:5 acyl-CoA.
-
-
Quantitative Data Summary
| Parameter | Setting | Rationale |
| Chromatography | ||
| Column | C18, 2.1x150 mm, 1.8 µm | Provides high efficiency and hydrophobic retention necessary for long-chain lipids. |
| Mobile Phase A | 10 mM NH4OAc, 5 mM Tributylamine, pH 6.8 | Ammonium acetate provides buffering. Tributylamine acts as an ion-pairing agent to improve retention and peak shape of the anionic CoA moiety.[8][9][10] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic molecules. |
| Gradient | Slow, 30-minute gradient | Critical for resolving structurally similar isomers.[11] |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive (ESI+) | Acyl-CoAs ionize well in positive mode. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Offers superior sensitivity and specificity for quantification.[5] |
| Precursor Ion [M+H]⁺ | Calculated m/z | The protonated molecular ion of C24:5 Acyl-CoA. |
| Product Ion | Precursor - 507.1 Da | Corresponds to the characteristic neutral loss of the phosphoadenosine diphosphate group.[2][6] |
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My C24:5 acyl-CoA peaks are showing significant tailing. What is the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: Secondary Interactions with Column: The negatively charged phosphate groups on the CoA moiety can interact with residual silanols on the silica-based C18 column, causing peak tailing.
-
Solution: Increase the concentration of the ion-pairing agent (e.g., tributylamine or hexylamine) in Mobile Phase A. The ion-pairing agent masks the charge on the CoA, reducing these secondary interactions.[8]
-
-
Potential Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Dilute your sample and re-inject. If using an internal standard, ensure its concentration is not excessively high.
-
-
Potential Cause 3: Column Degradation: Operating at high pH can degrade the silica packing over time, exposing more active sites.[6]
-
Solution: Dedicate a column specifically for acyl-CoA analysis with ion-pairing reagents. Flush the column thoroughly with a neutral, non-buffered solvent after each batch. Consider using a hybrid-silica column for better pH stability.
-
-
Problem 2: Low Signal Intensity or No Peak Detected
-
Question: I am not detecting my C24:5 acyl-CoA isomers, or the signal is extremely weak. What should I check?
-
Answer:
-
Potential Cause 1: Sample Degradation: As mentioned in the FAQs, acyl-CoAs are unstable.[3]
-
Solution: Review your entire sample preparation workflow. Ensure all steps were performed on ice or at 4°C. Use fresh, acidic extraction buffers. Avoid leaving samples in the autosampler for extended periods.[2]
-
-
Potential Cause 2: Inefficient Ionization: The long acyl chain makes C24:5 acyl-CoA highly hydrophobic, which can sometimes suppress ionization in the ESI source, especially in complex matrices.
-
Solution: Optimize ESI source parameters, including capillary voltage, gas flow, and temperatures.[5] Ensure the mobile phase composition at the time of elution is conducive to good spray formation (typically a moderate percentage of organic solvent).
-
-
Potential Cause 3: Adsorption to Surfaces: The analyte may be lost due to binding to plasticware.
-
Solution: Switch to glass or certified low-binding vials and pipette tips for all sample handling steps.[3]
-
-
Potential Cause 4: Incorrect MRM Transition:
-
Solution: Double-check the calculated precursor and product masses for your specific C24:5 acyl-CoA. Infuse a standard, if available, to confirm the optimal transition and collision energy.
-
-
Problem 3: Co-elution of Isomers (Poor Resolution)
-
Question: I can see a peak, but I suspect multiple isomers are co-eluting. How can I improve the separation?
-
Answer:
-
Potential Cause 1: Gradient is too Steep: A rapid increase in the organic solvent percentage will not provide enough time for the column to differentiate between the subtle structural differences of the isomers.
-
Solution: Lengthen the gradient. Decrease the rate of change of %B during the elution window of your analytes. For example, change a 10-minute segment from 30-70% B to a 20-minute segment covering the same range.
-
-
Potential Cause 2: Insufficient Stationary Phase Interaction: The chosen column may not be providing the right selectivity.
-
Solution: Consider a column with a different C18 bonding chemistry or a C30 column. C30 columns offer enhanced shape selectivity for long, unsaturated molecules and may provide the necessary resolution.
-
-
Potential Cause 3: Suboptimal Ion-Pairing: The type and concentration of the ion-pairing agent can influence selectivity.
-
Solution: Experiment with different alkylamine ion-pairing agents (e.g., tributylamine vs. triethylamine vs. hexylamine). The length of the alkyl chain on the ion-pairing agent can subtly alter the retention and selectivity of the analyte-ion pair complex.[9]
-
-
References
- Benchchem. Technical Support Center: Mass Spectrometry Analysis of Acyl-CoAs.
-
Purves, R. W., et al. (2015). Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B, 978-979, 79-85. Available from: [Link]
-
Reis, A., et al. (2017). Determination of very long-chain polyunsaturated fatty acids from 24 to 44 carbons in eye, brain and gonads of. Scientific Reports, 7(1), 17922. Available from: [Link]
- Benchchem. Improving stability of Malonyl-CoA during sample preparation.
-
ResearchGate. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry | Request PDF. Available from: [Link]
-
Li, L. O., et al. (2014). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical chemistry, 86(15), 7549–7556. Available from: [Link]
-
Qiu, X., et al. (2006). Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation. Plant physiology, 142(2), 648–658. Available from: [Link]
-
ResearchGate. Ion-pairing UHPLC chromatography produces well-separated peaks for CoA.... Available from: [Link]
-
ResearchGate. LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs | Request PDF. Available from: [Link]
-
ResearchGate. (PDF) Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. Available from: [Link]
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Mason Technology. Ion-Pairing Agents | HPLC. Available from: [Link]
-
Spectroscopy Online. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available from: [Link]
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Sim, C., et al. (2017). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Cell reports, 19(5), 1085–1096. Available from: [Link]
-
Lipotype. Very Long Chain Fatty Acid Analysis. Available from: [Link]
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Loba Chemie. Ion Pairing Reagents For Hplc. Available from: [Link]
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Marquis, B. J., et al. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 9(8), 154. Available from: [Link]
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Magnes, C., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical chemistry, 77(18), 5842–5849. Available from: [Link]
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Tonon, T., et al. (2005). Identification of a long-chain polyunsaturated fatty acid acyl-coenzyme A synthetase from the diatom Thalassiosira pseudonana. Plant physiology, 138(1), 402–408. Available from: [Link]
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Tonon, T., et al. (2005). Identification of a Long-Chain Polyunsaturated Fatty Acid Acyl-Coenzyme A Synthetase from the Diatom Thalassiosira pseudonana. Plant physiology, 138(1), 402–408. Available from: [Link]
-
bioRxiv. Persistent fatty acid catabolism during plant oil synthesis. Available from: [Link]
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ResearchGate. (PDF) Persistent fatty acid catabolism during plant oil synthesis. Available from: [Link]
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Hunt, M. C., et al. (2012). Acyl-CoA Metabolism and Partitioning. Annual review of nutrition, 32, 113–136. Available from: [Link]
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Validation & Comparative
A Researcher's Guide to the Validation of 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assays with Specific Substrates
In the intricate landscape of metabolic research and drug development, the precise measurement of enzyme activity is paramount. This guide provides a comprehensive comparison and validation framework for 3-hydroxyacyl-CoA dehydrogenase (HADH) activity assays, with a focus on the use of specific substrates. As researchers, our goal extends beyond mere data acquisition to ensuring the robustness and reliability of our findings. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale, empowering you to make informed decisions in your experimental design.
The Critical Role of HADH in Fatty Acid β-Oxidation
3-Hydroxyacyl-CoA dehydrogenase (HADH) is a family of enzymes crucial for the third step of the fatty acid β-oxidation spiral. This metabolic pathway is central to energy production from lipids, and its dysregulation is implicated in a range of pathologies, from inherited metabolic disorders to type 2 diabetes and cardiovascular disease. The HADH family includes short-chain (SCHAD), medium-chain (MCHAD), and long-chain (LCHAD) specific enzymes, each with distinct substrate specificities. Consequently, the choice of substrate in an activity assay is not a trivial matter; it is the very foundation of experimental specificity.
Comparative Analysis of HADH Activity Assay Methodologies
The two predominant methods for measuring HADH activity are spectrophotometric and fluorometric assays. Both rely on monitoring the reduction of NAD+ to NADH, which is stoichiometrically linked to the oxidation of the 3-hydroxyacyl-CoA substrate.
| Parameter | Spectrophotometric Assay | Fluorometric Assay | Considerations for Choice |
| Principle | Measures the increase in absorbance of NADH at 340 nm. | Measures the increase in fluorescence of NADH (Ex/Em ~340/460 nm) or a coupled fluorescent product. | Fluorometric assays generally offer higher sensitivity, which is advantageous for low-abundance enzymes or when using small sample volumes. |
| Sensitivity | Lower (micromolar range) | Higher (nanomolar range) | For high-throughput screening (HTS) of potential inhibitors, the higher sensitivity of fluorometric assays is often preferred. |
| Throughput | Moderate | High | Fluorometric assays are more readily adaptable to microplate formats, facilitating high-throughput applications. |
| Instrumentation | UV-Vis Spectrophotometer | Fluorescence Plate Reader | The choice of instrumentation will depend on the available equipment in your laboratory. |
| Interference | Compound absorbance at 340 nm can be a source of interference. | Compound autofluorescence can interfere with the signal. | It is crucial to run appropriate controls to account for potential interference from test compounds or sample components. |
Experimental Workflow for a Validated Spectrophotometric HADH Activity Assay
The following protocol provides a robust framework for the validation of HADH activity using a specific substrate. This workflow is designed to be self-validating by incorporating essential controls.
Caption: A generalized workflow for a validated HADH activity assay.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4, 2 mM EDTA. The pH is critical as HADH activity is pH-dependent.
-
NAD+ Stock Solution: 20 mM in assay buffer. Prepare fresh and keep on ice.
-
HADH Substrate Stock Solution: 10 mM acetoacetyl-CoA (for general HADH activity) or a specific chain-length substrate in assay buffer. Store at -20°C.
-
HADH Enzyme: Prepare a working solution of purified HADH or your biological sample in assay buffer. The concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Procedure (96-well plate format):
-
Set up the reaction in a final volume of 200 µL.
-
To each well, add:
-
178 µL of Assay Buffer
-
10 µL of 20 mM NAD+ (final concentration: 1 mM)
-
10 µL of HADH enzyme or sample
-
-
Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.
-
Initiate the reaction by adding 2 µL of 10 mM HADH substrate (final concentration: 100 µM).
-
Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) in ΔAbs/min from the linear portion of the kinetic curve.
-
Use the Beer-Lambert law to convert the rate to µmol/min:
-
Activity (µmol/min) = (V * Reaction Volume) / (ε * Pathlength)
-
Where ε (the molar extinction coefficient of NADH at 340 nm) is 6220 M⁻¹cm⁻¹.
-
-
Calculate the specific activity by dividing the activity by the amount of protein in the sample (µmol/min/mg protein).
-
Substrate Specificity: The Key to Differentiating HADH Isoforms
The choice of substrate is critical for dissecting the activity of different HADH isoforms.
| HADH Isoform | Specific Substrate | Rationale for Use |
| Short-Chain HADH (SCHAD) | Acetoacetyl-CoA | This is the preferred substrate for SCHAD and is commercially available. |
| Medium-Chain HADH (MCHAD) | 3-hydroxyoctanoyl-CoA | This substrate allows for the specific measurement of MCHAD activity. |
| Long-Chain HADH (LCHAD) | 3-hydroxyhexadecanoyl-CoA | The use of this long-chain substrate is essential for specifically assaying LCHAD activity. |
By comparing the activity of your sample with these different substrates, you can gain valuable insights into the relative contributions of each HADH isoform.
Trustworthiness Through Self-Validating Systems
A robust assay is a self-validating one. The inclusion of the following controls is non-negotiable for ensuring the trustworthiness of your data:
-
No-Enzyme Control: This control, containing all reaction components except the enzyme, is essential for determining the background rate of non-enzymatic NADH production.
-
No-Substrate Control: This control confirms that the observed activity is dependent on the presence of the HADH substrate.
-
Positive and Negative Controls: When screening for modulators, the use of a known HADH activator and inhibitor, respectively, validates that the assay can detect both increases and decreases in enzyme activity.
Conclusion
The validation of HADH activity assays with specific substrates is a cornerstone of rigorous metabolic research. By understanding the principles behind different assay methodologies, carefully selecting substrates to probe specific HADH isoforms, and incorporating a comprehensive set of controls, researchers can generate high-quality, reproducible data. This guide provides a framework to not only perform these assays but to do so with a deep understanding of the underlying biochemistry, ultimately leading to more impactful scientific discoveries.
References
- Bergmeyer, H.U. (1974).
- Lehninger, A. L., Nelson, D. L., & Cox, M. M. (2008). Lehninger Principles of Biochemistry. W. H. Freeman.
-
Eaton, S., Bartlett, K., & Pourfarzam, M. (1996). Mammalian mitochondrial β-oxidation. Biochemical Journal, 320(Pt 2), 345–357. [Link]
A Comparative Analysis of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA and its Stereoisomers: A Guide for Researchers
Introduction: The Critical Role of Stereochemistry in Very-Long-Chain Fatty Acid Metabolism
In the intricate landscape of lipid metabolism, the spatial arrangement of atoms within a molecule can dictate its biological function, metabolic fate, and impact on cellular homeostasis. This principle is particularly evident in the metabolism of very-long-chain fatty acids (VLCFAs), where stereoisomers of hydroxylated intermediates are directed into distinct, and opposing, metabolic pathways: biosynthesis and degradation. This guide provides a comprehensive comparative analysis of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA and its 3(R) stereoisomer, offering insights into their differential roles, the enzymatic machinery that governs their transformations, and the analytical methodologies required for their distinct characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism, peroxisomal disorders, and related therapeutic areas.
Metabolic Dichotomy: Biosynthesis vs. Degradation
The central dogma of the metabolic fate of 3-hydroxy-VLCFA-CoA stereoisomers lies in their subcellular localization and the stereospecificity of the enzymes that act upon them. The 3(S) and 3(R) isomers of tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA are not interchangeable; they are specific intermediates in fundamentally different pathways.
3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA: An Intermediate in Peroxisomal β-Oxidation
The 3(S) stereoisomer is a key intermediate in the peroxisomal β-oxidation of VLCFAs.[1] Peroxisomes are indispensable for the catabolism of fatty acids with 22 or more carbons, as mitochondria are not equipped to handle these substrates.[1] The breakdown of VLCFAs in peroxisomes is a multi-step process, with the second and third steps being catalyzed by a bifunctional protein. In humans, there are two main bifunctional proteins, D-bifunctional protein (D-BP), encoded by the HSD17B4 gene, and L-bifunctional protein (L-BP), encoded by the EHHADH gene.[1][2][3][4][5][6]
The D-bifunctional protein possesses both hydratase and dehydrogenase activities. Its hydratase domain converts a trans-2-enoyl-CoA into a (3S)-3-hydroxyacyl-CoA. Subsequently, the dehydrogenase domain of the same protein oxidizes the (3S)-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[1] This stereospecificity ensures the correct channeling of VLCFAs through the degradation pathway. The L-bifunctional protein is primarily involved in the β-oxidation of dicarboxylic acids and also produces (3S)-3-hydroxyacyl-CoA intermediates.[4][7][8]
Figure 1: Metabolic pathway of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA in peroxisomal β-oxidation.
The 3(R) Stereoisomer: A Building Block in Fatty Acid Elongation
In contrast to its (S)-enantiomer, the 3(R) stereoisomer of hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA is an intermediate in the anabolic pathway of VLCFA elongation. This process occurs in the endoplasmic reticulum and involves a four-step cycle that adds two-carbon units to a growing fatty acyl-CoA chain.[9][10]
The second step of this cycle is the reduction of a 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA. This reaction is catalyzed by the enzyme 3-ketoacyl-CoA reductase, with HSD17B12 being a key enzyme in this process.[9] Crucially, this enzyme stereospecifically produces the (3R)-3-hydroxyacyl-CoA intermediate. This (3R) isomer is then dehydrated and subsequently reduced to form a saturated acyl-CoA that is two carbons longer than the starting molecule.
Figure 2: Metabolic pathway of the 3(R) stereoisomer in very-long-chain fatty acid elongation.
Comparative Biological Significance and Clinical Relevance
The distinct metabolic roles of these stereoisomers have profound biological and clinical implications.
-
3(S)-Isomer and Peroxisomal Disorders: The accumulation of VLCFAs due to defects in peroxisomal β-oxidation is the hallmark of several severe genetic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and D-bifunctional protein deficiency.[2] In these conditions, the impaired processing of 3(S)-hydroxy-VLCFA-CoAs and their precursors contributes to cellular toxicity, particularly in the nervous system and adrenal glands. Therefore, studying the metabolism of the 3(S)-isomer is crucial for understanding the pathophysiology of these diseases and for developing potential therapeutic interventions.
-
3(R)-Isomer and Cellular Functions: The synthesis of VLCFAs, involving the 3(R)-isomer, is essential for the production of various complex lipids, including sphingolipids and glycerophospholipids, which are vital components of cellular membranes. These VLCFAs play critical roles in maintaining the integrity of the skin barrier, myelin sheath in the nervous system, and retinal function.[10][11] Dysregulation of VLCFA elongation has been implicated in various pathological conditions, including skin disorders and neurological diseases.
| Feature | 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA | 3(R)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA |
| Metabolic Pathway | Peroxisomal β-Oxidation (Degradation) | Fatty Acid Elongation (Biosynthesis) |
| Subcellular Location | Peroxisome | Endoplasmic Reticulum |
| Key Enzyme (Human) | D-Bifunctional Protein (HSD17B4), L-Bifunctional Protein (EHHADH) | 3-Ketoacyl-CoA Reductase (HSD17B12) |
| Biological Role | Intermediate in the breakdown of VLCFAs | Intermediate in the synthesis of VLCFAs |
| Clinical Relevance | Implicated in peroxisomal disorders (e.g., X-ALD, D-BP deficiency) | Essential for the formation of structural lipids; dysregulation linked to skin and neurological disorders |
Experimental Protocols for Stereoisomer Analysis
The differentiation and quantification of the 3(S) and 3(R) stereoisomers of hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA require specialized analytical techniques due to their identical mass and similar physicochemical properties. Chiral chromatography, particularly coupled with mass spectrometry, is the gold standard for this purpose.
Protocol: Chiral Separation and Quantification by UHPLC-MS/MS
This protocol outlines a general method for the enantioselective analysis of 3-hydroxy-VLCFAs, which can be adapted for the specific compound of interest.
1. Sample Preparation and Derivatization (Optional but Recommended for Robustness):
-
Rationale: While direct chiral separation is possible, derivatization of the hydroxyl group can improve chromatographic resolution and ionization efficiency. 3,5-dimethylphenyl isocyanate is a common derivatizing agent for this purpose.
-
Procedure:
-
Hydrolyze the acyl-CoA sample to release the free fatty acid using a suitable method (e.g., alkaline hydrolysis).
-
Extract the free fatty acids using a liquid-liquid extraction method (e.g., with ethyl acetate or hexane/isopropanol).
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent (e.g., acetonitrile).
-
Add the derivatizing agent (e.g., 3,5-dimethylphenyl isocyanate) and a catalyst (e.g., pyridine) and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour).
-
Quench the reaction and prepare the sample for injection.
-
2. UHPLC-MS/MS Analysis:
-
Rationale: Ultra-high-performance liquid chromatography (UHPLC) provides high resolution and speed, while tandem mass spectrometry (MS/MS) offers high sensitivity and selectivity for detection. A chiral stationary phase is essential for separating the enantiomers.
-
Instrumentation and Columns:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Chiral column: Polysaccharide-based columns such as Chiralpak IA-U, IC, or AD-RH are often effective for separating hydroxy fatty acid enantiomers.[12]
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol mixture.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the analytes.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: Controlled temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for the native and derivatized forms of the analyte.
-
Figure 3: General workflow for the chiral separation and quantification of 3-hydroxy-VLCFA stereoisomers.
Conclusion and Future Directions
The stereochemistry of 3-hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA dictates its entry into either the catabolic pathway of peroxisomal β-oxidation (3S-isomer) or the anabolic pathway of VLCFA elongation (3R-isomer). This metabolic bifurcation underscores the exquisite specificity of the enzymes involved and has significant implications for cellular function and disease. Researchers investigating VLCFA metabolism must employ stereospecific analytical methods to accurately dissect the roles of these enantiomers.
Future research should focus on elucidating the specific signaling roles of these molecules beyond their function as metabolic intermediates. Investigating how the cellular concentrations of these stereoisomers are regulated and how they might influence cellular processes such as inflammation, apoptosis, and membrane dynamics will provide a deeper understanding of their physiological and pathological significance. Furthermore, the development of stereospecific inhibitors for the enzymes involved in their metabolism could offer novel therapeutic strategies for a range of diseases.
References
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Lee, J. Y., et al. (2021). First Case of Peroxisomal D-bifunctional Protein Deficiency with Novel HSD17B4 Mutations and Progressive Neuropathy in Korea. Journal of Korean Medical Science, 36(4), e30. Available at: [Link]
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Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of Biochemistry, 152(4), 387-395. Available at: [Link]
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Wanders, R. J. A., et al. (2018). On the Molecular Basis of D-Bifunctional Protein Deficiency Type III. International Journal of Molecular Sciences, 19(11), 3581. Available at: [Link]
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Ferdinandusse, S., et al. (2006). Clinical and biochemical spectrum of D-bifunctional protein deficiency. Annals of Neurology, 59(1), 92-104. Available at: [Link]
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Sassa, T., & Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Biomolecules & Therapeutics, 22(2), 83-92. Available at: [Link]
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Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. SciSpace. Available at: [Link]
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UniProt Consortium. (n.d.). EHHADH - Peroxisomal bifunctional enzyme - Homo sapiens (Human). UniProtKB. Retrieved from [Link]
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Houten, S. M., et al. (2012). Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids. Journal of Lipid Research, 53(7), 1296-1303. Available at: [Link]
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Scherer, M., et al. (2020). UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. Journal of Chromatography B, 1152, 122223. Available at: [Link]
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Houten, S. M., et al. (2012). Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids. PubMed. Available at: [Link]
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MedlinePlus. (2014). HSD17B4 gene. Retrieved from [Link]
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Wang, Y., et al. (2022). Case Report: D-bifunctional protein deficiency caused by novel compound heterozygote HSD17B4 variants in a neonate in China. Frontiers in Pediatrics, 10, 1062419. Available at: [Link]
-
Ranea-Robles, P., et al. (2021). Murine deficiency of peroxisomal L-bifunctional protein (EHHADH) causes medium-chain 3-hydroxydicarboxylic aciduria and perturbs hepatic cholesterol homeostasis. bioRxiv. Available at: [Link]
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Violante, S., et al. (2019). Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4. Journal of Lipid Research, 60(1), 108-118. Available at: [Link]
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Scherer, M., et al. (2020). An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. Journal of Lipid Research, 61(10), 1347-1357. Available at: [Link]
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Gillingham, A. K., et al. (2021). The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency. International Journal of Molecular Sciences, 22(6), 2974. Available at: [Link]
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Reactome. (n.d.). Beta-oxidation of very long chain fatty acids. Retrieved from [Link]
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Sharma, P., et al. (2022). Stereoselective synthesis of 3-hydroxy-3-methylglutaryl–coenzyme A reductase inhibitors. RSC Advances, 12(35), 22695-22716. Available at: [Link]
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Osmundsen, H., et al. (1991). Peroxisomal beta-oxidation of long-chain fatty acids possessing different extents of unsaturation. Biochemical Journal, 276(Pt 2), 531-535. Available at: [Link]
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Ding, Y., et al. (2020). The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation. International Journal of Molecular Sciences, 21(22), 8565. Available at: [Link]
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Ilia, M. C., & Pappa, H. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 205, 114312. Available at: [Link]
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Tsuchida, S., et al. (2011). Chiral separation, determination of absolute configuration, and high-performance liquid chromatography detection of enantiomeric 3-hydroxyhexadecanoyl-CoA. Journal of Oleo Science, 60(2), 87-92. Available at: [Link]
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Itabashi, Y. (2012). Chiral separation of glycerolipids by high-performance liquid chromatography. Journal of Oleo Science, 61(1), 27-36. Available at: [Link]
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Lee, S., et al. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. Bulletin of the Korean Chemical Society, 44(9), 834-839. Available at: [Link]
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Company, R. S. o. C. (2018). Diastereoselective synthesis of chiral 1,3-cyclohexadienals. Semantic Scholar. Available at: [Link]
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Clandinin, M. T., et al. (2001). Large-scale synthesis of both symmetrical and unsymmetrical triacylglycerols containing docosahexaenoic acid. Chemistry and Physics of Lipids, 113(1-2), 81-90. Available at: [Link]
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Navigating the Crossroads of Peroxisomal β-Oxidation: A Comparative Guide to the Metabolic Fates of C24:5 and C22:6 Hydroxyacyl-CoAs
In the intricate landscape of lipid metabolism, the peroxisome serves as a critical hub for the processing of very-long-chain fatty acids (VLCFAs), molecules that are essential for a variety of physiological functions but potentially toxic if allowed to accumulate. Among the myriad of substrates entering this organelle, the metabolic fates of C24:5 (tetracosapentaenoic acid) and C22:6 (docosahexaenoic acid, DHA) hydroxyacyl-CoAs present a fascinating case study in substrate channeling and enzymatic specificity. This guide provides an in-depth comparison of the metabolic pathways of these two important polyunsaturated fatty acid intermediates, supported by experimental evidence and detailed methodologies for their investigation.
Introduction: The Central Role of Peroxisomal β-Oxidation in VLCFA Metabolism
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular membranes and precursors for signaling molecules.[1] Their catabolism, however, is exclusively initiated in peroxisomes, as the mitochondrial β-oxidation machinery is not equipped to handle these lengthy acyl chains.[2] The peroxisomal β-oxidation spiral involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA and a chain-shortened acyl-CoA.[3] This guide focuses on a key intermediate in this process, the 3-hydroxyacyl-CoA, and compares the metabolic destinies of the C24:5 and C22:6 derivatives.
The Divergent Paths of C24:5 and C22:6 Hydroxyacyl-CoAs
While both C24:5 and C22:6 are polyunsaturated VLCFAs, their primary metabolic roles and subsequent processing within the peroxisome differ significantly. C24:5 is a key intermediate in the biosynthesis of C22:6 (DHA), while C22:6 itself can undergo retroconversion to C20:5 (eicosapentaenoic acid, EPA) or be incorporated into complex lipids.
C24:5 Hydroxyacyl-CoA: A Committed Step in DHA Synthesis
The metabolism of C24:5 is intricately linked to the production of DHA, a critical component of neuronal and retinal membranes.[4] Dietary linolenic acid (18:3n-3) is elongated and desaturated in the endoplasmic reticulum to form C24:5-CoA.[5] This intermediate is then transported into the peroxisome for a single round of β-oxidation. The formation of C24:5 hydroxyacyl-CoA is a crucial step in this pathway, leading to the generation of DHA.
C22:6 Hydroxyacyl-CoA: A Branch Point in Metabolism
In contrast to the more linear path of C24:5, C22:6 hydroxyacyl-CoA stands at a metabolic crossroads. It can be a substrate for the final step of β-oxidation in the retroconversion pathway to EPA, or it can be exported from the peroxisome for incorporation into phospholipids and other complex lipids.[6] This retroconversion process is also entirely dependent on the peroxisomal β-oxidation machinery.[7]
Key Enzymatic Players and Transporters
The differential fates of C24:5 and C22:6 hydroxyacyl-CoAs are orchestrated by a cast of specific enzymes and transporters with distinct substrate preferences.
Acyl-CoA Oxidases (ACOX)
D-Bifunctional Protein (DBP)
This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, the latter being directly responsible for the conversion of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs. DBP is indispensable for the β-oxidation of VLCFAs and is critically involved in both DHA synthesis from C24 intermediates and the retroconversion of DHA to EPA.[8][9] Studies on DBP deficiency highlight its crucial role, leading to the accumulation of VLCFAs.[10]
Peroxisomal Thiolases
The final step of the β-oxidation cycle is catalyzed by peroxisomal thiolases, which cleave the 3-ketoacyl-CoA into a chain-shortened acyl-CoA and acetyl-CoA. The efficiency of this step for C24:5 and C22:6 ketoacyl-CoAs will influence the overall flux through their respective pathways.
ABCD Transporters
The entry of VLCFA-CoAs into the peroxisome is mediated by ATP-binding cassette (ABC) transporters of the D subfamily. Notably, ABCD2 exhibits a higher affinity for polyunsaturated fatty acids such as C22:6-CoA and C24:6-CoA, while ABCD1 has a preference for saturated VLCFA-CoAs.[5][8][11] This suggests a potential channeling mechanism at the level of peroxisomal import.
Comparative Metabolic Fates: A Summary
The following table summarizes the key distinctions in the metabolic fates of C24:5 and C22:6 hydroxyacyl-CoAs.
| Feature | C24:5 Hydroxyacyl-CoA | C22:6 Hydroxyacyl-CoA |
| Primary Metabolic Role | Intermediate in the biosynthesis of DHA.[4] | Precursor for retroconversion to EPA and for incorporation into complex lipids.[6] |
| Primary Metabolic Pathway | Undergoes one cycle of peroxisomal β-oxidation to yield C22:6-CoA (DHA-CoA).[5] | Can be a substrate for a cycle of peroxisomal β-oxidation to yield C20:5-CoA (EPA-CoA) or be exported from the peroxisome.[7] |
| Key Associated Transporter | Likely transported into the peroxisome as C24:5-CoA via ABCD2.[5][8][11] | Transported into the peroxisome as C22:6-CoA via ABCD2.[5][8][11] |
| Essential Enzymes | Acyl-CoA Oxidase (ACOX1), D-Bifunctional Protein (DBP), Peroxisomal Thiolase.[8][9] | D-Bifunctional Protein (DBP), Peroxisomal Thiolase.[8][9] |
| Primary End Product | C22:6-CoA (DHA-CoA).[5] | C20:5-CoA (EPA-CoA) or incorporation into cellular lipids.[6] |
Experimental Methodologies for Comparative Analysis
The study of the metabolic fates of C24:5 and C22:6 hydroxyacyl-CoAs relies on a combination of in vitro and cell-based assays.
In Vitro Peroxisomal β-Oxidation Assay
This assay directly measures the enzymatic activity of the peroxisomal β-oxidation machinery using isolated peroxisomes and specific substrates.
Protocol:
-
Isolation of Peroxisomes: Isolate peroxisomes from rat liver or cultured cells by differential and density gradient centrifugation.
-
Substrate Preparation: Synthesize or obtain radiolabeled or stable-isotope-labeled C24:5-CoA and C22:6-CoA.
-
Reaction Incubation: Incubate the isolated peroxisomes with the respective acyl-CoA substrates in a reaction buffer containing necessary cofactors (e.g., NAD+, CoA).
-
Measurement of β-Oxidation: Quantify the rate of β-oxidation by measuring the production of acetyl-CoA (e.g., through a coupled enzymatic assay) or the chain-shortened acyl-CoA products by LC-MS.
Stable Isotope Tracing in Cultured Cells
This method allows for the tracking of the metabolic fate of fatty acids in an intact cellular system.[12]
Protocol:
-
Cell Culture: Culture appropriate cell lines (e.g., hepatocytes, fibroblasts) in standard conditions.
-
Isotope Labeling: Supplement the culture medium with stable-isotope-labeled C24:5 or C22:6 (e.g., ¹³C-labeled).
-
Lipid Extraction: After a defined incubation period, harvest the cells and perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.[13]
-
Metabolite Analysis by Mass Spectrometry: Analyze the lipid extract by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled fatty acids and their metabolites.[14]
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct metabolic pathways of C24:5 and C22:6 hydroxyacyl-CoAs.
Caption: Metabolic pathway of C24:5 to DHA.
Caption: Metabolic pathways of C22:6.
Conclusion and Future Directions
The metabolic fates of C24:5 and C22:6 hydroxyacyl-CoAs are elegantly segregated within the peroxisome, reflecting their distinct physiological roles. While C24:5 is primarily channeled towards the synthesis of the vital neuroprotectant DHA, C22:6 metabolism is more plastic, allowing for its conversion to the pro-resolving lipid mediator precursor EPA or its direct incorporation into cellular membranes. Understanding the precise kinetic parameters of the enzymes involved and the regulatory mechanisms that govern the flux through these pathways remains an active area of research. Further investigation into the substrate specificities of D-bifunctional protein and peroxisomal thiolases for these polyunsaturated substrates will provide a more complete picture of this critical aspect of lipid metabolism.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Very-Long-Chain Acyl-CoA Quantification
For researchers, scientists, and professionals in drug development, the precise quantification of very-long-chain acyl-CoAs (VLC-acyl-CoAs) is critical for unraveling metabolic pathways and understanding disease pathogenesis. These molecules are key intermediates in fatty acid metabolism, and their accurate measurement is paramount. This guide provides an in-depth comparison of analytical methods for VLC-acyl-CoA quantification, focusing on the principles and practical application of cross-validation to ensure data integrity and reliability.
The Analytical Challenge of Very-Long-Chain Acyl-CoAs
VLC-acyl-CoAs present significant analytical hurdles due to their low abundance, inherent instability, and the structural diversity of their acyl chains.[1] These challenges necessitate highly sensitive and specific analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) emerging as the gold standard. However, even with advanced instrumentation, the potential for matrix effects and variability in sample preparation underscores the need for rigorous method validation and cross-validation.
Core Principles of Bioanalytical Method Validation
Before delving into cross-validation, it's essential to understand the foundational principles of bioanalytical method validation. Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), guided by the International Council for Harmonisation (ICH), have established comprehensive guidelines.[2][3][4][5] The objective is to demonstrate that an analytical method is suitable for its intended purpose.[2][3] Key validation parameters include:
-
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[3]
-
Accuracy: The closeness of the measured value to the true value.[3]
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[3]
-
Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte over a defined range.[3][5]
-
Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ): The lowest and highest concentrations of an analyte in a sample that can be reliably determined with acceptable accuracy and precision.[3]
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.[3]
Comparison of Analytical Platforms for VLC-Acyl-CoA Quantification
While various techniques exist, LC-MS/MS is the most widely adopted for its superior sensitivity and specificity in quantifying individual acyl-CoA species within complex biological matrices.
| Technique | Principle | Sensitivity | Specificity | Throughput | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Very High | Very High | Medium-High | Can quantify individual acyl-CoA species; suitable for complex samples. | Requires expensive instrumentation; potential for matrix effects. |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Moderate | Low | High | Relatively inexpensive; robust. | Lacks specificity to distinguish between different acyl-CoA species. |
| Enzymatic Assays | Enzymatic conversion of acyl-CoA to a detectable product. | Moderate | Low | High | Simple and rapid. | Typically measures total acyl-CoA pools, not individual species. |
| GC-MS | Gas chromatographic separation of derivatized fatty acids followed by mass detection. | High | High | Medium | Excellent for fatty acid profiling. | Does not measure intact acyl-CoAs; requires derivatization.[6] |
The Imperative of Cross-Validation
Cross-validation is the process of comparing two distinct analytical methods to ensure that they provide equivalent results. This is particularly crucial when:
-
A new method is being implemented to replace an existing one.
-
Samples are being analyzed at different laboratories or with different instrumentation.
-
Data from different studies need to be compared.
The goal is to establish a high degree of agreement between the methods, thereby ensuring the continuity and reliability of the data.
Experimental Workflow for Cross-Validation
A robust cross-validation study involves a systematic approach, from sample preparation to data analysis.
Caption: Workflow for cross-validation of two analytical methods.
Detailed Experimental Protocol
1. Sample Preparation: A Critical First Step
The integrity of your results hinges on meticulous sample preparation. The primary goals are to halt metabolic activity instantly and efficiently extract the analytes while minimizing degradation.[1]
-
Metabolic Quenching: Immediately freeze-clamp tissues in liquid nitrogen to halt enzymatic activity and preserve the in vivo acyl-CoA profile.[1]
-
Homogenization: Keep tissues frozen during homogenization to prevent enzymatic degradation.[1]
-
Extraction: A common method involves homogenization in a solution of potassium phosphate buffer, followed by the addition of organic solvents like 2-propanol and acetonitrile.[7]
-
Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for precise quantification.[8][9][10] These standards, which mimic the analyte of interest, are added at the earliest stage of sample preparation to correct for sample loss during extraction and analysis.[10] Heptadecanoyl-CoA is a commonly used internal standard.[7]
2. Analytical Methods
For this guide, we will consider the cross-validation of two LC-MS/MS methods.
-
Method A (Established Method): A well-characterized and validated LC-MS/MS method.
-
Method B (New Method): A newly developed or modified LC-MS/MS method.
LC-MS/MS Conditions (Example):
-
Chromatography: Reversed-phase chromatography using a C18 column is often employed to separate acyl-CoA species based on their chain length and saturation.[11]
-
Mobile Phases: A common mobile phase system consists of an aqueous phase with an ammonium salt (e.g., ammonium hydroxide or ammonium acetate) and an organic phase of acetonitrile.[11][12]
-
Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, utilizing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high selectivity.[13]
3. Data Analysis and Interpretation
The core of cross-validation lies in the statistical comparison of the data generated by the two methods.
-
Correlation Analysis: Pearson or Spearman correlation coefficients are calculated to assess the linear relationship between the results from both methods. A high correlation coefficient (typically >0.9) is desirable.
-
Bland-Altman Plot: This graphical method is used to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average. The plot should show that most of the data points lie within the 95% limits of agreement.
-
Acceptance Criteria: The acceptance criteria for cross-validation should be predefined. A common approach is to require that a certain percentage (e.g., >67%) of the replicate samples have a difference of less than a specified percentage (e.g., ±20%) from the mean of the two methods.
Decision-Making Based on Cross-Validation Outcomes
The results of the cross-validation study will guide the decision on whether the new method can be considered equivalent to the established one.
Caption: Decision tree for interpreting cross-validation results.
Trustworthiness and Self-Validating Systems
A key aspect of scientific integrity is the establishment of self-validating systems. In the context of VLC-acyl-CoA analysis, this involves:
-
Quality Control (QC) Samples: Including QC samples at low, medium, and high concentrations in each analytical run to monitor the performance of the method.
-
System Suitability Tests: Performing system suitability tests before each run to ensure the analytical system is performing correctly.
-
Proficiency Testing: Participating in external proficiency testing programs, where available, to benchmark laboratory performance against others.
By integrating these elements, you create a robust analytical workflow that continuously verifies its own performance, ensuring the generation of high-quality, reliable data.
Conclusion
The cross-validation of analytical methods for VLC-acyl-CoA quantification is a critical exercise for any research or clinical laboratory. It provides the necessary evidence to ensure that data are accurate, reproducible, and comparable across different methods, instruments, and laboratories. By adhering to the principles of bioanalytical method validation and implementing a rigorous cross-validation protocol, researchers can have high confidence in their results, ultimately advancing our understanding of the vital role of these molecules in health and disease.
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A Comparative Guide to the Biological Activity of 3(S)- vs. 3(R)-Hydroxy-tetracosa-pentaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in Very-Long-Chain Fatty Acid Metabolism
Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are integral components of cellular lipids and precursors to signaling molecules.[1] Their metabolism is a tightly regulated process, primarily occurring within peroxisomes, and disruptions in these pathways are linked to severe inherited disorders.[1] This guide focuses on a specific intermediate in the metabolism of a C24:5 VLCFA: 3-Hydroxy-tetracosa-pentaenoyl-CoA. The stereochemistry at the C-3 position, designated as either (S) or (R), dictates its metabolic fate and subsequent biological activity. Understanding the distinct roles of these stereoisomers is paramount for researchers investigating peroxisomal disorders and developing targeted therapeutics. This document provides a comprehensive comparison of the biological activities of 3(S)- and 3(R)-Hydroxy-tetracosa-pentaenoyl-CoA, supported by experimental data and detailed protocols.
Metabolic Dichotomy: The Stereospecific Pathways of Peroxisomal Beta-Oxidation
The biological activities of 3(S)- and 3(R)-Hydroxy-tetracosa-pentaenoyl-CoA are fundamentally determined by the stereospecificity of the enzymes involved in peroxisomal beta-oxidation. Unlike mitochondrial beta-oxidation which primarily handles shorter-chain fatty acids and almost exclusively processes (S)-isomers, peroxisomes possess two distinct pathways to metabolize both enantiomers of 3-hydroxyacyl-CoAs.[2][3] This dual-pathway system is crucial for the complete degradation of various fatty acids, including VLCFAs.
The key enzymes governing this stereochemical divergence are two multifunctional proteins:
-
L-Bifunctional Protein (MFP-1): This enzyme complex exhibits 2-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities. The "L" designation corresponds to the (S)-configuration. Therefore, 3(S)-Hydroxy-tetracosa-pentaenoyl-CoA is a substrate for MFP-1 and is channeled through the classical peroxisomal beta-oxidation pathway.
-
D-Bifunctional Protein (DBP, also known as MFP-2 or HSD17B4): This protein displays 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities.[2][3][4] The "D" designation corresponds to the (R)-configuration. Consequently, 3(R)-Hydroxy-tetracosa-pentaenoyl-CoA is specifically metabolized by DBP.[2][5][6]
Deficiencies in DBP lead to the accumulation of VLCFAs and branched-chain fatty acids, highlighting its critical role in processing specific substrates that generate (R)-hydroxy intermediates.[2][5]
Caption: Metabolic fate of 3(S)- and 3(R)-Hydroxy-tetracosa-pentaenoyl-CoA.
Comparative Biological Activities: Metabolism vs. Potential Signaling
The distinct metabolic pathways for the 3(S) and 3(R) isomers lead to different biological consequences.
| Feature | 3(S)-Hydroxy-tetracosa-pentaenoyl-CoA | 3(R)-Hydroxy-tetracosa-pentaenoyl-CoA |
| Primary Metabolic Fate | Substrate for L-Bifunctional Protein (MFP-1) in peroxisomal beta-oxidation. | Substrate for D-Bifunctional Protein (DBP/MFP-2) in peroxisomal beta-oxidation.[3] |
| Metabolic Efficiency | Likely metabolized efficiently in the main peroxisomal beta-oxidation pathway for straight-chain fatty acids. | Efficiently metabolized via the DBP pathway, which is crucial for branched-chain fatty acids and bile acid precursors.[5][6] |
| Pathological Accumulation | Accumulation is not typically associated with DBP deficiency. | Accumulation may occur in certain peroxisomal disorders affecting the DBP pathway. |
| Potential Signaling Roles | While direct evidence is limited for the 3-hydroxy form, other VLCFA-CoAs are high-affinity ligands for PPARα, a key regulator of lipid metabolism. | Similar to the (S)-isomer, its potential role as a direct PPARα ligand is not well-established, but its parent and downstream metabolites are likely involved in PPARα signaling. |
Saturated VLCFAs have been shown to modulate macrophage plasticity and invasiveness, suggesting that hydroxylated VLCFAs could also play roles in inflammatory signaling.[7] Very-long-chain fatty acyl-CoAs, in general, have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that transcriptionally upregulates genes involved in fatty acid oxidation.[8] It is plausible that both 3(S)- and 3(R)-Hydroxy-tetracosa-pentaenoyl-CoA, or their metabolites, could modulate PPARα activity, thereby influencing their own catabolism in a feedback loop. However, direct comparative studies on the binding affinities and activation potential of these specific stereoisomers for PPARs are currently lacking.
Experimental Protocols
Stereoselective Synthesis of 3(S)- and 3(R)-Hydroxy-tetracosa-pentaenoyl-CoA
The following protocols are adapted from established methods for the synthesis of related 3-hydroxy polyunsaturated fatty acids and can be applied to the preparation of the target C24:5 compounds.[9]
1. Synthesis of the Aldehyde Precursor (tetracosa-4,7,10,13,16-pentaenal):
This precursor can be synthesized from a commercially available C22 polyunsaturated fatty acid through a series of chain elongation and functional group manipulation steps, typically involving reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde.
2. Asymmetric Aldol Addition for 3(R)-Hydroxy Ester:
This step utilizes a chiral auxiliary to control the stereochemistry of the newly formed hydroxyl group.
-
Materials: Chiral N-acetyloxazolidinone, aldehyde precursor, titanium tetrachloride (TiCl₄), N,N-diisopropylethylamine (DIPEA), dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve the chiral N-acetyloxazolidinone in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon) and cool to -78 °C.
-
Add TiCl₄ dropwise and stir for 5 minutes.
-
Add DIPEA and stir for 1 hour at -78 °C.
-
Add the aldehyde precursor in CH₂Cl₂ dropwise over 20 minutes and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and allow it to warm to room temperature.
-
Extract the product with CH₂Cl₂, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the aldol product by silica gel column chromatography.
-
3. Asymmetric Aldol Addition for 3(S)-Hydroxy Ester:
This can be achieved using the opposite enantiomer of the chiral auxiliary or by employing a different chiral reagent system, such as the Braun acetate aldol reaction.[9]
-
Materials: (R)-2-hydroxy-1,2,2-triphenylethyl acetate, lithium diisopropylamide (LDA), tetrahydrofuran (THF), aldehyde precursor.
-
Procedure:
-
Dissolve (R)-2-hydroxy-1,2,2-triphenylethyl acetate in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add LDA solution dropwise and slowly warm the mixture to -10 °C over 2 hours.
-
Cool the solution back to -78 °C and add the aldehyde precursor in THF dropwise.
-
Stir the reaction for 2 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify by silica gel column chromatography.
-
4. Hydrolysis and Conversion to CoA Thioester:
-
The chiral auxiliary is removed by hydrolysis (e.g., with lithium hydroxide and hydrogen peroxide for the oxazolidinone auxiliary or potassium phosphate for the Braun auxiliary) to yield the free 3-hydroxy fatty acid.[9]
-
The free acid is then converted to its coenzyme A thioester using standard enzymatic or chemical methods.
Sources
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutational Spectrum of d-Bifunctional Protein Deficiency and Structure-Based Genotype-Phenotype Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 4. D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Differential Metabolism of Omega-3 vs. Omega-6 Very-Long-Chain Hydroxy Fatty Acids
Introduction: The Significance of Very-Long-Chain Hydroxy Fatty Acids
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 20 or more carbon atoms, are crucial components of cellular lipids and precursors to important signaling molecules.[1] A specific modification, 2-hydroxylation, catalyzed by fatty acid 2-hydroxylase (FA2H), generates very-long-chain hydroxy fatty acids (VLC-HFAs).[1][2] These molecules are not merely structural intermediates; they are integral to the function and stability of complex biological systems, most notably the myelin sheath of the nervous system.[2]
The metabolic pathways of VLC-HFAs diverge significantly based on their parent polyunsaturated fatty acid (PUFA) family: omega-3 or omega-6. While both pathways utilize a common set of enzymes for initial elongation and desaturation, their subsequent hydroxylation and incorporation into downstream lipids lead to metabolites with distinct, and often opposing, biological functions.[3][4] This guide provides an in-depth comparison of the metabolic fates of omega-3 and omega-6 VLC-HFAs, explores the functional consequences of this divergence, and presents detailed experimental protocols for their analysis, tailored for researchers, scientists, and drug development professionals.
Section 1: Biosynthesis of VLCFA Precursors: A Shared Pathway of Competition
The journey begins with the essential fatty acids that must be obtained from the diet: α-linolenic acid (ALA) for the omega-3 series and linoleic acid (LA) for the omega-6 series.[2][5] Both ALA and LA are 18-carbon PUFAs and serve as the primary substrates for a series of elongation and desaturation reactions to produce VLCFAs.
This biosynthetic pathway occurs in the endoplasmic reticulum and involves two key enzyme families:
-
Fatty Acid Desaturases (FADS): These enzymes introduce double bonds into the fatty acid chains.
-
Elongase of Very-Long-Chain Fatty Acids (ELOVL): These enzymes sequentially add two-carbon units, extending the length of the fatty acid chain.
Crucially, both the omega-3 and omega-6 pathways compete for the same FADS and ELOVL enzymes.[4] This competition means that the relative dietary intake of omega-3 and omega-6 fatty acids can significantly influence the metabolic flux, determining which family of VLCFAs is preferentially synthesized.[5][6] A typical Western diet, often high in omega-6 fatty acids, can lead to a greater production of omega-6 derived metabolites.[7]
The primary VLCFA products of these pathways are docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) from the omega-3 series, and arachidonic acid (AA) from the omega-6 series.[5] These VLCFAs are the direct precursors for the hydroxylation step that defines the pathways this guide will compare.
Section 2: The Critical Hydroxylation Step: Formation of VLC-HFAs
The defining step in the synthesis of VLC-HFAs is the introduction of a hydroxyl group at the second carbon (C2) position of the fatty acid chain. This reaction is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) .[2] Mutations in the FA2H gene are associated with severe neurological disorders, highlighting the critical importance of this enzymatic step for proper myelin formation and maintenance.[1]
While FA2H can act on a range of fatty acid substrates, its activity is crucial for the generation of 2-hydroxy galactosylceramides and sulfatides, which are essential components of the myelin sheath.[1] The abundance of omega-6 derived 2-hydroxy VLCFAs in myelin suggests a metabolic preference, though the precise kinetic differences of FA2H for omega-3 versus omega-6 VLCFA substrates remain an area of active investigation. The tissue-specific expression of FA2H and the availability of VLCFA substrates are key determinants of the types of VLC-HFAs produced.
Section 3: Divergent Metabolic Fates of Omega-3 and Omega-6 VLC-HFAs
Following 2-hydroxylation, the metabolic pathways of omega-3 and omega-6 VLC-HFAs diverge dramatically, leading to their incorporation into distinct classes of complex lipids with different biological roles.
Omega-6 VLC-HFA Metabolism: The primary fate of omega-6 2-hydroxy VLCFAs is their incorporation into sphingolipids , particularly galactosylceramides (GalCers) and their sulfated derivatives, sulfatides.[1] These lipids are highly enriched in the myelin sheath of the central and peripheral nervous systems, where they play a critical structural role. The 2-hydroxy group is thought to increase intermolecular hydrogen bonding, contributing to the stability and compactness of the myelin membrane.
Omega-3 VLC-HFA Metabolism: While also found in some complex lipids, omega-3 VLC-HFAs are notable as precursors to a class of potent signaling molecules known as Specialized Pro-resolving Mediators (SPMs) .[8] These include resolvins, protectins, and maresins. These molecules are actively involved in the resolution of inflammation, a process critical for tissue homeostasis and healing.[8] The formation of these mediators from omega-3 precursors like EPA and DHA represents a key functional distinction from the omega-6 pathway.
| Feature | Omega-6 VLC-HFA Pathway | Omega-3 VLC-HFA Pathway |
| Primary Precursor | Linoleic Acid (LA) -> Arachidonic Acid (AA) | α-Linolenic Acid (ALA) -> EPA/DHA |
| Key Enzyme | Fatty Acid 2-Hydroxylase (FA2H) | Fatty Acid 2-Hydroxylase (FA2H) |
| Primary Metabolites | 2-hydroxy Galactosylceramides, Sulfatides | Specialized Pro-resolving Mediators (SPMs) |
| Primary Location | Myelin Sheath of Nervous System | Sites of Inflammation, Various Tissues |
| Primary Function | Structural Integrity of Membranes | Active Resolution of Inflammation |
Section 4: Functional Dichotomy: Structural Integrity vs. Active Resolution
The distinct metabolic fates of omega-3 and omega-6 VLC-HFAs result in a clear functional dichotomy.
The Role of Omega-6 VLC-HFAs in Structural Biology: The incorporation of omega-6 VLC-HFAs into sphingolipids is fundamental to the structural integrity of the myelin sheath. Myelin acts as an electrical insulator for nerve axons, enabling rapid and efficient nerve impulse conduction. The stability conferred by 2-hydroxylated sphingolipids is essential for this function. Consequently, defects in the FA2H enzyme and the subsequent lack of these lipids lead to severe demyelinating diseases.[1]
The Role of Omega-3 VLC-HFAs in Inflammation and Resolution: In stark contrast, the metabolites of omega-3 VLC-HFAs are potent, locally acting signaling molecules. SPMs derived from omega-3s are not simply anti-inflammatory; they are "pro-resolution," meaning they actively orchestrate the return to tissue homeostasis after an inflammatory response.[8] This stands in opposition to the pro-inflammatory eicosanoids (prostaglandins, leukotrienes) that are synthesized from the omega-6 precursor arachidonic acid.[5][9] Therefore, a higher flux through the omega-3 VLC-HFA pathway can contribute to a less inflammatory and more efficiently resolved physiological state.
Section 5: Experimental Methodologies for Studying VLC-HFA Metabolism
The analysis of VLC-HFAs is challenging due to their low abundance and the presence of numerous isomers. A robust analytical workflow is essential for accurate quantification and differentiation between omega-3 and omega-6 species. Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and powerful technique for this purpose.[10]
Protocol: LC-MS/MS Analysis of VLC-HFAs from Biological Tissues
This protocol provides a framework for the targeted analysis of VLC-HFAs. The causality behind these steps is to isolate the lipids of interest, release the constituent fatty acids, and then use a highly specific detection method to quantify them.
1. Sample Homogenization and Lipid Extraction:
-
Rationale: To disrupt tissue structure and efficiently extract lipids into an organic phase, separating them from other cellular components.
-
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and homogenize in a mixture of chloroform:methanol (2:1, v/v) containing an internal standard (e.g., a deuterated VLC-HFA).
-
Follow a Bligh-Dyer or Folch extraction procedure to partition the lipids into the organic phase.
-
Evaporate the organic solvent under a stream of nitrogen.
-
2. Saponification (Alkaline Hydrolysis):
-
Rationale: To cleave the ester linkages and release the VLC-HFAs from their complex lipid backbones (e.g., sphingolipids). This step is critical for analyzing the total pool of a specific VLC-HFA.
-
Procedure:
-
Resuspend the dried lipid extract in a methanolic potassium hydroxide (KOH) solution.
-
Incubate at 60°C for 1-2 hours to ensure complete hydrolysis.
-
Acidify the mixture with HCl to protonate the free fatty acids.
-
Extract the free fatty acids into an organic solvent like hexane.
-
Evaporate the solvent to dryness.
-
3. LC-MS/MS Analysis:
-
Rationale: To separate the different fatty acid species chromatographically and then use tandem mass spectrometry (MS/MS) for specific and sensitive detection. The use of Multiple Reaction Monitoring (MRM) allows for the quantification of specific precursor-product ion transitions unique to each analyte.[11]
-
Procedure:
-
Chromatography:
-
Reconstitute the sample in a suitable injection solvent (e.g., 90:10 methanol:water).
-
Use a reverse-phase C18 column for separation.
-
Employ a gradient elution, for example, from 50% mobile phase B (e.g., acetonitrile/isopropanol) in mobile phase A (e.g., water with 0.1% formic acid) to 100% B over 15-20 minutes.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Develop an MRM method with specific transitions for each target omega-3 and omega-6 VLC-HFA and the internal standard. The precursor ion will be the [M-H]⁻ of the fatty acid, and product ions will be characteristic fragments.
-
Optimize collision energies for each transition to maximize signal intensity.
-
-
4. Data Analysis and Quantification:
-
Rationale: To accurately determine the concentration of each VLC-HFA by normalizing its peak area to that of the known amount of internal standard.
-
Procedure:
-
Integrate the peak areas for each MRM transition.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of each VLC-HFA using a standard curve prepared with authentic standards.
-
Conclusion and Future Directions
The metabolic pathways of omega-3 and omega-6 very-long-chain hydroxy fatty acids represent a fascinating example of how subtle differences in substrate structure can lead to profoundly different biological outcomes. While omega-6 VLC-HFAs are primarily directed towards building stable structural components essential for the nervous system, their omega-3 counterparts give rise to potent signaling molecules that actively resolve inflammation and promote tissue healing.
Understanding this metabolic divergence is critical for developing therapeutic strategies for a range of diseases. For neurodegenerative conditions linked to myelin defects, enhancing the synthesis of omega-6 VLC-HFAs could be beneficial. Conversely, for chronic inflammatory diseases, shifting the metabolic balance towards the production of omega-3 derived SPMs offers a promising therapeutic avenue.
Future research should focus on elucidating the precise substrate specificities and regulatory mechanisms of the enzymes involved, particularly FA2H and the various ELOVL and FADS isoforms. Furthermore, advanced lipidomics techniques will be instrumental in mapping the full spectrum of VLC-HFA-containing lipid species in various tissues and disease states, providing deeper insights into their complex and vital roles in human health.
References
- Very long chain omega‐3 (n‐3) fatty acids and human health. (2014). Semantic Scholar.
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- Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. (2020). Royal Society of Chemistry.
- Health Implications of High Dietary Omega-6 Polyunsaturated Fatty Acids. (n.d.).
- The omega-3 and omega-6 metabolism pathways. (n.d.).
- Role of very-long-chain fatty acids in plant development, when chain length does m
- Metabolic pathways for omega-6 and omega-3 fatty acids that result in a variety of inflammation mediators and cell function effectors. (n.d.).
- Very long-chain fatty acids: elongation, physiology and rel
- Omega-3 Fatty Acids - Health Professional Fact Sheet. (n.d.). NIH Office of Dietary Supplements.
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- Metabolism of Very Long-Chain Fatty Acids: Genes and P
- Mode and Mechanism of Action of Omega-3 and Omega-6 Unsaturated Fatty Acids in Chronic Diseases. (n.d.). MDPI.
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- Overview of Omega-6 Fatty Acids. (n.d.).
- Omega-3 Fatty Acids & The Important Role They Play. (n.d.). Cleveland Clinic.
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- Very long-chain omega-3 fatty acids provide several health benefits. (2023). Nofima.
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- Omega-6 and omega-3 fatty acids metabolism pathways in the body of pigs fed diets with different sources of fatty acids. (n.d.).
- Omega−6 f
- High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. (2020). LCGC.
- Omega-6 Fatty Acids - Uses, Side Effects, And More. (n.d.). WebMD.
- Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020).
- Differential effects of high dose omega-3 fatty acids on metabolism and inflammation in patients with obesity: eicosapentaenoic and docosahexaenoic acid supplement
- Recent Analytical Methodologies in Lipid Analysis. (n.d.).
- Omega-6 fatty acids: Function, benefits, and food sources. (2020). Medical News Today.
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- 3. researchgate.net [researchgate.net]
- 4. Metabolism of Omega-3 and Omega-6 Fatty Acids | Golden Valley Flax [goldenvalleyflax.com]
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A Researcher's Guide to Confirming the Stereospecific Product of HSD17B12
This guide provides an in-depth technical framework for researchers seeking to definitively characterize the enzymatic product of Hydroxysteroid (17β) dehydrogenase 12 (HSD17B12). While broadly classified as a 17β-hydroxysteroid dehydrogenase due to its ability to convert estrone to estradiol, its primary and essential role in most tissues is as a 3-ketoacyl-CoA reductase in the mammalian endoplasmic reticulum (ER) fatty acid elongation pathway.[1][2][3] This pathway is fundamental for producing the long and very-long-chain fatty acids (VLCFAs) that are critical for lipid homeostasis, membrane structure, and the synthesis of signaling molecules like prostaglandins.[4][5][6]
The core of HSD17B12's function in lipid metabolism is the reduction of a 3-ketoacyl-CoA intermediate to a 3-hydroxyacyl-CoA. This reaction creates a chiral center at the C3 position. The precise stereochemistry of this hydroxyl group—whether it is in the (S) or (R) configuration—is not a trivial detail. It is the critical determinant for whether the subsequent enzyme in the cycle, 3-hydroxyacyl-CoA dehydratase (HACD), can accept it as a substrate to continue the elongation process.
This guide moves beyond simple confirmation of activity to address the pivotal question of stereospecificity. We will compare the necessary experimental approaches, provide detailed, field-tested protocols, and place HSD17B12 in its proper context relative to other key reductases in fatty acid metabolism.
The Central Role of HSD17B12 in Fatty Acid Elongation
The synthesis of VLCFAs occurs via a four-step cycle in the ER, with each turn adding two carbons to the acyl chain. HSD17B12 executes the second, reductive step.
Caption: The mammalian fatty acid elongation cycle, highlighting the critical reduction step catalyzed by HSD17B12.
Experimental Strategy: A Two-Phase Approach to Product Confirmation
To rigorously determine the stereochemistry of the HSD17B12 product, we recommend a workflow that first generates the product in vitro and then employs chiral chromatography for definitive stereochemical assignment. This approach isolates the enzyme's activity from confounding cellular pathways and provides unambiguous, quantifiable data.
Caption: A validated workflow for the generation and stereochemical analysis of the HSD17B12 enzymatic product.
Protocol 1: In Vitro Enzymatic Assay for HSD17B12
Principle & Causality: This protocol uses purified, recombinant HSD17B12 to convert a specific 3-ketoacyl-CoA substrate into its 3-hydroxyacyl-CoA product. Using a recombinant enzyme is critical as it ensures that the observed activity is solely attributable to HSD17B12, eliminating interference from other cellular reductases. The reaction requires the NADPH cofactor, which provides the hydride ion for the reduction.
Materials:
-
Purified, active recombinant human HSD17B12 protein.
-
Substrate: 3-oxohexadecanoyl-CoA (or other relevant 3-ketoacyl-CoA).
-
Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form).
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4, containing 1 mM DTT.
-
Quenching Solution: 10% Acetic Acid in Methanol.
-
Solid Phase Extraction (SPE) C18 cartridges for product purification.
Step-by-Step Methodology:
-
Enzyme Preparation: Thaw recombinant HSD17B12 on ice. Dilute to a working concentration (e.g., 50-100 μg/mL) in cold Assay Buffer. Expertise Note: The stability of HSD17B12 can be enhanced by the presence of a mild non-ionic detergent like Triton X-100 (0.01%) in the buffer, especially if the protein was purified from a membrane fraction.
-
Reaction Setup (Self-Validating System): Prepare reactions in microcentrifuge tubes on ice. A robust experimental design includes:
-
Complete Reaction: 5 μL HSD17B12, 5 μL 3-oxohexadecanoyl-CoA (1 mM stock), 5 μL NADPH (10 mM stock), 35 μL Assay Buffer.
-
Negative Control (No Enzyme): 5 μL Assay Buffer, 5 μL Substrate, 5 μL NADPH, 35 μL Assay Buffer. This control validates that the conversion is enzyme-dependent.
-
Negative Control (No Cofactor): 5 μL HSD17B12, 5 μL Substrate, 5 μL Assay Buffer, 35 μL Assay Buffer. This confirms the requirement for NADPH.
-
-
Incubation: Transfer tubes to a 37°C water bath and incubate for 30-60 minutes. The optimal time may need to be determined empirically by running a time-course experiment.
-
Reaction Quenching: Stop the reaction by adding 100 μL of ice-cold Quenching Solution. This denatures the enzyme and precipitates proteins.
-
Clarification: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet precipitated protein. Transfer the supernatant to a new tube.
-
Product Extraction:
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash with 1 mL of water to remove salts and buffer components.
-
Elute the acyl-CoA species with 1 mL of methanol.
-
Dry the eluate under a stream of nitrogen gas and resuspend in 100 μL of the initial mobile phase for chiral analysis.
-
Protocol 2: Chiral HPLC for Stereochemical Determination
Principle & Causality: Chiral chromatography is the gold standard for separating enantiomers. A chiral stationary phase (CSP) contains a chiral selector that interacts diastereomerically with the enantiomers in the sample, leading to different retention times. Co-injection with authentic, stereochemically pure standards provides definitive proof of identity.
Materials:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Chiral Column: A column with a polysaccharide-based CSP, such as an amylose or cellulose derivative, is highly effective for separating hydroxylated fatty acid species.[7]
-
Mobile Phase: An isocratic mixture of Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 95:5:0.1 v/v/v). The exact ratio may require optimization.
Step-by-Step Methodology:
-
System Equilibration: Install the chiral column and equilibrate with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Standard Analysis:
-
Inject the 3(S)-hydroxyhexadecanoyl-CoA standard and record its retention time.
-
Inject the 3(R)-hydroxyhexadecanoyl-CoA standard and record its retention time.[8]
-
Inject a 1:1 mixture of the (S) and (R) standards to confirm baseline separation of the two peaks.
-
-
Sample Analysis: Inject the extracted product from Protocol 1.
-
Data Interpretation: Compare the retention time of the peak generated in the enzymatic reaction with the retention times of the (S) and (R) standards. The product's identity is confirmed by a perfect match in retention time.
-
Co-Injection (Confirmation): For ultimate confidence, spike the enzymatic product sample with one of the pure standards (e.g., the (R) standard). A single, sharp, taller peak confirms identity. If two peaks appear, the product is the opposite enantiomer.
Comparative Analysis: HSD17B12 in the Context of Fatty Acid Metabolism
The stereochemistry of HSD17B12's product is best understood by comparing it to its counterpart in the fatty acid breakdown pathway, β-oxidation. While both pathways involve 3-hydroxyacyl-CoA intermediates, they operate with opposing stereochemistry, a common paradigm in metabolism that prevents futile cycles.
| Feature | HSD17B12 (Elongation) | L-3-hydroxyacyl-CoA Dehydrogenase (HADH) (β-Oxidation) |
| Metabolic Pathway | Anabolism (Synthesis) | Catabolism (Breakdown) |
| Subcellular Location | Endoplasmic Reticulum | Mitochondria & Peroxisomes[9] |
| Function | Reduces 3-ketoacyl-CoA | Oxidizes L-3-hydroxyacyl-CoA[10] |
| Substrate | 3-Ketoacyl-CoA | (S)-3-hydroxyacyl-CoA (L-isomer)[10] |
| Product | (R)-3-hydroxyacyl-CoA (D-isomer)[1][11] | 3-Ketoacyl-CoA[10] |
| Cofactor | NADPH (Reductant) | NAD+ (Oxidant) |
Authoritative Grounding: The UniProt database, a central hub for protein information, explicitly annotates the catalytic activity of HSD17B12 as producing (3R)-hydroxyacyl-CoA.[1][11] This is consistent with the established stereochemistry of fatty acid synthesis pathways, which produce the D-isomer, versus β-oxidation which degrades the L-isomer.[10] Therefore, the experimental workflow described above is expected to confirm that HSD17B12 produces 3(R)-hydroxyacyl-CoA .
Conclusion
Confirming the enzymatic product of HSD17B12 is a multi-step process that requires careful execution and the right analytical tools. By combining a clean in vitro reaction with the resolving power of chiral chromatography, researchers can move beyond simply measuring activity to definitively assigning the stereochemistry of the product. The evidence strongly indicates that HSD17B12, as a key reductase in the anabolic fatty acid elongation pathway, produces the 3(R)-hydroxyacyl-CoA enantiomer, distinguishing it from the (S)-specific enzymes of the catabolic β-oxidation pathway. This level of precision is essential for accurately modeling lipid metabolism and for developing targeted therapeutic strategies for diseases involving dysregulated fatty acid synthesis.[4][12][13]
References
-
Heikelä, H., et al. (2020). Hydroxysteroid (17β) dehydrogenase 12 is essential for metabolic homeostasis in adult mice. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
ResearchGate. (n.d.). HYDROXYSTEROID (17β) DEHYDROGENASE 12 IS ESSENTIAL FOR THE METABOLIC HOMEOSTASIS IN ADULT MICE | Request PDF. [Link]
-
Watanabe, K., & Nishimura, K. (2011). Chiral separation, determination of absolute configuration, and high-performance liquid chromatography detection of enantiomeric 3-hydroxyhexadecanoyl-CoA. Journal of Oleo Science. [Link]
-
UniProt. (n.d.). HSD17B12 - Very-long-chain 3-oxoacyl-CoA reductase - Homo sapiens (Human). UniProtKB. [Link]
-
UniProt. (n.d.). Hsd17b12 - 3-ketoacyl-CoA reductase - Mionectes macconnelli (McConnell's flycatcher). UniProtKB. [Link]
-
Heikelä, H., et al. (2020). Hydroxysteroid (17β) dehydrogenase 12 is essential for metabolic homeostasis in adult mice. PubMed. [Link]
-
Yano, I., et al. (1990). Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. PubMed. [Link]
-
UniProt. (n.d.). HSD17B12 - Very-long-chain 3-oxoacyl-CoA reductase - Sus scrofa (Pig). UniProtKB. [Link]
-
Kemiläinen, H., et al. (2024). Disruption of HSD17B12 in mouse hepatocytes leads to reduced body weight and defect in the lipid droplet expansion associated with microvesicular steatosis. PubMed. [Link]
-
Sali, K., et al. (2025). Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids. PubMed. [Link]
-
UniProt. (n.d.). Hsd17b12 - Very-long-chain 3-oxoacyl-CoA reductase - Rattus norvegicus (Rat). UniProtKB. [Link]
-
Semantic Scholar. (n.d.). Disruption of HSD17B12 in mouse hepatocytes leads to reduced body weight and defect in the lipid droplet expansion associated with microvesicular steatosis. [Link]
-
National Center for Biotechnology Information. (n.d.). HSD17B12 hydroxysteroid 17-beta dehydrogenase 12 [ (human)]. [Link]
-
Arent, S., et al. (2010). Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch. PubMed Central. [Link]
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Petousis, P., et al. (2022). Impact of 17β-HSD12, the 3-ketoacyl-CoA reductase of long-chain fatty acid synthesis, on breast cancer cell proliferation and migration. PMC - NIH. [Link]
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ResearchGate. (n.d.). The Hydroxysteroid (17β) Dehydrogenase Family Gene HSD17B12 Is Involved in the Prostaglandin Synthesis Pathway, the Ovarian Function, and Regulation of Fertility | Request PDF. [Link]
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Kemiläinen, H., et al. (2016). The Hydroxysteroid (17β) Dehydrogenase Family Gene HSD17B12 Is Involved in the Prostaglandin Synthesis Pathway, the Ovarian Function, and Regulation of Fertility. PubMed. [Link]
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M-CSA. (n.d.). L-3-hydroxyacyl-CoA dehydrogenase. Mechanism and Catalytic Site Atlas. [Link]
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comparing the inhibitory effects of different long-chain acyl-CoAs on metabolic enzymes
A Researcher's Guide to Long-Chain Acyl-CoA Inhibition of Metabolic Enzymes
Introduction: The Dual Role of Long-Chain Acyl-CoAs as Metabolites and Master Regulators
In cellular metabolism, long-chain acyl-CoAs (LC-CoAs) are primarily recognized as activated intermediates in fatty acid metabolism, essential for both β-oxidation and the synthesis of complex lipids. However, their role extends far beyond that of a simple substrate. LC-CoAs are potent allosteric regulators, acting as metabolic sensors that provide feedback to key enzymes, thereby modulating pathway flux in response to cellular energy status. An accumulation of LC-CoAs signals a state of lipid surplus, triggering the inhibition of enzymes involved in both fatty acid and glucose metabolism. This guide provides a comparative analysis of the inhibitory effects of different LC-CoAs on critical metabolic enzymes, discusses the underlying experimental methodologies, and explores the implications for disease research and drug development.
The regulatory significance of LC-CoAs has been debated, partly due to the challenge of distinguishing specific allosteric interactions from non-specific detergent effects at higher concentrations.[1][2] However, studies using non-hydrolyzable analogs and observing inhibition at low nanomolar to micromolar concentrations strongly support a physiological role for LC-CoAs as specific negative effectors for numerous enzymes.[1][3][4]
Key Enzymatic Targets of LC-CoA Inhibition
The inhibitory action of LC-CoAs is not indiscriminate. It primarily targets enzymes at critical metabolic junctures, ensuring a coordinated response to nutrient availability. Here, we compare the effects on three well-characterized enzymes: Acetyl-CoA Carboxylase, Citrate Synthase, and Glucose-6-Phosphatase.
Acetyl-CoA Carboxylase (ACC): The Gatekeeper of Fatty Acid Synthesis
Acetyl-CoA Carboxylase (ACC) catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the committed step in de novo fatty acid synthesis.[5][6] As the product of this pathway, LC-CoAs, particularly Palmitoyl-CoA (C16:0), act as potent feedback inhibitors of ACC.[7][8] This inhibition is a classic example of end-product regulation, preventing the wasteful synthesis of fatty acids when they are already abundant.
The inhibition of ACC by LC-CoAs is competitive with respect to the allosteric activator, citrate.[7] When energy is high, citrate is exported from the mitochondria and activates ACC, promoting fatty acid synthesis. However, an accumulation of LC-CoAs can override this activation, thus halting the pathway.[7][8] This dual regulation ensures that lipogenesis is tightly coupled to both the cell's energy state (citrate levels) and its fatty acid content (LC-CoA levels).
Citrate Synthase: Controlling Entry into the Krebs Cycle
Citrate synthase catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, the first step of the citric acid (Krebs) cycle.[9] This enzyme is a crucial control point that integrates carbohydrate and fatty acid metabolism. Oleoyl-CoA (C18:1) and other LC-CoAs have been shown to inhibit citrate synthase, representing a key cross-talk mechanism between fatty acid oxidation and the Krebs cycle.[1][2]
Inhibition of citrate synthase by LC-CoAs slows the entry of acetyl-CoA into the Krebs cycle.[9] This is physiologically significant because when fatty acid oxidation is high, the resulting abundance of LC-CoAs signals that sufficient fuel is being processed, thereby reducing the need to oxidize further acetyl-CoA from glycolysis. This helps to balance fuel utilization and prevent metabolic overload. The interaction is specific, as demonstrated by experiments showing that modifications to the adenine moiety of the CoA molecule reduce the inhibitory effect, ruling out simple detergency as the sole cause.[1][2]
Glucose-6-Phosphatase (G6Pase): A Key Player in Gluconeogenesis
The glucose-6-phosphatase (G6Pase) system is critical for maintaining blood glucose homeostasis, catalyzing the final step of both gluconeogenesis and glycogenolysis. The system involves a catalytic subunit and transporters for the substrate (glucose-6-phosphate, T1) and products.[3] Palmitoyl-CoA has been shown to inhibit G6Pase activity in intact liver microsomes by targeting the T1 glucose-6-phosphate translocase.[3] This inhibition reduces the Vmax of the enzyme without significantly altering the Km for the substrate.[3]
This regulatory action provides a mechanism for lipids to influence glucose production. During periods of high fatty acid availability, the resulting increase in intracellular LC-CoA levels can directly suppress hepatic glucose output, demonstrating a direct link between lipid and glucose metabolism.[3][10]
Comparative Analysis of Inhibitory Potency
The inhibitory effect of an LC-CoA is not solely dependent on its concentration but also on its structure, including acyl chain length and degree of saturation. The following table summarizes reported inhibitory constants (IC50) for various LC-CoAs against different enzymes, providing a quantitative comparison.
| Enzyme Target | Long-Chain Acyl-CoA | Chain Length & Saturation | Reported IC50 (µM) | Organism/Tissue |
| h5-Lipoxygenase | Palmitoyl-CoA | C16:0 | 3.3 ± 0.3 | Human |
| Palmitoleoyl-CoA | C16:1 | 2.0 ± 0.4 | Human | |
| h15-LOX-1 | Stearoyl-CoA | C18:0 | 4.2 ± 0.6 | Human |
| Oleoyl-CoA | C18:1 | 39 ± 2 | Human | |
| h15-LOX-2 | Oleoyl-CoA | C18:1 | 0.62 | Human |
| Insulin-Degrading Enzyme | Various LC-CoAs | C16-C20 | 10 - 50 | Rat Liver |
Data synthesized from published literature.[11][12] Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., buffer composition, enzyme concentration, presence of binding proteins like albumin).
From the available data, a few trends emerge:
-
Enzyme Specificity: Different enzymes exhibit distinct sensitivities to various LC-CoAs. For instance, C16 acyl-CoAs are potent inhibitors of h5-LOX, whereas C18 acyl-CoAs are more effective against h15-LOX isozymes.[12]
-
Saturation Effects: The degree of saturation can significantly impact potency. For h15-LOX-1, the saturated stearoyl-CoA (18:0) is a much stronger inhibitor than the monounsaturated oleoyl-CoA (18:1).[12]
-
Chain Length: Chain length is a critical determinant of inhibitory activity, with C16-C20 molecules generally showing significant effects on enzymes like insulin-degrading enzyme.[11]
Visualizing Metabolic Regulation by LC-CoAs
The diagram below illustrates the central role of LC-CoAs in metabolic feedback inhibition, highlighting their points of action on key pathways.
Caption: Feedback inhibition loops mediated by Long-Chain Acyl-CoAs.
Experimental Protocol: A General Enzyme Inhibition Assay
To quantitatively assess the inhibitory potential of an LC-CoA, a robust and reproducible assay is essential. A continuous enzyme-coupled spectrophotometric assay is a widely used method.[13]
Principle of the Assay
This protocol measures the activity of an enzyme by monitoring the change in absorbance of a substrate or product over time. The rate of this change is proportional to the enzyme's activity. By comparing the rate in the presence and absence of an inhibitor (the LC-CoA), one can determine the degree of inhibition and calculate parameters like the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).
Materials & Reagents
-
Purified enzyme of interest
-
Substrate(s) for the enzyme
-
LC-CoA inhibitor stock solution (e.g., Palmitoyl-CoA, Oleoyl-CoA)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Cofactors if required (e.g., NAD+, ATP)
-
Spectrophotometer or microplate reader
-
96-well UV-transparent plates or cuvettes
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare the assay buffer. A common choice is a potassium phosphate or Tris-HCl buffer at a physiological pH (e.g., 7.4).[13]
-
Prepare a concentrated stock solution of the enzyme in a suitable storage buffer.
-
Prepare a stock solution of the substrate.
-
Prepare a high-concentration stock of the LC-CoA in an appropriate solvent (e.g., water or buffer). From this, create a serial dilution series to test a range of inhibitor concentrations.
-
-
Assay Setup (96-well plate format):
-
Causality: To ensure the inhibitor has time to bind to the enzyme, a pre-incubation step is critical.[14]
-
To each well, add the assay buffer.
-
Add the varying concentrations of the LC-CoA inhibitor to the appropriate wells. Include "no inhibitor" control wells (add solvent vehicle only).
-
Add the enzyme solution to all wells except for a "no enzyme" blank. Mix gently.
-
Pre-incubate the enzyme-inhibitor mixture for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C).[14]
-
-
Initiation and Measurement:
-
Causality: The reaction must be initiated by the substrate. Adding the enzyme last can lead to variability if the substrate and inhibitor have overlapping binding sites.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at the appropriate wavelength (e.g., 340 nm for NADH production/consumption) in kinetic mode.[13] Record measurements every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
For each concentration of inhibitor, calculate the initial reaction velocity (rate) from the linear portion of the absorbance vs. time plot.
-
Normalize the rates by expressing them as a percentage of the activity of the "no inhibitor" control.
-
Plot the percent activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Workflow for Determining Inhibitor Potency (IC50)
The following diagram outlines the logical workflow for conducting an enzyme inhibition experiment.
Caption: Standard workflow for an IC50 determination experiment.
Implications for Research and Drug Development
Understanding the nuanced inhibitory profiles of LC-CoAs is critical for several research areas:
-
Metabolic Diseases: Dysregulation of fatty acid and glucose metabolism is a hallmark of diseases like obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Elevated intracellular LC-CoA levels in these conditions can contribute to insulin resistance and cellular dysfunction by inappropriately inhibiting key enzymes.[11][15] For example, the inhibition of ACC is a key mechanism by which cells promote fatty acid oxidation, a process that is often dysregulated in metabolic disease.[6]
-
Drug Discovery: Enzymes regulated by LC-CoAs, such as ACC and Stearoyl-CoA Desaturase (SCD), are attractive targets for therapeutic intervention.[6][16][17] Developing small molecule inhibitors that mimic the effects of LC-CoAs at specific enzyme allosteric sites is a promising strategy for treating metabolic disorders.[6][16] A thorough understanding of the natural inhibitory mechanisms is essential for designing effective and specific drugs.
-
Cancer Biology: Many cancer cells exhibit altered metabolism, including increased de novo lipogenesis to support rapid proliferation.[18][19] The ACC-FASN pathway is often upregulated in tumors.[5] Targeting this pathway with inhibitors that exploit the allosteric sites normally regulated by LC-CoAs could be a viable anti-cancer strategy.
Conclusion
Long-chain acyl-CoAs are sophisticated metabolic regulators that provide crucial feedback to maintain cellular homeostasis. Their inhibitory effects on key enzymes like ACC, citrate synthase, and G6Pase demonstrate a high degree of coordination between lipid and carbohydrate metabolism. By comparing the inhibitory potency of different LC-CoAs and employing robust enzymatic assays, researchers can further elucidate these complex regulatory networks. These insights are not only fundamental to our understanding of cell biology but also pave the way for novel therapeutic strategies targeting metabolic diseases and cancer.
References
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Inhibition of citrate synthase by oleoyl-CoA: a regulatory phenomenon. PubMed.[Link]
-
Fatty acyl-CoA esters inhibit glucose-6-phosphatase in rat liver microsomes. PubMed Central (PMC), National Institutes of Health (NIH).[Link]
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Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal.[Link]
-
Inhibition of citrate synthase by oleoyl-CoA: a regulatory phenomenon. PubMed Central (PMC), National Institutes of Health (NIH).[Link]
-
Inhibition by long-chain acyl-CoAs of glucose 6-phosphate metabolism in plastids isolated from developing embryos of oilseed rape (Brassica napus L.). PubMed Central (PMC), National Institutes of Health (NIH).[Link]
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Regulation of the Activity of Acetyl Coenzyme A Carboxylase by Palmitoyl Coenzyme A and Citrate. ResearchGate.[Link]
-
Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms. National Institutes of Health (NIH).[Link]
-
In Vitro Inhibition of Insulin-Degrading Enzyme by Long-Chain Fatty Acids and Their Coenzyme A Thioesters. ResearchGate.[Link]
-
Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase. National Institutes of Health (NIH).[Link]
-
Stearoyl-CoA desaturase enzyme 1 inhibition reduces glucose utilization for de novo fatty acid synthesis and cell proliferation in 3T3-L1 adipocytes. National Institutes of Health (NIH).[Link]
-
Inhibition of acetyl-CoA carboxylase impaired tubulin palmitoylation and induced spindle abnormalities. PubMed Central (PMC), National Institutes of Health (NIH).[Link]
-
Substrate-inhibiton by acetyl-CoA in the condensation reaction between oxaloacetate and acetyl-CoA catalyzed by citrate synthase from pig heart. PubMed.[Link]
-
Inhibition of long chain fatty acyl-CoA synthetase (ACSL) and ischemia reperfusion injury. PubMed.[Link]
-
Inhibitory Investigations of Acyl-CoA Derivatives against Human Lipoxygenase Isozymes. MDPI.[Link]
-
Inhibition of Long-Chain Acyl CoA Synthetase-1 Reduces Long Chain Fatty Acid Uptake to Protect Against Myocardial Ischemic Injury. ResearchGate.[Link]
-
Long-chain-fatty-acid—CoA ligase. Wikipedia.[Link]
-
Citrate synthase. Wikipedia.[Link]
-
Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity. PubMed Central (PMC), National Institutes of Health (NIH).[Link]
-
Pharmacological inhibition of stearoyl-CoA desaturase 1 improves insulin sensitivity in insulin-resistant rat models. PubMed.[Link]
-
A Role for the Malonyl-CoA/Long-Chain Acyl-CoA Pathway of Lipid Signaling in the Regulation of Insulin Secretion in Response to Both Fuel and Nonfuel Stimuli. Diabetes, American Diabetes Association.[Link]
-
Succinyl-CoA Synthetase. University of Wisconsin-La Crosse.[Link]
-
How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Bench-Experts.[Link]
-
Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases. MDPI.[Link]
-
An enzyme-coupled assay for acyl-CoA synthetase. ResearchGate.[Link]
-
Mechanisms through which an inhibition of stearoyl-CoA desaturase (SCD)... ResearchGate.[Link]
-
Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. PubMed Central (PMC), National Institutes of Health (NIH).[Link]
-
Stearoyl-CoA Desaturase-1 Enzyme Inhibition by Grape Skin Extracts Affects Membrane Fluidity in Human Colon Cancer Cell Lines. MDPI.[Link]
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- 3. Fatty acyl-CoA esters inhibit glucose-6-phosphatase in rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA
Introduction: The Imperative for Purity in Metabolic Research
3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA is a crucial, yet complex, molecular tool for researchers investigating the intricacies of fatty acid metabolism, particularly in pathways involving polyunsaturated fatty acids (PUFAs) and their hydroxylated derivatives.[1][2] As a substrate or intermediate in enzymatic assays, its structural and chemical integrity is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and translatable scientific data are built. The presence of seemingly minor impurities—be they stereoisomers, oxidation products, or synthetic precursors—can lead to erroneous kinetic data, misinterpretation of biological activity, and ultimately, the failure of research and drug development programs.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of this specific long-chain, hydroxylated, polyunsaturated acyl-CoA. We will move beyond a simple listing of methods to explore the causality behind experimental choices, establishing a self-validating system for purity assessment that ensures the highest degree of confidence in your research materials.
The Analytical Challenge: A Landscape of Potential Impurities
The complex structure of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA presents a unique analytical challenge. Its long C24 acyl chain, multiple cis-double bonds, specific (S)-hydroxyl stereocenter, and labile thioester linkage create a landscape of potential impurities that can arise during its multi-step synthesis and storage.[3][4] A robust purity assessment must be designed to detect and quantify these specific variants.
Caption: Logical relationship between the target molecule and its potential impurities.
Primary Analytical Techniques: A Comparative Analysis
No single analytical technique can provide a complete picture of purity for such a complex molecule. True confidence is achieved through an orthogonal approach, where the weaknesses of one method are covered by the strengths of another. We will compare three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse for initial purity assessment, offering excellent quantitative capabilities. For acyl-CoAs, a reversed-phase (RP) method is standard, separating compounds based on their relative hydrophobicity.
-
Expertise & Causality: The choice of a C18 reversed-phase column is logical because it effectively separates the highly lipophilic acyl-CoA from more polar impurities like free Coenzyme A and less retained impurities like salts from the synthesis. The polyunsaturated acyl chain provides strong retention. UV detection is set to ~260 nm, targeting the adenine moiety of the CoA molecule. This provides a strong chromophore, allowing for sensitive detection and quantification of any CoA-containing species.[5][6] The percentage of the main peak area relative to the total area of all peaks gives a reliable estimate of purity, often referred to as "purity by UV."
-
Strengths:
-
Quantitative Accuracy: Provides excellent quantitative data on the percentage of the main component relative to other UV-active impurities.
-
Separation Power: Effectively separates the target from precursors (free fatty acid, CoA) and some degradation products.
-
Robustness: A widely available and highly reproducible technique.
-
-
Limitations:
-
Co-elution Risk: Diastereomers and geometric isomers may have very similar retention times and can co-elute, appearing as a single, sharp peak, thus masking their presence.[7]
-
Non-Specific Detection: The UV detector "sees" the CoA portion, not the acyl chain. An impurity with a different acyl chain but the same CoA moiety will be detected but not identified. Impurities without the CoA chromophore (like the free fatty acid) will be invisible at 260 nm.
-
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve the lyophilized solid in Mobile Phase A to a concentration of ~1 mg/mL. Inject 10-20 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for confirming molecular identity and achieving unparalleled sensitivity. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
-
Expertise & Causality: For acyl-CoAs, electrospray ionization (ESI) in the positive ion mode is the method of choice.[8][9] The molecule readily accepts a proton to form the [M+H]⁺ ion. The true power comes from tandem MS (MS/MS), where this parent ion is fragmented. Long-chain acyl-CoAs exhibit a characteristic and diagnostic fragmentation pattern: a neutral loss of the 507 Da phosphopantetheine portion of CoA.[10][11] By setting the mass spectrometer to specifically monitor for this transition (a technique called Multiple Reaction Monitoring or MRM), we gain extraordinary specificity and sensitivity, filtering out chemical noise and confirming that the detected peak is indeed an acyl-CoA.
-
Strengths:
-
Unambiguous Mass Confirmation: Directly confirms the molecular weight of the target compound.
-
Extreme Sensitivity: Can detect trace-level impurities that are invisible to UV or NMR detectors.
-
High Specificity: The characteristic fragmentation pattern provides high confidence in the identification of acyl-CoA species.[9]
-
-
Limitations:
-
Isomer Blindness: Standard MS cannot differentiate between isomers (stereoisomers, positional isomers, or geometric isomers) as they have the identical mass and often similar fragmentation.
-
Quantification Challenges: While relative quantification is straightforward, absolute quantification can be complex due to variations in ionization efficiency between different molecules.[11]
-
-
LC System: Utilize the same HPLC method as described above. The flow can be diverted post-column to accommodate the lower flow rates preferred by ESI sources if necessary.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
MS Parameters:
-
MRM Transition:
-
Parent Ion (Q1): Calculate the exact mass of the protonated molecule.
-
Product Ion (Q3): Monitor for the fragment corresponding to the [M+H - 507]⁺ transition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the ultimate tool for unambiguous structural elucidation. While HPLC and MS infer structure from chromatographic behavior and mass, NMR directly observes the chemical environment of the atoms within the molecule.
-
Expertise & Causality: ¹H NMR is indispensable for confirming the fine details of the structure. The cis configuration of the five double bonds is confirmed by the characteristic coupling constants (J-values) of the vinyl protons, which are distinct from those of trans protons.[12] The position of the hydroxyl group at the C3 position can be confirmed by the chemical shift and multiplicity of the adjacent methylene protons (C2 and C4). Furthermore, quantitative NMR (qNMR), where a certified internal standard of known concentration is added to a precisely weighed sample, allows for the determination of absolute purity (w/w %).[13][14] This is a primary method orthogonal to chromatography.
-
Strengths:
-
Definitive Structure Elucidation: Unambiguously confirms the connectivity, stereochemistry of the hydroxyl group (with chiral shift reagents if necessary), and the cis geometry of all double bonds.
-
Absolute Quantification (qNMR): Provides a direct measure of mass purity, which is often more valuable than the area-% purity from HPLC.[15]
-
Detects "NMR Silent" Impurities: By quantifying the target molecule against a standard, qNMR can account for impurities that are not visible by NMR (e.g., inorganic salts).
-
-
Limitations:
-
Low Sensitivity: Requires significantly more material (~1-5 mg) compared to LC-MS.
-
Spectral Complexity: The ¹H NMR spectrum is complex, with significant signal overlap in the aliphatic region (~1-2 ppm) from the long acyl chain. The numerous signals from the CoA moiety further complicate the spectrum.[12]
-
Sample Stability: The thioester bond can be susceptible to hydrolysis, and the polyunsaturated chain to oxidation, during the relatively long acquisition times of some NMR experiments.[16] Careful sample preparation is critical.
-
-
Sample Preparation:
-
Precisely weigh ~2-5 mg of the sample.
-
Dissolve in a deuterated solvent (e.g., D₂O or Methanol-d₄). For D₂O, use a buffer (e.g., phosphate) to maintain a stable pD of ~6.5-7.4 to minimize hydrolysis.[16]
-
Add a reducing agent (e.g., TCEP) and a chelating agent (e.g., EDTA) to prevent oxidative dimerization of the free thiol.[16]
-
For qNMR, add a precisely weighed amount of a certified internal standard (e.g., maleic acid).
-
-
Acquisition: Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥500 MHz). Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of interest to allow for full signal recovery.
-
Analysis:
-
Integrate a well-resolved signal from the analyte (e.g., the H8 proton of the adenine ring at ~8.6 ppm).
-
Integrate a signal from the internal standard.
-
Calculate the absolute purity based on the integral values, number of protons, molecular weights, and sample weights.[14]
-
Data Presentation and Comparative Summary
A multi-faceted approach provides the most complete and trustworthy assessment of purity.
A Synergistic Workflow for Purity Validation
The following workflow ensures a self-validating system where each technique corroborates the others.
Caption: A self-validating workflow for purity assessment.
Comparative Performance Metrics
| Feature | HPLC-UV | LC-MS/MS | NMR Spectroscopy |
| Primary Role | Quantitative Purity (% Area) | Identity Confirmation & Trace Analysis | Structural Elucidation & Absolute Purity |
| Sensitivity | Moderate (µg range) | Very High (pg-ng range) | Low (mg range) |
| Specificity | Low (Chromophore-based) | Very High (Mass & Fragment-based) | High (Structure-based) |
| Isomer Resolution | Limited | Poor (for iso-mass species) | Excellent (for most isomers) |
| Quantification | Relative (% Area) | Relative (can be absolute with standards) | Absolute (qNMR) |
| Throughput | High | High | Low |
| Key Information | Purity relative to other UV-active species.[17] | Confirms molecular weight and detects trace impurities.[8][9] | Confirms exact chemical structure, including stereochemistry.[12][13] |
Conclusion
Assessing the purity of a complex molecule like 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA demands more than a single measurement. It requires a scientifically rigorous, multi-pronged strategy. While HPLC-UV provides a rapid and robust measure of quantitative purity, it can be easily misled by co-eluting isomeric impurities. LC-MS/MS offers unparalleled sensitivity and confirms the molecular weight with high confidence but fails to distinguish isomers. NMR spectroscopy stands as the definitive arbiter of structure, capable of confirming the precise stereochemistry and geometry that are critical for biological function, while qNMR provides the most accurate measure of absolute purity.
References
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Jan. (2015). How to control the purity and quality of fatty acids or their CoA thioesters? Chemistry Stack Exchange. [Link]
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Gao, X., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry. [Link]
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Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research. [Link]
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Murphy, R. C. (2014). Fatty Acids. In Tandem Mass Spectrometry of Lipids. Royal Society of Chemistry. [Link]
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Butovich, I. A., et al. (2018). Mass spectrometry-directed structure elucidation and total synthesis of ultra-long chain (O-acyl)-ω-hydroxy fatty acids. ResearchGate. [Link]
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Basu, S., et al. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. American Journal of Physiology-Endocrinology and Metabolism. [Link]
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Sacramento State ScholarWorks. (2011). Analysis of fatty acids using high-performance liquid chromatography with charged aerosol detection. Sacramento State ScholarWorks. [Link]
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Various Authors. (2025). Determination of free polyunsaturated fatty acids and their oxidative metabolites by high-performance liquid chromatography (HPLC) and mass spectrometry (MS). ResearchGate. [Link]
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Haynes, C. A., et al. (2008). Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. ResearchGate. [Link]
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GERLI. HPLC analysis of Fatty acids. Cyberlipid. [Link]
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Various Authors. (2020). LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. ResearchGate. [Link]
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Thakur, K. (n.d.). CoA of Reference Standards. Chemtos. [Link]
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Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Nacalai Tesque. [Link]
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Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS. [Link]
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Gfeller, D., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
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Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. ACS Publications. [Link]
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Kim, H. Y., et al. (2016). Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids. Molecules. [Link]
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Various Authors. (2010). Studies towards lipid A: a synthetic strategy for the enantioselective preparation of 3-hydroxy fatty acids. ResearchGate. [Link]
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Wang, J., et al. (2021). Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties. Frontiers in Bioengineering and Biotechnology. [Link]
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Riezman, H. (2007). The long and short of fatty acid synthesis. Cell. [Link]
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Chi, X., et al. (2022). Deciphering and engineering the polyunsaturated fatty acid synthase pathway from eukaryotic microorganisms. Frontiers in Bioengineering and Biotechnology. [Link]
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Xie, D., et al. (2021). Recent advances in biotechnological production of polyunsaturated fatty acids by Yarrowia lipolytica. Journal of Zhejiang University-SCIENCE B. [Link]
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Aursnes, M., et al. (2014). The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid. Marine Drugs. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA
This document provides essential safety and logistical procedures for the proper disposal of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA. As a specialized biochemical, the absence of a specific manufacturer's Safety Data Sheet (SDS) necessitates a disposal protocol grounded in its chemical structure, the established principles for managing long-chain fatty acyl-CoA esters, and overarching laboratory safety regulations. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal is conducted safely, responsibly, and in compliance with institutional and federal guidelines.
The overriding principle for handling laboratory waste is that no experimental work should begin without a clear plan for the disposal of all resulting materials, whether hazardous or non-hazardous.[1]
Part 1: Hazard Identification and Risk Assessment
While specific toxicity data for 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA is not publicly available, a risk assessment based on its structural components—a long-chain fatty acid and a Coenzyme A (CoA) thioester—allows for the formulation of prudent handling and disposal practices. The primary chemical feature of concern is the thioester bond, which is more reactive than a typical ester bond.
Table 1: Hazard and Personal Protective Equipment (PPE) Summary
| Hazard Category | Recommended Personal Protective Equipment (PPE) | Precautionary Statements & Rationale |
|---|---|---|
| Skin/Eye Irritation | Chemical-resistant gloves (nitrile), safety glasses with side shields or goggles. | Rationale: Similar long-chain fatty acyl-CoA esters are presumed to be potential skin and eye irritants.[2] Standard laboratory practice dictates protecting exposed skin and eyes from any direct chemical contact. |
| Inhalation | Use in a well-ventilated area or a chemical fume hood. | Rationale: While the compound is likely non-volatile, handling it as a powder or aerosol could lead to inhalation. Prudent practice minimizes this risk. |
| Chemical Reactivity | Segregate from strong oxidizing agents, strong acids, and strong bases. | Rationale: The polyunsaturated fatty acid chain is susceptible to oxidation. The thioester linkage can be hydrolyzed by strong acids or bases.[3] |
| General Handling | Laboratory coat. | Rationale: A lab coat prevents contamination of personal clothing and protects against minor splashes or spills.[2] Do not eat, drink, or smoke when handling this product. |
Part 2: Core Disposal Strategy - Direct Disposal as Chemical Waste
For 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA, the most direct, compliant, and safest disposal method is to manage it as a chemical waste stream without prior chemical deactivation. This approach minimizes handling and relies on your institution's trained Environmental Health and Safety (EHS) professionals for final disposal.
Causality for this approach:
-
Minimizes Exposure: Reduces the number of times laboratory personnel must handle the waste material.
-
Ensures Compliance: Adheres to the guidelines set by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), which govern the management of laboratory chemical waste.[4][5][6][7]
-
Avoids Ambiguity: Since the compound is not explicitly listed as non-hazardous, it must be treated with caution.[8][9][10] The prudent choice is to manage it through the chemical waste program.
The following diagram outlines the decision-making process for the disposal of waste generated from work with this compound.
Caption: Disposal workflow for 3(S)-Hydroxy-tetracosa-pentaenoyl-CoA.
Part 3: Step-by-Step Disposal Protocols
Adherence to these protocols ensures the safe and compliant disposal of all waste streams associated with 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA.
Protocol 1: Disposal of Unused Compound and Experimental Solutions
This protocol applies to the original vial of the compound, leftover stock solutions, or reaction mixtures containing the compound.
-
Segregation:
-
Action: Collect all waste containing 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA in a dedicated waste container. Do not mix with other incompatible waste streams.[4][5]
-
Rationale: Segregation prevents potentially hazardous chemical reactions and ensures the waste is properly characterized for the disposal facility.
-
-
Containerization:
-
Action: Use a chemically compatible, leak-proof container with a secure screw-top cap. For solids, a wide-mouth glass or polyethylene jar is suitable. For liquids, use a glass or solvent-rated plastic bottle.
-
Rationale: Proper containers prevent leaks and spills during storage and transport.[4][7] The container must be in good condition, free from cracks or deterioration.
-
-
Labeling:
-
Action: Label the container clearly with the words "HAZARDOUS WASTE ".[11] List all chemical constituents, including "3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA" and any solvents, with their approximate concentrations or percentages. Include the accumulation start date.
-
Rationale: Accurate labeling is required by OSHA and the EPA for hazard communication and proper disposal.[12] It informs EHS personnel and waste handlers of the container's contents and associated risks.
-
-
Storage:
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area should be under the control of laboratory personnel, away from heat or ignition sources, and ideally within secondary containment (e.g., a chemical-resistant tray).
-
Rationale: Safe storage minimizes the risk of spills and exposure. Secondary containment can capture any potential leaks from the primary container.
-
-
Arrange for Disposal:
-
Action: Once the container is full or has been in storage for the maximum time allowed by your institution (e.g., 6-12 months), contact your institution's EHS department to arrange for a waste pickup.[5][6]
-
Rationale: Institutions operate as licensed hazardous waste generators and have established procedures for the timely and compliant removal of chemical waste from laboratories.[11][13]
-
Protocol 2: Disposal of Contaminated Laboratory Materials
This protocol applies to disposable items that have come into direct contact with the compound.
-
Chemically Contaminated Sharps:
-
Action: Place all contaminated sharps (e.g., needles, pipette tips, razor blades) directly into a designated, puncture-proof, and clearly labeled "Chemically Contaminated Sharps" container.[13] Do not place these items in regular trash or standard glassware waste boxes.
-
Rationale: This prevents physical injury and chemical exposure to custodial and waste handling staff. These containers are specifically designed for safe containment and disposal of sharp objects.
-
-
Contaminated Glassware and Plasticware (Non-Sharps):
-
Action: Disposable items like centrifuge tubes, serological pipettes, and culture plates should be collected in the designated chemical waste container (Protocol 1). For reusable glassware, triple-rinse with a suitable solvent. Collect the first two rinses as chemical waste in the liquid hazardous waste container.
-
Rationale: Disposing of contaminated items as chemical waste prevents the introduction of research chemicals into the regular solid waste stream. Properly decontaminating reusable glassware by collecting the rinsate ensures that the chemical is captured in the hazardous waste stream.[1][13]
-
-
Contaminated Personal Protective Equipment (PPE):
-
Action: Gloves, bench paper, and other disposable PPE with minor contamination can typically be disposed of in the regular laboratory trash, unless grossly contaminated. In case of a significant spill, the contaminated PPE should be collected in a sealed bag and placed in the solid chemical waste container.
-
Rationale: This follows the principle of minimizing the volume of hazardous waste generated.[1] However, heavily contaminated items pose a direct contact hazard and must be managed as chemical waste. Always consult your institution's specific guidelines.
-
References
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Management of Waste. (n.d.). Prudent Practices in the Laboratory. National Institutes of Health. [Link]
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Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. (n.d.). The University of North Carolina at Chapel Hill. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]
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Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. (2024, March). University of Notre Dame Risk Management and Safety. [Link]
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Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. [Link]
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Hunt, M. C., & Alexson, S. E. (2002). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. Trends in Endocrinology and Metabolism, 13(8), 372-376. [Link]
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Comprehensive Safety and Handling Guide for 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA. Given the compound's nature as a bioactive lipid and the absence of specific toxicological data, a cautious approach is paramount. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal protocols to ensure a safe laboratory environment.
Understanding the Compound: A Bioactive Acyl-CoA Ester
3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA is a coenzyme A derivative of a long-chain fatty acid.[1][2] Long-chain fatty acyl-CoA esters are known to be biologically active molecules that can act as regulatory molecules in vivo.[3] Due to its potential to interact with cellular pathways, it is crucial to prevent accidental exposure. The precautionary principle dictates that in the absence of comprehensive safety data, this compound should be handled as potentially hazardous.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the last line of defense against exposure.[4] A risk assessment for handling 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA necessitates a comprehensive approach to personal protection.
Standard Laboratory PPE
For all procedures involving this compound, the following minimum PPE is mandatory:[5]
-
Laboratory Coat: A clean, buttoned lab coat must be worn to protect against splashes and contamination of personal clothing.[4]
-
Safety Glasses: Safety glasses with side shields are required to protect the eyes from potential splashes.[4]
-
Gloves: Nitrile gloves are the preferred choice due to their wide range of protection against chemical and biological hazards.[4] Gloves should be changed immediately if contaminated or compromised.[4]
Enhanced PPE for High-Risk Procedures
For procedures with a higher risk of aerosol generation or significant spillage (e.g., vortexing, sonicating, or handling larger quantities), enhanced PPE is required:
-
Double Gloving: Wearing two pairs of nitrile gloves provides an additional layer of protection. The outer pair can be removed immediately in case of contamination, minimizing the risk of exposure to the inner glove.[4]
-
Face Shield: In addition to safety glasses, a full-face shield should be worn to protect the entire face from splashes or sprays.[6]
-
Chemical-Resistant Apron: A disposable, chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills.
The following table summarizes the recommended PPE for different laboratory activities involving 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA:
| Activity | Required PPE |
| Low-Risk (e.g., aliquoting small volumes in a fume hood) | Lab coat, safety glasses, single pair of nitrile gloves |
| Moderate-Risk (e.g., preparing stock solutions) | Lab coat, safety glasses, double nitrile gloves |
| High-Risk (e.g., vortexing, sonicating, potential for aerosolization) | Lab coat, chemical-resistant apron, safety glasses, face shield, double nitrile gloves |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Receiving and Storage
-
Upon receipt, inspect the package for any signs of damage or leakage. If compromised, handle it as a spill (see section 4).
-
The compound is typically shipped at room temperature.[1][2] For long-term storage, consult the manufacturer's recommendations. Often, storing aliquots in a freezer is advisable to maintain stability.[7]
-
Store the compound in a clearly labeled, sealed container in a designated area away from incompatible chemicals.
Handling Procedures
All handling of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Workflow for Handling Bioactive Lipids
Caption: A workflow diagram illustrating the key stages of safely handling bioactive lipids.
Emergency Procedures: Spills and Exposures
In case of a spill:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including respiratory protection if aerosols are a concern.
-
Contain: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean: Decontaminate the area using a suitable disinfectant or chemical inactivating agent.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
In case of personal exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Managing Biohazardous and Chemical Waste
Proper waste segregation and disposal are critical to prevent environmental contamination and ensure regulatory compliance.[8]
Waste Segregation
All disposable items that come into contact with 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA, including gloves, pipette tips, and tubes, must be considered hazardous waste.
Waste Stream Segregation
Caption: A diagram showing the proper segregation of waste generated from handling the compound.
Disposal Methods
-
Solid Waste: Place all contaminated solid waste into a designated, labeled biohazard bag.[9][10]
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and chemical-resistant container.
-
Sharps: Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated sharps container.[8]
All waste must be disposed of through your institution's hazardous waste management program.[8] Common disposal methods for this type of waste include incineration or chemical treatment.[10][11] Do not dispose of this compound or its waste down the drain or in the regular trash.
Conclusion: A Commitment to Safety
Handling 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA requires a diligent and informed approach to safety. By adhering to these guidelines, researchers can minimize their risk of exposure and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and do not hesitate to seek guidance from your Environmental Health and Safety department.
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Taylor & Francis Online. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
